molecular formula C6H8O B7767430 2-Cyclohexen-1-one CAS No. 25512-62-3

2-Cyclohexen-1-one

Cat. No.: B7767430
CAS No.: 25512-62-3
M. Wt: 96.13 g/mol
InChI Key: FWFSEYBSWVRWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohex-2-enone is a cyclohexenone having its C=C double bond at the 2-position.
cyclohexenone is a natural product found in Solanum stuckertii and Lindera glauca with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c7-6-4-2-1-3-5-6/h2,4H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFSEYBSWVRWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1024881
Record name 2-Cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS], Pale yellow to yellow clear liquid; In dilution, roasted savoury aroma with a green undertone
Record name 2-Cyclohexen-1-one
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10020
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Cyclohexenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2029/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Very slightly soluble, Soluble (in ethanol)
Record name 2-Cyclohexenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2029/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.988-0.998 (20°)
Record name 2-Cyclohexenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2029/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

3.62 [mmHg]
Record name 2-Cyclohexen-1-one
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10020
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

930-68-7, 25512-62-3
Record name 2-Cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexen-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025512623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-CYCLOHEXEN-1-ONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyclohexen-1-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohex-2-enone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.021
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CYCLOHEXENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445160R1U6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyclohexen-1-one via Birch Reduction of Phenolic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 2-cyclohexen-1-one, a valuable synthetic intermediate, through the Birch reduction of phenolic starting materials. The document delves into the underlying reaction mechanisms, provides detailed experimental protocols, and explores the critical parameters influencing the reaction's success.

Introduction: Strategic Importance of this compound

This compound and its derivatives are pivotal building blocks in organic synthesis, serving as versatile precursors for a wide array of complex molecules, including natural products and pharmaceuticals. Their utility stems from the conjugated enone system, which allows for a variety of chemical transformations. The Birch reduction of readily available phenolic compounds, particularly anisole (methoxybenzene), represents a classical and efficient route to this important class of molecules.[1] This method provides regioselective access to cyclohexa-1,4-dienes, which can be subsequently hydrolyzed to the desired α,β-unsaturated ketone.[1]

The Birch Reduction: A Mechanistic Deep Dive

The Birch reduction is a dissolving metal reduction that selectively reduces aromatic rings to 1,4-cyclohexadienes.[2][3] The reaction is typically carried out using an alkali metal, such as sodium or lithium, in liquid ammonia with a proton source, commonly an alcohol.[2][4]

The accepted mechanism proceeds through the following key steps:[5][6]

  • Electron Transfer: A solvated electron, generated from the dissolution of the alkali metal in liquid ammonia, adds to the aromatic ring to form a radical anion.[7]

  • Protonation: The radical anion is protonated by the alcohol, which is a sufficiently strong acid to protonate this intermediate but not the initial aromatic ring.[8] This step is often rate-limiting.[9]

  • Second Electron Transfer: A second electron is transferred to the resulting radical, forming a carbanion.[7]

  • Second Protonation: The carbanion is then protonated by another molecule of the alcohol to yield the 1,4-cyclohexadiene product.[7][8]

The regioselectivity of the Birch reduction is governed by the electronic nature of the substituents on the aromatic ring. For electron-donating groups (EDGs) like the methoxy group in anisole, the reduction occurs in a manner that places the substituent on one of the double bonds in the resulting diene product.[8] This is because the intermediate radical anion and carbanion are stabilized when the negative charge is located away from the electron-donating substituent.[8]

From Phenol to Anisole: A Necessary Prelude

Direct Birch reduction of phenol is generally not feasible under standard conditions. The acidic phenolic proton readily reacts with the alkali metal to form a sodium phenoxide.[10][11] The resulting phenoxide is electron-rich and deactivates the aromatic ring towards reduction, preventing the necessary initial electron transfer.[10][12]

Therefore, the hydroxyl group of phenol must first be protected, typically by conversion to its methyl ether, anisole. This is a straightforward and high-yielding Williamson ether synthesis.

The Two-Stage Synthesis: From Anisole to this compound

The synthesis of this compound from anisole is a two-step process:

  • Birch Reduction of Anisole: Anisole is reduced to 1-methoxy-1,4-cyclohexadiene.[5][13]

  • Acid-Catalyzed Hydrolysis: The resulting enol ether is hydrolyzed under acidic conditions to yield this compound.[14]

This stage involves the core Birch reduction reaction. The choice of alkali metal and alcohol can influence the reaction's efficiency. Lithium is often preferred over sodium as it can provide better yields.[2]

Experimental Workflow: Birch Reduction of Anisole

cluster_setup Reaction Setup cluster_reduction Reduction cluster_workup Work-up s1 Dissolve Anisole in Et2O/t-BuOH s2 Condense Liquid NH3 at -78°C s1->s2 s3 Add Anisole Solution to Liquid NH3 s2->s3 r1 Add Lithium Wire in Portions s3->r1 r2 Maintain Blue Color for 2 hours r1->r2 w1 Quench with Isoprene (colorless) r2->w1 w2 Evaporate NH3 w1->w2 w3 Add H2O and Extract with Et2O w2->w3 w4 Dry and Concentrate w3->w4

Caption: Workflow for the Birch reduction of anisole.

Detailed Protocol: Birch Reduction of Anisole

Materials:

  • Anisole

  • Anhydrous diethyl ether (Et2O)

  • tert-Butanol (t-BuOH)

  • Liquid ammonia (NH3)

  • Lithium wire

  • Isoprene

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a nitrogen inlet, dissolve anisole in a mixture of anhydrous diethyl ether and tert-butanol.

  • Cool the flask to -78 °C using a dry ice/acetone bath and condense liquid ammonia into the flask.

  • Once the desired volume of ammonia is collected, slowly add small pieces of lithium wire to the stirred solution. The solution will turn a deep blue color, indicating the presence of solvated electrons.[8]

  • Maintain the blue color for a specified period (e.g., 2 hours) by adding more lithium if necessary.

  • After the reaction is complete, quench the excess lithium by adding a small amount of isoprene until the blue color disappears.

  • Remove the cooling bath and allow the ammonia to evaporate under a gentle stream of nitrogen.

  • To the residue, carefully add saturated aqueous ammonium chloride and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 1-methoxy-1,4-cyclohexadiene.[15][16][17]

Causality Behind Experimental Choices:

  • Liquid Ammonia: Serves as the solvent and is crucial for stabilizing the solvated electrons.[4] Its low boiling point (-33 °C) necessitates cryogenic conditions.[8]

  • Lithium: A highly effective alkali metal for this reduction, often providing superior yields compared to sodium.[2]

  • tert-Butanol: Acts as the proton source. It is acidic enough to protonate the intermediate radical anion and carbanion but not so acidic as to react with the lithium metal.[8]

  • Isoprene: A convenient quenching agent that reacts with the excess lithium.

The crude 1-methoxy-1,4-cyclohexadiene is an enol ether, which is readily hydrolyzed under acidic conditions to a ketone.[18][19] The mechanism involves protonation of the enol ether double bond, followed by the addition of water and subsequent elimination of methanol.[14] The initially formed β,γ-unsaturated ketone, 3-cyclohexen-1-one, rapidly isomerizes to the more thermodynamically stable α,β-unsaturated ketone, this compound, under the acidic reaction conditions.[14]

Mechanism: Hydrolysis and Isomerization

cluster_hydrolysis Hydrolysis cluster_isomerization Isomerization h1 1-Methoxy-1,4-cyclohexadiene h2 Protonation h1->h2 H+ h3 Carbocation Intermediate h2->h3 h4 Nucleophilic Attack by H2O h3->h4 + H2O h5 Hemiketal Intermediate h4->h5 h6 Proton Transfer & Elimination of MeOH h5->h6 h7 3-Cyclohexen-1-one h6->h7 i1 Enol Intermediate h7->i1 Acid-catalyzed tautomerization i2 This compound (Final Product) i1->i2

Caption: Mechanism of hydrolysis and isomerization.

Detailed Protocol: Hydrolysis of 1-Methoxy-1,4-cyclohexadiene

Materials:

  • Crude 1-methoxy-1,4-cyclohexadiene

  • Tetrahydrofuran (THF)

  • Dilute aqueous sulfuric acid (H2SO4) or hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the crude 1-methoxy-1,4-cyclohexadiene in tetrahydrofuran.

  • Add dilute aqueous acid (e.g., 1 M H2SO4) and stir the mixture at room temperature or with gentle heating.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography.[20]

Causality Behind Experimental Choices:

  • Aqueous Acid: Provides the necessary protons to catalyze the hydrolysis of the enol ether.[21][22]

  • Tetrahydrofuran: A co-solvent to ensure the miscibility of the organic enol ether and the aqueous acid.

  • Heating: Can be employed to accelerate the rate of both hydrolysis and the subsequent isomerization to the more stable conjugated enone.[9]

Data Summary and Yield Expectations

The overall yield of this compound from anisole can vary depending on the specific reaction conditions and the purity of the reagents. Below is a table summarizing typical parameters and expected outcomes.

ParameterBirch ReductionAcid Hydrolysis
Starting Material Anisole1-Methoxy-1,4-cyclohexadiene
Key Reagents Li, liquid NH3, t-BuOHDilute H2SO4 or HCl
Solvent Liquid NH3, Et2OTHF, H2O
Temperature -78 °C to -33 °CRoom temperature to reflux
Reaction Time 1-3 hours1-4 hours
Typical Yield 80-95% (crude diene)70-85% (purified enone)
Overall Yield 56-81%

Troubleshooting and Optimization

  • Incomplete Reduction: If the blue color of the solvated electrons does not persist, it may indicate the presence of moisture or other impurities that are quenching the reaction. Ensure all glassware is thoroughly dried and reagents are anhydrous.

  • Low Yield of Enone: Incomplete hydrolysis or isomerization can lead to lower yields. Extending the reaction time or increasing the temperature during the hydrolysis step can often improve the conversion to the final product.

  • Side Reactions: Over-reduction to cyclohexene or cyclohexane can occur, although this is less common under standard Birch conditions.[2] Polymerization of the diene or enone can also be a competing side reaction.

Conclusion

The synthesis of this compound from phenolic precursors via a Birch reduction is a robust and well-established method. By first protecting the phenolic hydroxyl group as a methyl ether, the aromatic ring is activated for a regioselective reduction to a 1,4-cyclohexadiene. Subsequent acid-catalyzed hydrolysis and isomerization afford the desired α,β-unsaturated ketone in good overall yields. A thorough understanding of the underlying mechanisms and careful control of the experimental parameters are key to achieving a successful and efficient synthesis.

References

Spectroscopic Characterization of 2-Cyclohexen-1-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Cyclohexen-1-one is a pivotal organic compound, serving as a versatile building block in the synthesis of numerous natural products and pharmaceutical agents. Its α,β-unsaturated ketone moiety is a key functional group that dictates its reactivity and makes its unambiguous characterization essential. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document offers not only a compilation of spectral data but also expert insights into the interpretation of these spectra and robust experimental protocols.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is crucial to understand the molecular structure of this compound and the electronic effects at play. The conjugation of the carbon-carbon double bond with the carbonyl group results in a polarized π-system, which significantly influences the chemical environment of the constituent atoms.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the vinylic, allylic, and aliphatic protons. The electron-withdrawing effect of the carbonyl group and the anisotropic effect of the C=C double bond play a significant role in determining the chemical shifts.

Data Summary: ¹H NMR of this compound

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constants (J) Hz
H-2~6.0dtJ = 10.2, 1.8
H-3~7.0dtJ = 10.2, 4.0
H-4~2.4m
H-5~2.0m
H-6~2.3tJ = 6.4

Note: Chemical shifts are typically referenced to a residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Actual values may vary slightly depending on the solvent and concentration.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The most notable feature of the ¹H NMR spectrum is the significant downfield shift of the β-proton (H-3) compared to the α-proton (H-2). This is a direct consequence of the conjugation. Resonance structures show a partial positive charge on the β-carbon, leading to a greater deshielding of the attached proton.[1] The coupling constant between H-2 and H-3 is approximately 10.2 Hz, which is characteristic of a cis relationship in a six-membered ring. The multiplets for the aliphatic protons (H-4, H-5, and H-6) arise from complex spin-spin coupling with their neighbors.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The polarization of the π-system is also evident in the ¹³C chemical shifts.

Data Summary: ¹³C NMR of this compound

CarbonChemical Shift (δ) ppm
C-1 (C=O)~199
C-2 (α-carbon)~129
C-3 (β-carbon)~150
C-4~26
C-5~23
C-6~38

Note: Chemical shifts are typically referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The carbonyl carbon (C-1) resonates at a characteristic downfield position (~199 ppm).[2] Similar to the ¹H NMR, the β-carbon (C-3) is significantly deshielded (~150 ppm) compared to the α-carbon (C-2) (~129 ppm) due to the electron-withdrawing nature of the carbonyl group through conjugation.[3] The aliphatic carbons (C-4, C-5, and C-6) appear in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra of this compound is crucial for accurate structural analysis.

Sample Preparation:

  • Weigh 5-10 mg of purified this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Cap the NMR tube and gently invert to ensure complete dissolution.

Instrument Setup (400 MHz Spectrometer):

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0 to 220 ppm.

  • Number of Scans: 1024 or more scans, depending on the sample concentration.

  • Relaxation Delay: 2 seconds.

Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak.

  • Integrate the signals in the ¹H spectrum and perform peak picking in both spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve setup Instrument Setup (Lock, Tune, Shim) dissolve->setup acquire_H1 Acquire ¹H NMR setup->acquire_H1 acquire_C13 Acquire ¹³C NMR setup->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate analyze Integration & Peak Picking calibrate->analyze

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to its α,β-unsaturated ketone functionality.

Data Summary: Key IR Absorptions of this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3040=C-H stretchMedium
~2950-2850C-H stretch (aliphatic)Strong
~1680C=O stretch (conjugated)Strong
~1620C=C stretchMedium

Expertise & Experience: Interpreting the IR Spectrum

The most diagnostic peak in the IR spectrum is the strong absorption at approximately 1680 cm⁻¹.[2] This is characteristic of a conjugated ketone. The conjugation lowers the frequency of the C=O stretch compared to a saturated ketone (typically ~1715 cm⁻¹) due to the delocalization of π-electrons, which reduces the double bond character of the carbonyl group. The C=C stretching vibration is observed around 1620 cm⁻¹. The presence of both sp² and sp³ C-H stretches above and below 3000 cm⁻¹, respectively, further confirms the structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for liquid samples as it requires minimal sample preparation.

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a single drop of this compound onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are sufficient.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and identification.

Data Summary: Key Ions in the Mass Spectrum of this compound

m/zProposed Fragment
96[M]⁺˙ (Molecular Ion)
68[M - CO]⁺˙
67[M - CHO]⁺
39[C₃H₃]⁺

Expertise & Experience: Interpreting the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak at m/z 96, corresponding to its molecular weight. A prominent fragmentation pathway for cyclic ketones is the loss of a neutral carbon monoxide molecule (28 Da), leading to a fragment ion at m/z 68.[4] Another characteristic fragmentation is the loss of a formyl radical (CHO, 29 Da), resulting in an ion at m/z 67. The base peak is often observed at m/z 39, corresponding to the stable cyclopropenyl cation.

MS_Fragmentation M [C₆H₈O]⁺˙ m/z = 96 M_minus_CO [C₅H₈]⁺˙ m/z = 68 M->M_minus_CO - CO M_minus_CHO [C₅H₇]⁺ m/z = 67 M->M_minus_CHO - CHO C3H3 [C₃H₃]⁺ m/z = 39 M_minus_CO->C3H3 Further fragmentation

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile compounds like this compound.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 35-350.

Conclusion

The spectroscopic characterization of this compound provides a clear and consistent picture of its molecular structure. The combination of NMR, IR, and MS allows for unambiguous identification and structural confirmation. The characteristic downfield shift of the β-proton and β-carbon in the NMR spectra, the conjugated carbonyl stretch in the IR spectrum, and the specific fragmentation pattern in the mass spectrum all serve as reliable fingerprints for this important synthetic intermediate. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality, reproducible spectroscopic data, which is fundamental for any research or development involving this compound.

References

reactivity of the enone functional group in 2-Cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Enone Functional Group in 2-Cyclohexen-1-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cornerstone building block in modern organic synthesis, prized for its versatile reactivity.[1][2][3] As a prototypical α,β-unsaturated carbonyl compound, its utility stems from the conjugated enone system, which provides multiple reaction pathways for carbon-carbon bond formation and molecular framework extension.[1][4] This guide offers a comprehensive exploration of the electronic structure and multifaceted reactivity of this compound, focusing on the mechanistic principles that govern its behavior. We will delve into the canonical reactions that define its synthetic utility—including conjugate additions, cycloadditions, and photochemical transformations—providing both mechanistic insights and field-proven experimental protocols. The aim is to equip researchers with the foundational knowledge and practical methodologies required to effectively leverage this powerful synthetic intermediate in the development of complex molecules such as pharmaceuticals, fragrances, and natural products.[1][3][5]

Electronic Structure and Spectroscopic Signature

The reactivity of this compound is a direct consequence of the electronic interplay between its alkene and ketone functional groups. The conjugation of the C=C and C=O π-systems results in a delocalized molecular orbital framework that polarizes the molecule, rendering specific sites susceptible to nucleophilic or electrophilic attack.

Resonance theory effectively illustrates this polarization. The electron-withdrawing nature of the carbonyl oxygen creates a significant partial positive charge (δ+) not only at the carbonyl carbon (C1) but also at the β-carbon (C3) of the alkene. This electronic distribution is fundamental to understanding its reaction preferences.

Diagram 1: Resonance and Electrophilic Sites. A diagram illustrating the key resonance contributors and the resulting electrophilic centers at C1 and C3.

This electronic structure is reflected in its spectroscopic properties, which serve as valuable diagnostic tools.

Spectroscopic Data Characteristic Signature Interpretation
Infrared (IR) Spectroscopy ~1685 cm⁻¹ (C=O stretch)The carbonyl stretching frequency is lower than that of a saturated ketone (~1715 cm⁻¹) due to conjugation, which imparts more single-bond character.
~1620 cm⁻¹ (C=C stretch)Strong absorption indicating the conjugated alkene.
UV-Vis Spectroscopy λ_max ≈ 225 nm (π → π)Intense absorption characteristic of the conjugated π-system.
λ_max ≈ 320 nm (n → π)Weaker absorption corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[6]
¹³C NMR Spectroscopy ~199 ppm (C1, Carbonyl)Chemical shift typical for an α,β-unsaturated ketone.
~129 ppm (C2) & ~150 ppm (C3)Chemical shifts for the sp² carbons of the alkene, with C3 being deshielded due to its electrophilic character.

Table 1: Key Spectroscopic Properties of this compound.

The Dichotomy of Nucleophilic Attack: 1,4- vs. 1,2-Addition

The two primary electrophilic sites, C1 (the carbonyl carbon) and C3 (the β-carbon), create a classic dichotomy in reactivity governed by the nature of the attacking nucleophile. This is best explained by Hard and Soft Acid and Base (HSAB) theory. The carbonyl carbon (C1) is considered a "hard" electrophile, while the β-carbon (C3) is a "soft" electrophile.

  • 1,4-Conjugate Addition (Michael Addition): Soft, less basic nucleophiles preferentially attack the soft β-carbon (C3). This is the most common and synthetically valuable reaction pathway for this compound.[1][3][7]

  • 1,2-Direct Addition: Hard, highly reactive nucleophiles (like Grignard or organolithium reagents) favor irreversible attack at the hard carbonyl carbon (C1), leading to allylic alcohols.[3][8]

G cluster_pathways Reaction Pathways Start This compound + Nucleophile SoftNu Soft Nucleophile (e.g., R₂CuLi, Enolates) Start->SoftNu HardNu Hard Nucleophile (e.g., RMgX, RLi) Start->HardNu Path14 1,4-Conjugate Addition (Michael Addition) SoftNu->Path14 Favored Path12 1,2-Direct Addition HardNu->Path12 Favored Prod14 Enolate Intermediate → Substituted Cyclohexanone Path14->Prod14 Prod12 Alkoxide Intermediate → Allylic Alcohol Path12->Prod12

Diagram 2: Nucleophilic Addition Pathways. A flowchart illustrating how nucleophile choice dictates 1,4- versus 1,2-addition.

Conjugate Addition of Organocuprates (Gilman Reagents)

Organocuprates, such as lithium dialkylcuprates (R₂CuLi), are archetypal soft nucleophiles.[9] Their reaction with 2-cyclohexen-one proceeds exclusively via 1,4-addition to deliver a lithium enolate intermediate, which can be protonated upon aqueous workup to yield a 3-substituted cyclohexanone.[3][10] The presence of copper is critical; it softens the organometallic reagent compared to its organolithium precursor, thereby reversing the regioselectivity of the addition.[8]

Experimental Protocol: Conjugate Addition of Lithium Dimethylcuprate

This protocol describes the formation of 3-methylcyclohexanone from this compound.

  • Reagents & Equipment:

    • Copper(I) iodide (CuI), flame-dried

    • Methyllithium (MeLi) in diethyl ether

    • This compound

    • Anhydrous diethyl ether or THF

    • Schlenk flask, syringes, argon or nitrogen atmosphere

    • Dry ice/acetone bath (-78 °C)

  • Step-by-Step Methodology:

    • Apparatus Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon.

    • Cuprate Formation: Suspend CuI (1.0 eq) in anhydrous diethyl ether at 0 °C. To this slurry, add a solution of MeLi (2.0 eq) dropwise via syringe. The mixture will typically change from a yellowish suspension to a colorless or near-colorless solution of lithium dimethylcuprate (Me₂CuLi).[8]

    • Reaction with Enone: Cool the freshly prepared Gilman reagent to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of this compound (1.0 eq) in diethyl ether to the cuprate solution over 10-15 minutes. The reaction is typically rapid.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting enone is consumed.

    • Work-up: Quench the reaction at low temperature by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-methylcyclohexanone.

    • Purify the product via column chromatography or distillation as needed.

The Robinson Annulation: A Tandem Michael-Aldol Reaction

The Robinson annulation is a powerful ring-forming methodology that epitomizes the utility of the Michael addition.[11][12] Discovered by Sir Robert Robinson, this reaction sequence builds a new six-membered ring onto a ketone by combining a Michael addition with an intramolecular aldol condensation.[13][14] In its classic form, an enolate (the Michael donor) adds to an α,β-unsaturated ketone (the Michael acceptor), like methyl vinyl ketone, to form a 1,5-dicarbonyl intermediate.[12] This intermediate, under basic or acidic conditions, then undergoes an intramolecular aldol condensation to form a cyclohexenone product.[13][15]

cluster_workflow Robinson Annulation Workflow A 1. Enolate Formation (Base abstracts α-proton from ketone) B 2. Michael Addition (Enolate attacks β-carbon of enone) A->B C 3. Proton Transfer (Forms 1,5-Diketone Intermediate) B->C D 4. Intramolecular Aldol Addition (New enolate attacks internal ketone) C->D E 5. Dehydration (E1cB) (Loss of H₂O to form C=C bond) D->E F Final Product (Annulated Cyclohexenone) E->F

Diagram 3: Robinson Annulation Mechanism. A step-by-step workflow of the tandem Michael-aldol reaction sequence.

This reaction is a cornerstone in the synthesis of steroids and terpenes, with the Wieland-Miescher ketone being a famous product derived from this methodology.[11]

Cycloaddition Reactions: The Dienophile Character

The electron-deficient nature of the alkene in this compound makes it an excellent dienophile for the [4+2] Diels-Alder cycloaddition reaction with electron-rich dienes.[1][3][16] This reaction is a powerful tool for constructing substituted cyclohexene rings, forming two new carbon-carbon bonds in a single, stereospecific step.[16]

The reactivity and selectivity of these cycloadditions can be dramatically enhanced by the use of Lewis acids (e.g., AlCl₃, SnCl₄, NbCl₅).[17] The Lewis acid coordinates to the carbonyl oxygen, which further lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This activation accelerates the reaction, often allowing it to proceed at lower temperatures, which in turn improves stereoselectivity (favoring the endo product) and regioselectivity.[17]

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol describes the reaction of this compound with isoprene.

  • Reagents & Equipment:

    • This compound

    • Isoprene (freshly distilled)

    • Aluminum chloride (AlCl₃) or another suitable Lewis acid

    • Anhydrous dichloromethane (DCM)

    • Round-bottom flask, dropping funnel, argon or nitrogen atmosphere

    • Low-temperature bath (e.g., -78 °C)

  • Step-by-Step Methodology:

    • Apparatus Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Lewis Acid Activation: Cool the solution to -78 °C. To this, slowly add a solution of AlCl₃ (1.0 eq) in DCM. Stir for 15-20 minutes to allow for complete coordination.

    • Diene Addition: Add isoprene (1.2-1.5 eq) dropwise to the activated dienophile solution at -78 °C.

    • Reaction: Allow the reaction to stir at low temperature, monitoring its progress by TLC. The reaction time can vary from a few hours to overnight.

    • Work-up: Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate (NaHCO₃) or a tartrate buffer.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic fractions, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Purify the resulting bicyclic adduct by column chromatography.

Photochemical [2+2] Cycloadditions

Upon excitation with ultraviolet (UV) light, this compound can undergo [2+2] cycloaddition reactions with other alkenes.[18] This reaction proceeds via the excited triplet state of the enone and is a powerful method for constructing four-membered cyclobutane rings, a structural motif present in numerous natural products. The reaction is synthetically efficient and provides access to bicyclo[4.2.0]octanone skeletons.[18] The regiochemistry and stereochemistry of the addition can be complex but often show a preference for forming the head-to-head adduct.[18]

Asymmetric Synthesis and Modern Methodologies

A major focus of modern organic chemistry is the development of catalytic, enantioselective reactions. For this compound, this has led to powerful methods for asymmetric conjugate additions.[19] Chiral organocatalysts, such as proline derivatives, and chiral transition-metal complexes are now widely used to control the stereochemical outcome of Michael additions, providing enantioenriched products that are invaluable for drug development.[20][21][22] These methods often operate under mild conditions and offer high levels of stereocontrol, making them highly attractive for complex molecule synthesis.[21][22]

Conclusion

This compound is a testament to the power of a single functional group to enable a vast and diverse range of chemical transformations. The electronic properties of the enone moiety create a finely balanced system of reactivity, allowing chemists to selectively target different positions on the molecule with remarkable precision. From the foundational 1,4-conjugate additions that build carbon chains to the elegant ring-constructions of the Robinson annulation and Diels-Alder reaction, this simple six-membered ring remains an indispensable tool. The continued development of asymmetric catalytic methods ensures that this compound and its derivatives will remain at the forefront of innovation in pharmaceutical and materials science for the foreseeable future.

References

electrophilic and nucleophilic sites of 2-Cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Cyclohexen-1-one

Abstract

This compound is a cornerstone of modern organic synthesis, prized for its dual reactivity that allows for the strategic formation of complex molecular architectures.[1][2] As a cyclic α,β-unsaturated ketone, its chemical behavior is governed by the electronic interplay between the carbonyl group and the carbon-carbon double bond.[3][4] This guide provides an in-depth exploration of the distinct electrophilic and nucleophilic sites within the this compound framework. We will dissect the underlying principles of its reactivity, offering field-proven insights into controlling reaction outcomes and providing robust, self-validating experimental protocols for its derivatization. This document is intended for researchers, scientists, and drug development professionals who leverage the unique reactivity of this versatile building block.

The Electronic Landscape of a Conjugated Enone

The reactivity of this compound is a direct consequence of the conjugation between the C1 carbonyl (C=O) and the C2-C3 alkene (C=C). The powerful electron-withdrawing nature of the carbonyl oxygen polarizes the entire π-system, creating distinct regions of electron deficiency.[4][5] This electronic distribution can be visualized through its resonance structures, which reveal the key electrophilic sites.

The resonance contributors illustrate that a partial positive charge resides not only on the carbonyl carbon (C1) but is also delocalized to the β-carbon (C3) of the double bond.[6][7] This extended conjugation makes the molecule susceptible to nucleophilic attack at two distinct positions, a phenomenon that is central to its synthetic utility.

Caption: Resonance delocalization in this compound.

The Duality of Electrophilic Sites

The presence of two electrophilic centers allows for two primary modes of nucleophilic attack: direct (1,2-addition) and conjugate (1,4-addition). The regioselectivity of this process is not arbitrary; it is a predictable outcome based on the electronic properties of the attacking nucleophile, a concept elegantly explained by Hard-Soft Acid-Base (HSAB) theory.[8][9]

The β-Carbon (C3): The "Soft" Electrophile for Conjugate Addition

The β-carbon is considered a "soft" electrophilic site. It is preferentially attacked by "soft" nucleophiles, which are typically less basic and more polarizable. This reaction is known as a conjugate addition or Michael addition, a cornerstone of carbon-carbon bond formation.[8][10][11] The thermodynamic stability of the resulting product, which retains the strong carbonyl bond, is a significant driving force for this pathway.[7][12]

Common "Soft" Nucleophiles for 1,4-Addition:

  • Organocuprates (Gilman reagents)[13][14]

  • Enolates (especially stabilized enolates like those from malonic esters)[6][10]

  • Amines[6][8]

  • Thiols

  • Cyanide[13]

Michael_Addition Reactants This compound + Nu⁻ Intermediate Enolate Intermediate (Charge delocalized) Reactants->Intermediate Nucleophilic attack at β-carbon (C3) Product 1,4-Adduct (after protonation) Intermediate->Product Protonation (e.g., H₂O)

Caption: General mechanism of a 1,4-conjugate (Michael) addition.

The Carbonyl Carbon (C1): The "Hard" Electrophile for 1,2-Addition

In contrast, the carbonyl carbon is a "hard" electrophilic center due to the high electronegativity of the adjacent oxygen atom. It is attacked by "hard" nucleophiles, which are characterized by high charge density and are typically stronger bases.[9][14] This direct attack on the carbonyl is known as a 1,2-addition. These reactions are often irreversible and kinetically controlled, meaning they proceed via the lowest energy transition state to form the product that is generated fastest.[7][15]

Common "Hard" Nucleophiles for 1,2-Addition:

  • Organolithium reagents[12][13][16]

  • Grignard reagents (RMgX)[12][13][16]

  • Hydride reagents (e.g., LiAlH₄)

1_2_Addition Reactants This compound + Nu⁻ Intermediate Alkoxide Intermediate Reactants->Intermediate Nucleophilic attack at carbonyl carbon (C1) Product 1,2-Adduct (after protonation) Intermediate->Product Protonation (e.g., H₂O)

Caption: General mechanism of a 1,2-direct addition.

Data Summary: Regioselectivity of Nucleophilic Attack

The choice of nucleophile is the primary determinant for the reaction pathway. The following table summarizes this critical relationship.

Nucleophile ClassTypePredominant ReactionProduct TypeControl
Organocuprates (R₂CuLi)Soft1,4-Conjugate AdditionSaturated KetoneThermodynamic
Enolates / Amines / ThiolsSoft1,4-Conjugate AdditionSaturated KetoneThermodynamic
Organolithiums (RLi)Hard1,2-Direct AdditionAllylic AlcoholKinetic
Grignard Reagents (RMgX)Hard1,2-Direct AdditionAllylic AlcoholKinetic
Hydrides (LiAlH₄, NaBH₄)Hard1,2-Direct AdditionAllylic AlcoholKinetic

The α'-Carbon (C6): The Nucleophilic Enolate Site

Beyond its role as an electrophile, this compound can be transformed into a potent nucleophile. The protons on the α'-carbon (C6), adjacent to the carbonyl group but not part of the double bond, are acidic (pKa ≈ 20-25). Deprotonation by a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), generates a resonance-stabilized enolate.[17][18]

This enolate formation must be conducted under strict kinetic control (i.e., at low temperatures like -78 °C) to ensure regioselective deprotonation at the C6 position, avoiding competitive deprotonation at the γ-carbon (C4). The resulting enolate is a powerful nucleophile that can react with a range of electrophiles, most commonly in alkylation reactions to form new C-C bonds.[19]

Enolate_Formation_Alkylation Start This compound Enolate Kinetic Enolate (Nucleophile) Start->Enolate Deprotonation at C6 Base LDA, THF, -78 °C Base->Enolate Product α'-Alkylated Product Enolate->Product Nucleophilic Attack Electrophile Electrophile (E⁺) e.g., CH₃I Electrophile->Product

Caption: Generation and alkylation of the kinetic enolate.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, with clear causality behind each step to ensure reproducibility and success.

Protocol 1: Synthesis of 3-(Phenylthio)cyclohexan-1-one via Michael Addition

This protocol demonstrates the 1,4-conjugate addition of a soft sulfur nucleophile.

  • Objective: To synthesize 3-(phenylthio)cyclohexan-1-one.

  • Causality: Thiophenol is a soft nucleophile, ensuring exclusive 1,4-addition. A weak base, triethylamine (TEA), is sufficient to catalyze the reaction by generating a small equilibrium concentration of the highly nucleophilic thiophenolate anion without promoting side reactions.

Methodology Workflow

Protocol_1_Workflow A 1. Combine cyclohexenone, thiophenol, and solvent (DCM). B 2. Add catalyst (TEA) dropwise at 0 °C. A->B C 3. Warm to RT and stir for 4 hours. B->C D 4. Quench with dilute HCl (aq). C->D E 5. Extract with DCM. D->E F 6. Dry (Na₂SO₄), filter, and concentrate under vacuum. E->F G 7. Purify via flash chromatography. F->G

Caption: Workflow for the Michael addition of thiophenol.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 g, 10.4 mmol) and dichloromethane (DCM, 20 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add thiophenol (1.15 g, 10.4 mmol, 1.0 equiv) to the stirred solution. Subsequently, add triethylamine (0.15 mL, 1.04 mmol, 0.1 equiv) dropwise. The addition of base is catalytic and serves to deprotonate the thiol.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding 20 mL of 1 M HCl (aq). This step protonates any remaining thiophenolate and neutralizes the TEA catalyst. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice with DCM (2 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to yield the pure product, 3-(phenylthio)cyclohexan-1-one.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Synthesis of 6-Methyl-2-cyclohexen-1-one via Kinetic Enolate Alkylation

This protocol demonstrates the use of this compound as a nucleophile.

  • Objective: To regioselectively alkylate the α'-position (C6).

  • Causality: The use of a strong, sterically hindered base (LDA) at very low temperature (-78 °C) ensures the rapid and irreversible deprotonation of the most accessible proton at C6, forming the kinetic enolate.[18][19] Adding the electrophile (methyl iodide) at this low temperature traps the desired enolate before it can equilibrate to the more stable, but undesired, thermodynamic enolate.

Methodology Workflow

Protocol_2_Workflow A 1. Prepare LDA solution in THF at -78 °C. B 2. Add cyclohexenone dropwise to LDA solution. A->B C 3. Stir for 1 hour at -78 °C to form enolate. B->C D 4. Add methyl iodide (CH₃I) and stir for 2 hours. C->D E 5. Quench with saturated NH₄Cl (aq). D->E F 6. Extract with diethyl ether. E->F G 7. Dry (MgSO₄), filter, and concentrate under vacuum. F->G H 8. Purify via flash chromatography. G->H

Caption: Workflow for the α'-alkylation of this compound.

Step-by-Step Procedure:

  • Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of LDA. Add diisopropylamine (1.2 equiv) to anhydrous tetrahydrofuran (THF) and cool to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.2 equiv) dropwise and stir for 30 minutes.

  • Enolate Formation: To this freshly prepared LDA solution, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add methyl iodide (1.5 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C. This step neutralizes any remaining base and excess electrophile. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by flash column chromatography to obtain 6-methyl-2-cyclohexen-1-one. Validate the structure and regioselectivity by spectroscopic analysis (NMR, IR).

Conclusion

This compound presents a classic yet powerful example of how electronic structure dictates chemical reactivity. Its two distinct electrophilic sites—the hard carbonyl carbon and the soft β-carbon—allow for precisely controlled 1,2- or 1,4-additions based on a judicious choice of nucleophile. Furthermore, its α'-protons provide access to a nucleophilic enolate, enabling a complementary set of synthetic transformations. A thorough understanding of these principles, as outlined in this guide, empowers chemists to harness the full potential of this versatile intermediate for the efficient and elegant synthesis of complex molecules.

References

2-Cyclohexen-1-one as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Cyclohexen-1-one as a Cornerstone Building Block in Organic Synthesis

Abstract

This compound is a deceptively simple cyclic enone that serves as one of the most versatile and powerful building blocks in the arsenal of synthetic organic chemistry. Its rigid, six-membered ring structure is adorned with a conjugated system comprising a carbonyl group and a carbon-carbon double bond, creating a unique electronic landscape with multiple reactive sites. This guide provides an in-depth exploration of the core reactivity of this compound, delving into the mechanistic underpinnings of its most critical transformations, including conjugate additions, annulation strategies, and cycloaddition reactions. We will move beyond simple reaction schemes to discuss the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed not as a mere list of reactions, but as a self-validating system of protocols and mechanistic understanding to empower innovation in the synthesis of complex molecular architectures, from pharmaceuticals to natural products.[1][2][3]

Foundational Profile of this compound

Before deploying this compound in a synthetic campaign, a thorough understanding of its intrinsic properties and handling requirements is paramount. The molecule's reactivity is a direct consequence of its structure: the electron-withdrawing nature of the carbonyl group renders the β-carbon highly electrophilic and susceptible to nucleophilic attack, while the carbonyl carbon itself and the adjacent α-protons retain their classical reactivity.[1][4]

Physicochemical & Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for reaction setup, monitoring, and product characterization.

PropertyValueSource
Molecular Formula C₆H₈O[5][6]
Molar Mass 96.13 g/mol [2][5]
Appearance Colorless to pale yellow liquid[1][2][6]
Density 0.993 g/mL[2]
Boiling Point 171-173 °C[2]
Melting Point -53 °C[2]
CAS Number 930-68-7[5][7]
¹H NMR Spectral data available[5]
¹³C NMR Spectral data available[5]
IR Spectrum Spectral data available[5][7]
Mass Spectrum Molecular Ion: 96 m/z[7][8]
Safety & Handling: A Non-Negotiable Protocol

This compound is a flammable and toxic substance that demands rigorous adherence to safety protocols.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[11][12][13] Work should be conducted exclusively in a well-ventilated chemical fume hood.[10][11]

  • Handling: Avoid all personal contact, including inhalation of vapors and skin contact.[11] It is fatal in contact with skin and toxic if swallowed or inhaled.[9][10] Use non-sparking tools and explosion-proof equipment due to its flammability.[11][13]

  • Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[12][13] It is incompatible with strong oxidizing agents, strong bases, and strong acids.[9][13]

  • First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area gently with soap and water.[9][12] For inhalation, move the person to fresh air.[9][12] In case of eye contact, rinse cautiously with water for several minutes.[9][12] In all cases of exposure, seek immediate medical attention.[12]

The Reaction Portfolio: A Mechanistic Deep Dive

The synthetic utility of this compound stems from its predictable and versatile reactivity. The following sections dissect its most important transformations, providing both mechanistic rationale and practical execution details.

Conjugate Nucleophilic Addition (Michael Reaction)

The cornerstone of cyclohexenone reactivity is the conjugate addition, or Michael reaction. The polarization of the enone system makes the β-carbon the primary target for soft nucleophiles, leading to 1,4-addition. This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds while preserving the carbonyl for subsequent transformations.[4]

Mechanistic Rationale: The reaction is driven by the formation of a resonance-stabilized enolate intermediate after the initial nucleophilic attack. The choice of nucleophile is critical; soft nucleophiles like organocuprates (Gilman reagents), enolates, and thiols preferentially add to the β-carbon (1,4-addition), whereas hard nucleophiles like Grignard or organolithium reagents tend to attack the carbonyl carbon directly (1,2-addition).[2]

Caption: General mechanism of the Michael Addition to this compound.

The Robinson Annulation: Forging Rings with Precision

Discovered by Sir Robert Robinson, this powerful reaction sequence builds a new six-membered ring onto an existing ketone, making it a cornerstone of steroid and terpenoid synthesis.[14][15] The reaction is a masterful tandem process: a Michael addition followed by an intramolecular aldol condensation.[16][17]

Causality Behind the Workflow: The sequence begins with the formation of an enolate from a ketone (the Michael donor). This enolate then performs a conjugate addition to an α,β-unsaturated ketone like methyl vinyl ketone (the Michael acceptor).[16] The resulting 1,5-dicarbonyl intermediate is perfectly primed for an intramolecular aldol condensation. The base used for the initial enolate formation is typically sufficient to catalyze the subsequent cyclization and dehydration, furnishing the final cyclohexenone product in a one-pot procedure.[18]

Robinson_Annulation start Ketone + Base enolate Enolate Formation start->enolate michael_addition Michael Addition enolate->michael_addition Nucleophilic Attack michael_acceptor α,β-Unsaturated Ketone (Acceptor) michael_acceptor->michael_addition diketone 1,5-Diketone Intermediate michael_addition->diketone intramolecular_aldol Intramolecular Aldol Condensation diketone->intramolecular_aldol Base-catalyzed cyclization beta_hydroxy β-Hydroxy Ketone intramolecular_aldol->beta_hydroxy dehydration Dehydration (-H₂O) beta_hydroxy->dehydration product Annulated Cyclohexenone Product dehydration->product

References

A Technical Guide to the Stereochemistry of Reactions Involving 2-Cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 2-Cyclohexen-1-one

In the landscape of synthetic organic chemistry, few scaffolds offer the versatility and strategic importance of this compound. As an α,β-unsaturated ketone, it possesses two distinct electrophilic sites: the carbonyl carbon (C1) and the β-olefinic carbon (C3). This duality allows for a rich tapestry of chemical transformations, from simple reductions to complex, multi-bond-forming annulation and cycloaddition reactions. For researchers in drug development and natural product synthesis, mastering the stereochemical outcomes of these reactions is not merely an academic exercise; it is fundamental to the construction of molecular complexity and the precise architecture of biologically active compounds. This guide provides an in-depth exploration of the core principles governing stereoselectivity in key reactions of this compound, grounded in mechanistic understanding and field-proven methodologies.

Section 1: Reductions - Navigating the 1,2- vs. 1,4-Manifold

The reduction of this compound presents an immediate challenge of regioselectivity: will the reaction proceed via a 1,2-addition to the carbonyl, yielding an allylic alcohol, or a 1,4-conjugate addition to the enone system, resulting in a saturated ketone? The choice of reducing agent and reaction conditions is paramount in dictating this outcome, a principle explained by Hard-Soft Acid-Base (HSAB) theory.

The Luche Reduction: Precision in 1,2-Addition

For the selective formation of cyclohex-2-en-1-ol, the Luche reduction is the method of choice.[1] Standard hydride reagents like sodium borohydride (NaBH₄) alone often yield mixtures of 1,2- and 1,4-reduction products. The key innovation of the Luche reduction is the addition of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent such as methanol.[2][3]

Causality of Selectivity: The role of CeCl₃ is multifaceted. According to HSAB theory, the carbonyl carbon is a "hard" electrophile, while the β-carbon is "soft".[1]

  • Carbonyl Activation: The Lewis acidic Ce³⁺ ion coordinates to the carbonyl oxygen, increasing its electrophilicity and "hardness".

  • Reagent Modification: In methanol, CeCl₃ catalyzes the rapid exchange of hydrides on NaBH₄ with methoxy groups, forming sodium trimethoxyborohydride, NaBH(OCH₃)₃, in situ.[2][4] These alkoxyborohydrides are "harder" nucleophiles than NaBH₄.

This engineered hard-hard interaction strongly favors attack at the carbonyl carbon (1,2-addition), effectively suppressing the competing 1,4-pathway.[1][2]

Stereoselectivity: Beyond regioselectivity, the Luche reduction exhibits stereocontrol. The presence of the lanthanide ion enhances the propensity for the hydride to attack from the axial face of the cyclohexenone ring.[4] This is attributed to the steric bulk of the coordinated cerium complex, which directs the incoming nucleophile to the less hindered axial trajectory.

Experimental Protocol: Luche Reduction of this compound

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv) and CeCl₃·7H₂O (1.0 mmol, 1.0 equiv).

  • Dissolution: Add dry methanol (5 mL) and stir at room temperature until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Add NaBH₄ (1.0 mmol, 1.0 equiv) portion-wise over 5 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-20 minutes).

  • Quenching & Workup: Carefully add 1 M HCl (5 mL) to quench the reaction. Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield cyclohex-2-en-1-ol.

Diagram: Mechanism of Luche Reduction

Luche_Reduction Luche Reduction: Regio- and Stereoselectivity enone This compound activated_complex Activated Carbonyl (Hard Electrophile) enone->activated_complex Coordination cecl3 CeCl₃ in MeOH cecl3->activated_complex alkoxyborohydride NaBH(OMe)₃ (Hard Nucleophile) cecl3->alkoxyborohydride axial_attack Axial Hydride Attack (1,2-Addition) activated_complex->axial_attack nabh4 NaBH₄ in MeOH nabh4->alkoxyborohydride Catalyzed Methanolysis alkoxyborohydride->axial_attack Favored Path product Allylic Alcohol (Cyclohex-2-en-1-ol) axial_attack->product

Caption: Mechanism of the Luche Reduction favoring 1,2-addition.

Section 2: Stereoselective Conjugate Additions (1,4-Additions)

The conjugate or Michael addition is one of the most powerful C-C bond-forming reactions in the synthetic chemist's arsenal.[5] When applied to this compound, it allows for the introduction of a substituent at the C3 position, creating a new stereocenter.

Organocuprate (Gilman) Reagents

Organocuprates (R₂CuLi) are archetypal "soft" nucleophiles and are the reagents of choice for achieving 1,4-addition with high fidelity, avoiding the competing 1,2-pathway.[5][6]

Mechanistic & Stereochemical Rationale: The prevailing mechanism involves the initial formation of a π-complex between the copper reagent and the enone's double bond.[7] This positions one of the alkyl groups for transfer to the β-carbon in a concerted fashion. Computation and experimental evidence suggest that this transfer occurs via an axial trajectory to minimize steric interactions with the substituents on the ring, leading to a product with the new substituent in an axial position, which may then epimerize to the more stable equatorial position depending on the workup conditions.[7][8]

Diagram: Stereocontrol in Organocuprate Addition

Gilman_Addition Organocuprate 1,4-Addition Pathway cluster_0 1. π-Complex Formation cluster_1 2. Nucleophilic Attack cluster_2 3. Protonation enone Cyclohexenone pi_complex π-Complex (Pre-organization) enone->pi_complex gilman R₂CuLi gilman->pi_complex axial_attack Axial Attack on β-Carbon pi_complex->axial_attack Concerted Transfer enolate Lithium Enolate Intermediate axial_attack->enolate product 3-Substituted Cyclohexanone enolate->product protonation Proton quench (e.g., NH₄Cl) protonation->product

Caption: Favored axial attack pathway in Gilman reagent additions.

Asymmetric Organocatalysis

The advent of asymmetric organocatalysis has revolutionized the enantioselective Michael addition. Small, chiral organic molecules, such as proline and its derivatives, catalyze the addition of various nucleophiles (e.g., malonates, nitroalkanes, or other ketones) to enones with exceptional stereocontrol.[9]

Causality of Enantioselectivity (Proline Catalysis): L-proline catalysis typically proceeds through an enamine-based mechanism.[10]

  • Enamine Formation: The secondary amine of proline condenses with a donor ketone to form a chiral enamine.

  • Iminium Activation (for enone): Concurrently, the acidic proton of proline can activate the enone acceptor.

  • Stereocontrolled C-C Bond Formation: The enamine adds to the activated enone via a highly organized, chair-like Zimmerman-Traxler transition state. The bulky substituent of the enamine is oriented equatorially, and the attack occurs on a specific face of the enone to minimize steric clash, thereby dictating the absolute stereochemistry of the product.[10]

  • Catalyst Regeneration: Hydrolysis of the resulting iminium ion releases the product and regenerates the proline catalyst.

Data Presentation: Representative Organocatalyzed Michael Additions

EntryMichael DonorCatalyst (mol%)SolventYield (%)d.r.ee (%)
1Diethyl malonate(S)-Proline (20)DMSO75-92
2Cyclohexanone(S)-DPEN-Thiourea (10)Toluene95>20:199
3NitromethaneSquaramide Catalyst (1)CH₂Cl₂86>30:198

Data are illustrative and compiled from representative literature.[11][12][13]

Section 3: Annulation Reactions - The Power of Tandem Processes

Annulation reactions build a new ring onto an existing molecular framework. The Robinson annulation is a classic and powerful example, constructing a new six-membered ring through a tandem Michael addition and intramolecular aldol condensation sequence.[14][15]

Stereochemical Considerations: The Robinson annulation of a substituted this compound creates a bicyclic system with multiple new stereocenters. The stereochemical outcome is often governed by the initial Michael addition and the subsequent aldol cyclization. Studies have shown that under base-catalyzed, kinetically controlled conditions, the reaction can favor the formation of an anti relationship between a substituent on the original ring and the newly formed one-carbon bridge.[16] This outcome arises from the preferred transition state geometries during the irreversible aldol condensation step. However, under thermodynamic conditions, this stereocenter can sometimes be epimerized to the more stable syn isomer.[16]

Diagram: Robinson Annulation Workflow

Robinson_Annulation Robinson Annulation Sequence start This compound + Enolate Donor michael_step Step 1: Michael Addition (Base-catalyzed) start->michael_step diketone 1,5-Diketone Intermediate michael_step->diketone Forms C-C bond aldol_step Step 2: Intramolecular Aldol Condensation diketone->aldol_step product Annulated Product (New Cyclohexenone) aldol_step->product Forms ring, dehydrates

Caption: The two-stage process of the Robinson Annulation.

Section 4: Cycloaddition Reactions - Engaging the Alkene

The double bond of this compound can participate directly in cycloaddition reactions, providing a powerful route to complex polycyclic systems.

Diels-Alder Reaction ([4+2] Cycloaddition)

In the Diels-Alder reaction, this compound serves as an excellent dienophile.[17] The reaction is highly stereospecific, meaning the stereochemistry of the reactants is faithfully translated to the product.[18][19] For example, a cis-disubstituted diene will result in a cis relationship in the newly formed ring.

A key stereochemical principle is the endo rule . The transition state leading to the endo product is often favored over the exo transition state due to stabilizing secondary orbital interactions between the π-system of the diene and the electron-withdrawing carbonyl group of the dienophile.[20]

Diagram: Endo vs. Exo Selectivity

Diels_Alder Diels-Alder Endo vs. Exo Transition States cluster_endo Endo Pathway (Favored) cluster_exo Exo Pathway (Disfavored) reactants Diene + Cyclohexenone ts_endo Endo Transition State (Secondary Orbital Interaction) reactants->ts_endo ts_exo Exo Transition State reactants->ts_exo prod_endo Endo Product ts_endo->prod_endo prod_exo Exo Product ts_exo->prod_exo

Caption: The endo transition state is often kinetically favored.

Pauson-Khand Reaction ([2+2+1] Cycloaddition)

The Pauson-Khand reaction is a metal-mediated [2+2+1] cycloaddition of an alkene (here, the C=C of cyclohexenone), an alkyne, and carbon monoxide to form a cyclopentenone.[21][22] This reaction is a powerful tool for constructing fused bicyclic systems. The reaction is typically mediated by dicobalt octacarbonyl, Co₂(CO)₈.[23]

The stereochemistry is established during the alkene insertion step. The alkene coordinates to the cobalt-alkyne complex, and steric factors guide the facial selectivity of this coordination, which in turn dictates the stereochemical outcome of the final product.[24]

Conclusion

This compound is a foundational building block whose reactivity is governed by elegant and predictable stereochemical principles. By understanding the underlying mechanistic rationale—from the HSAB-driven selectivity of the Luche reduction to the highly organized transition states in organocatalyzed Michael additions and the orbital interactions of the Diels-Alder reaction—researchers can harness its power to construct complex, stereochemically defined molecules. The protocols and principles outlined in this guide serve as a robust framework for the rational design and execution of syntheses pivotal to the advancement of chemical and pharmaceutical sciences.

References

biological activity of 2-Cyclohexen-1-one and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Cyclohexen-1-one and its Derivatives

Foreword: The Enduring Potential of a Simple Scaffold

In the vast landscape of medicinal chemistry and drug discovery, certain molecular scaffolds reappear with remarkable frequency, demonstrating a versatile potential to interact with complex biological systems. The this compound core is a prime example of such a privileged structure. As an α,β-unsaturated ketone, its inherent chemical reactivity as a Michael acceptor is the foundation for a diverse and potent range of biological activities.[1][2] This guide moves beyond a simple cataloging of these activities. It is designed for the laboratory researcher and drug development professional, providing an in-depth exploration of the why and the how—the mechanistic underpinnings of the cyclohexenone scaffold and the practical methodologies required to investigate and harness its therapeutic potential. We will explore its role in anticancer, anti-inflammatory, antimicrobial, and neuroprotective contexts, grounded in the principle that understanding its core chemical reactivity is key to unlocking its future applications.[3]

Part 1: The Chemical Core - Understanding the Michael Addition Reaction

The defining feature of the this compound moiety is the electrophilic β-carbon atom, a consequence of the electron-withdrawing effect of the conjugated carbonyl group.[1] This renders the molecule susceptible to nucleophilic attack, most notably through a conjugate addition mechanism known as the Michael reaction.[4] In a biological context, the most significant nucleophiles are the sulfhydryl (thiol) groups of cysteine residues within proteins.[5][6]

This covalent interaction is not merely a chemical curiosity; it is the primary mechanism through which many cyclohexenone derivatives exert their biological effects. By covalently modifying key cysteine residues, these compounds can alter a protein's conformation, inhibit its enzymatic activity, or disrupt its protein-protein interactions, leading to a cascade of downstream cellular responses.[6][7] The potency and selectivity of this interaction can be finely tuned by adding various substituents to the cyclohexenone ring, forming the basis of structure-activity relationship (SAR) studies.[8]

Michael_Addition cluster_0 Biological Interaction Cyclohexenone This compound (Electrophile) Adduct Covalent Protein-Cyclohexenone Adduct Cyclohexenone->Adduct Covalent Bond Formation (Michael Addition) Protein Target Protein with Nucleophilic Cysteine Protein->Adduct Nucleophilic Attack (Cys-SH) Effect Altered Protein Function: - Enzyme Inhibition - Disrupted Interactions - Conformational Change Adduct->Effect

Caption: General mechanism of this compound bioactivity via Michael addition.

Part 2: A Spectrum of Biological Activities & Mechanistic Insights

The ability to covalently modify proteins translates into a wide array of pharmacological effects. Below, we dissect the major activities and the signaling pathways involved.

Anti-inflammatory and Cytoprotective Activity

A significant body of research highlights the anti-inflammatory properties of cyclohexenone derivatives.[9][10] A key mechanism is the modulation of two master regulatory pathways: Keap1-Nrf2 and NF-κB.[6]

  • Nrf2 Activation: The transcription factor Nrf2 is a master regulator of the antioxidant response. Under basal conditions, it is bound by Keap1, which targets it for degradation. Many cyclohexenones are potent Michael acceptors that can react with reactive cysteine sensors on Keap1.[6] This modification prevents Keap1 from targeting Nrf2 for degradation, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).[11]

  • NF-κB Inhibition: The NF-κB pathway is a central driver of inflammation, promoting the expression of pro-inflammatory cytokines like TNF-α and IL-6.[10][12] Cyclohexenone derivatives can inhibit this pathway, often through direct alkylation of critical cysteine residues on components like IKK (IκB kinase) or NF-κB subunits themselves, preventing the nuclear translocation and transcriptional activity of NF-κB.[6][10]

Inflammatory_Pathways cluster_Nrf2 Nrf2 Pathway (Cytoprotective) cluster_NFkB NF-κB Pathway (Pro-inflammatory) Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus Genes_Nrf2 Cytoprotective Genes (e.g., HO-1) ARE->Genes_Nrf2 Activates Transcription IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases DNA_NFkB NF-κB Response Element NFkB->DNA_NFkB Translocates to Nucleus Genes_NFkB Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA_NFkB->Genes_NFkB Activates Transcription CHO This compound Derivative CHO->Keap1 Inhibits via Cys Alkylation CHO->IKK Inhibits via Cys Alkylation

Caption: Modulation of Nrf2 and NF-κB pathways by cyclohexenone derivatives.

Anticancer Activity

The anticancer properties of cyclohexenone derivatives are multifaceted, often stemming from their ability to induce oxidative stress and apoptosis in cancer cells.[7][13]

  • Induction of Apoptosis: Certain derivatives have been shown to trigger programmed cell death by activating caspases, key executioner proteins in the apoptotic cascade.[13]

  • Enzyme Inhibition: Cyclohexenones can inhibit enzymes crucial for cancer cell survival and proliferation. For example, some derivatives inhibit acetylcholinesterase (AChE), an enzyme that has non-cholinergic roles in cell proliferation.[13]

  • Generation of Reactive Oxygen Species (ROS): By reacting with cellular thiols like glutathione (GSH), cyclohexenones can deplete the cell's primary antioxidant defense system, leading to an accumulation of ROS.[2] This oxidative stress can damage DNA, lipids, and proteins, ultimately triggering cell death.[7][14]

Antimicrobial and Antifungal Activity

Cyclohexenone derivatives exhibit broad-spectrum activity against various bacterial and fungal pathogens.[15][16][17] The mechanism is often attributed to the disruption of microbial cellular integrity and metabolic pathways.[8] The lipophilic nature of the cyclohexenone core may facilitate its interaction with and disruption of the microbial cell membrane, leading to a loss of integrity and cell death.[8] Furthermore, covalent modification of essential microbial enzymes can inhibit critical metabolic processes necessary for growth and proliferation.[8]

Neuroprotective Effects

Emerging evidence suggests a neuroprotective role for some cyclohexenone derivatives.[18][19] This activity is often linked to the anti-inflammatory and antioxidant properties described earlier. By activating the Nrf2 pathway and inhibiting NF-κB in neuronal and glial cells, these compounds can protect against oxidative stress and neuroinflammation, which are key pathological drivers in neurodegenerative diseases like Parkinson's and Alzheimer's.[20] Studies have shown that certain derivatives can increase the viability of neuronal cells exposed to toxins.[18][21]

Part 3: Data-Driven Insights - Activity Profiles

The biological activity of a cyclohexenone derivative is highly dependent on its substitution pattern. The following tables summarize representative data from the literature to illustrate these structure-activity relationships.

Table 1: Biological Activities of Selected this compound Derivatives

Derivative Class/Compound Target Organism/Cell Line Biological Activity Potency (IC₅₀ / MIC) Reference
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives HCT116 (Colon Cancer) Anticancer (Clonogenic Inhibition) Effective at 10 µM [13]
(4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one Ralstonia solanacearum Antibacterial Growth Inhibition [17]
Benzyloxy Chalcone-derived Cyclohexenones S. aureus, E. coli, C. albicans Antimicrobial / Antifungal Lower MIC than Ciprofloxacin/Fluconazole [15]
(-)-Zeylenone (Polyoxygenated cyclohexene) RAW 264.7 Macrophages Anti-inflammatory (NO inhibition) IC₅₀ = 20.18 µM [10]

| Novel Spiropyrazolone Derivatives | Various Cancer Cell Lines | Antitumor (Apoptosis Induction) | Good in vitro activity |[22] |

Table 2: Summary of Key Mechanistic Targets

Target Protein/Pathway Effect of Cyclohexenone Derivative Resulting Biological Outcome References
Keap1 Covalent modification of cysteine residues, inhibiting Nrf2 binding. Activation of Nrf2, increased antioxidant gene expression. [6]
NF-κB / IKK Inhibition via covalent modification. Decreased expression of pro-inflammatory cytokines (TNF-α, IL-6). [10][12]
Cyclooxygenase-2 (COX-2) Inhibition of enzyme activity and mRNA expression. Anti-inflammatory and anti-nociceptive effects. [12]
Acetylcholinesterase (AChE) Enzyme inhibition. Inhibition of cancer cell growth. [13]

| Cellular Thiols (e.g., Glutathione) | Depletion via Michael addition. | Increased Reactive Oxygen Species (ROS), oxidative stress, apoptosis. |[2][7] |

Part 4: Essential Methodologies - A Practical Guide

Evaluating the biological activity of novel cyclohexenone derivatives requires a systematic approach, progressing from broad screening to detailed mechanistic studies. The protocols described below are foundational for this process. Their inclusion is a self-validating system; robust initial screening justifies the resource allocation for more complex mechanistic work.

Experimental_Workflow cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Dose-Response & SAR cluster_2 Phase 3: Mechanistic Investigation Synthesis Compound Synthesis & Characterization Screening Primary Biological Screening (e.g., MTT, MIC assays) Synthesis->Screening Tox Preliminary Toxicity (e.g., Normal Cell Lines) Screening->Tox Dose Dose-Response Analysis (Calculate IC₅₀ / MIC) Tox->Dose Lead Compound(s) Identified SAR Structure-Activity Relationship (SAR) Studies Dose->SAR Pathway Pathway Analysis (Western Blot, qPCR for Nrf2, NF-κB targets) SAR->Pathway Optimized Lead(s) Target Target Engagement Assays (e.g., Michael Addition Kinetics) Pathway->Target Apoptosis Apoptosis/Cell Cycle Assays (Flow Cytometry, DNA Ladder) Pathway->Apoptosis

Caption: A phased experimental workflow for evaluating cyclohexenone derivatives.

Protocol 1: MTT Assay for General Cytotoxicity

Causality: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is a crucial first-pass screen to identify compounds with cytotoxic potential against cancer cell lines and to evaluate their safety profile against normal cells.[23][24]

Methodology:

  • Cell Seeding: Plate cells (e.g., Hela, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the cyclohexenone derivatives in culture medium. Replace the old medium with medium containing the compounds at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[23]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Broth Microdilution for Antimicrobial MIC Determination

Causality: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantifying the potency of new antimicrobial compounds.[15][16]

Methodology:

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Protocol 3: Western Blot for NF-κB Pathway Analysis

Causality: To validate the hypothesis that a cyclohexenone derivative inhibits inflammation via the NF-κB pathway, Western blotting is used. This technique allows for the detection and quantification of specific proteins, such as the phosphorylated (active) form of IκBα or the p65 subunit of NF-κB, providing direct evidence of pathway modulation.[13]

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat them with a pro-inflammatory stimulus (e.g., LPS) in the presence or absence of the test compound for a specified time.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-IκBα, anti-p65) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[13] Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin) to determine changes in protein levels between treatments.

Conclusion

The this compound scaffold represents a powerful and versatile platform for the development of novel therapeutic agents. Its foundation lies in its ability to act as a Michael acceptor, covalently modifying biological nucleophiles to modulate critical cellular pathways involved in inflammation, cancer, microbial infections, and neurodegeneration. A deep understanding of this core chemical reactivity, combined with a systematic and rigorous application of the described experimental methodologies, is essential for drug development professionals seeking to translate the potential of these compounds into effective clinical solutions. The continued exploration of SAR and the precise elucidation of downstream targets will undoubtedly cement the role of cyclohexenone derivatives in the future of medicine.

References

The Environmental Odyssey of 2-Cyclohexen-1-one: A Technical Guide to its Fate and Toxicity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Knowledge Gaps

In the landscape of chemical safety assessment, 2-Cyclohexen-1-one (CAS No. 930-68-7) presents a compelling case study. As an α,β-unsaturated ketone, its reactive nature suggests a potential for significant biological and environmental interactions. This guide, designed for the discerning scientific professional, delves into the knowns and, equally importantly, the unknowns of its environmental fate and toxicity. While concrete experimental data for this compound remains sparse in publicly accessible literature, this document synthesizes available information, leverages data from structurally related compounds, and outlines the established experimental protocols necessary to fill these critical knowledge gaps. Our objective is to provide a comprehensive technical narrative that is both immediately applicable and serves as a roadmap for future research endeavors.

Physicochemical Identity and Environmental Predisposition

This compound is a cyclic enone with a molecular formula of C₆H₈O[1][2]. Its structure, featuring a conjugated system of a carbonyl group and a carbon-carbon double bond, is the primary determinant of its chemical reactivity and, by extension, its environmental behavior and toxicological profile.

PropertyValueSource
Molecular Weight96.13 g/mol [2]
Physical StateColorless to light yellow liquid[3][4]
Boiling Point171-173 °C[5]
Melting Point-53 °C[5]
Water SolubilitySoluble[3][4]
Vapor Pressure3.62 mmHg at 25 °C[6]
logP (Octanol-Water Partition Coefficient)0.61 (estimated)[5]

The moderate water solubility and vapor pressure of this compound suggest its potential for distribution in both aquatic and atmospheric environmental compartments. Its low estimated logP value indicates a low potential for bioaccumulation in fatty tissues of organisms.

Environmental Fate: A Journey of Transformation and Persistence

The environmental fate of a chemical is dictated by a complex interplay of transport and transformation processes. For this compound, its journey in the environment is influenced by biodegradation, photodegradation, hydrolysis, and atmospheric oxidation.

Biodegradation: The Microbial Metabolism

Experimental Protocol: Ready Biodegradability - OECD 301

The OECD 301 guideline for testing ready biodegradability encompasses several methods (e.g., 301B - CO₂ Evolution Test, 301D - Closed Bottle Test) to assess the potential for a chemical to be rapidly mineralized by microorganisms under aerobic conditions.

Step-by-Step Methodology (CO₂ Evolution Test - OECD 301B):

  • Preparation of Mineral Medium: A defined mineral salt medium is prepared to support microbial growth.

  • Inoculum: The test is inoculated with a mixed population of microorganisms, typically from the effluent of a domestic wastewater treatment plant.

  • Test and Control Flasks: The test substance is added to the inoculated mineral medium in test flasks. Control flasks contain only the inoculum and mineral medium to measure background CO₂ evolution. A reference substance with known biodegradability is also run in parallel to validate the test system.

  • Incubation: The flasks are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.

  • CO₂ Measurement: The amount of CO₂ evolved from the mineralization of the test substance is measured over the 28-day period and is expressed as a percentage of the theoretical maximum CO₂ production (ThCO₂).

  • Pass Criteria: A substance is considered readily biodegradable if it reaches a biodegradation level of >60% of ThCO₂ within a 10-day window during the 28-day test period.

Logical Workflow for Biodegradation Assessment

cluster_biodegradation Biodegradation Assessment Workflow start Start: this compound oecd301 OECD 301 Ready Biodegradability Test start->oecd301 pass >60% ThCO2 in 10-day window? oecd301->pass readily_biodegradable Classified as Readily Biodegradable pass->readily_biodegradable Yes not_readily_biodegradable Not Readily Biodegradable pass->not_readily_biodegradable No inherent_biodegradability Further testing for inherent biodegradability (e.g., OECD 302) not_readily_biodegradable->inherent_biodegradability

Caption: Workflow for assessing the ready biodegradability of this compound.

Abiotic Degradation: Photolysis and Hydrolysis

Photodegradation: The absorption of light by a molecule can lead to its degradation. The presence of a chromophore (the C=C-C=O system) in this compound suggests a potential for photodegradation in the environment. However, quantitative data such as the quantum yield for its photodegradation in water or air are not currently available.

Hydrolysis: The stability of a chemical to hydrolysis at different pH values is a key parameter in its environmental risk assessment. Given its chemical structure, this compound is not expected to undergo significant hydrolysis under environmentally relevant pH conditions (pH 4-9).

Experimental Protocol: Hydrolysis as a Function of pH - OECD 111

This guideline determines the rate of abiotic hydrolysis of a chemical in aqueous buffer solutions at various pH values.

Step-by-Step Methodology:

  • Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Substance Addition: A known concentration of the test substance is added to each buffer solution.

  • Incubation: The solutions are incubated in the dark at a constant temperature.

  • Sampling and Analysis: Aliquots are taken at specific time intervals and analyzed for the concentration of the parent compound.

  • Data Analysis: The rate of hydrolysis is determined, and the half-life at each pH is calculated.

Atmospheric Fate

Once volatilized into the atmosphere, this compound is expected to be degraded primarily through reactions with photochemically produced hydroxyl (•OH) radicals and ozone (O₃). While specific reaction rate constants for this compound are not available, estimations based on its structure suggest a relatively short atmospheric half-life. For the related compound cyclohexanone, the atmospheric half-life is estimated to be within 1 to 2 days[10].

Ecotoxicity: Gauging the Impact on Environmental Receptors

The ecotoxicity of this compound is a critical aspect of its environmental risk profile. As an α,β-unsaturated ketone, it is classified as a reactive chemical, and its toxicity is likely driven by its ability to act as a Michael acceptor, reacting with nucleophilic groups in biological macromolecules.

Aquatic Toxicity

Acute and chronic toxicity to aquatic organisms, including algae, invertebrates, and fish, are key endpoints in environmental risk assessment. While specific experimental data for this compound is limited, safety data sheets indicate it is toxic to aquatic life with long-lasting effects.

Acute Toxicity Data (from Safety Data Sheets):

OrganismEndpointValueSource
Rat (oral)LD50220 mg/kg[6][11]
Rabbit (dermal)LD5070 mg/kg[6][11]
Rat (inhalation)LC50250 ppm (4h)[11][12]

Experimental Protocol: Aquatic Toxicity Testing

Standardized OECD guidelines are available to assess the acute toxicity of chemicals to key aquatic organisms.

  • Algae, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae over 72 hours. The endpoint is the EC₅₀, the concentration that causes a 50% reduction in growth.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test determines the concentration of a substance that immobilizes 50% of the daphnids (EC₅₀) within a 48-hour exposure period.

  • Fish, Acute Toxicity Test (OECD 203): This test measures the concentration of a substance that is lethal to 50% of the fish (LC₅₀) over a 96-hour period.

Conceptual Diagram of Aquatic Ecotoxicity Testing

cluster_aquatic_toxicity Aquatic Ecotoxicity Assessment compound This compound algae Algae (OECD 201) EC50 (Growth Inhibition) compound->algae daphnia Daphnia (OECD 202) EC50 (Immobilisation) compound->daphnia fish Fish (OECD 203) LC50 (Mortality) compound->fish risk_assessment Aquatic Risk Assessment algae->risk_assessment daphnia->risk_assessment fish->risk_assessment

Caption: Standard trophic levels for aquatic ecotoxicity assessment.

Terrestrial Toxicity

Information on the toxicity of this compound to terrestrial organisms such as soil-dwelling invertebrates (e.g., earthworms) and plants is currently unavailable in the public domain. A safety data sheet mentions that the compound is "toxic to terrestrial vertebrates," but no specific data is provided[3].

Mechanism of Toxicity: The Michael Reaction

The toxicity of α,β-unsaturated carbonyl compounds is often attributed to their reactivity as Michael acceptors. The electrophilic β-carbon of the enone system can react with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins and glutathione. This covalent modification can lead to enzyme inhibition, disruption of cellular signaling pathways, and oxidative stress, ultimately resulting in cellular damage and toxicity.

Visualizing the Michael Addition Mechanism

cluster_michael_addition Mechanism of Toxicity: Michael Addition enone This compound (Electrophile) adduct Covalent Adduct enone->adduct reacts with nucleophile Biological Nucleophile (e.g., R-SH) nucleophile->adduct cellular_damage Cellular Damage & Toxicity adduct->cellular_damage leads to

Caption: The Michael addition reaction as the proposed mechanism of toxicity.

Synthesis and Future Directions

The environmental fate and toxicity of this compound are, at present, characterized more by data gaps than by a comprehensive experimental record. Its classification as a reactive α,β-unsaturated ketone strongly suggests a potential for environmental and biological interactions that warrant further investigation. The established OECD and EPA testing guidelines provide a clear framework for generating the necessary data to perform a robust environmental risk assessment.

For researchers, scientists, and drug development professionals, the current state of knowledge underscores the importance of early-stage environmental screening of compounds containing the α,β-unsaturated ketone moiety. Future research should prioritize the generation of empirical data for the key environmental fate and ecotoxicity endpoints outlined in this guide. Such efforts will not only elucidate the specific risks associated with this compound but also contribute to a broader understanding of the environmental behavior of this important class of chemical compounds.

References

Methodological & Application

Application Note: Michael Addition of Nucleophiles to 2-Cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Michael Addition

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of modern organic synthesis.[1][2][3] Its reliability and versatility in forming carbon-carbon and carbon-heteroatom bonds make it an indispensable tool in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products.[4][5] The reaction's power lies in its ability to construct intricate molecular architectures under relatively mild conditions.[1] 2-Cyclohexen-1-one is a classic Michael acceptor, and its derivatives are prevalent scaffolds in numerous biologically active compounds. Understanding and mastering the protocol for Michael additions to this substrate is, therefore, a critical skill for any synthetic chemist.

This application note provides a detailed guide to the Michael addition of various nucleophiles to this compound, delving into the mechanistic underpinnings, offering a step-by-step protocol for a representative reaction, and exploring the scope and optimization of this pivotal transformation.

Mechanistic Insights: The Driving Force of Conjugate Addition

The regioselectivity of the Michael addition is governed by the electronic properties of the α,β-unsaturated carbonyl system. The presence of the electron-withdrawing carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[2][6]

The reaction proceeds through the following key steps:

  • Nucleophile Activation: A base is often used to deprotonate a carbon- or heteroatom-based pronucleophile, generating a more potent nucleophile (e.g., an enolate, thiolate, or amide).[1][2]

  • Conjugate Addition: The activated nucleophile attacks the β-carbon of the this compound.[2][6] This step is typically the rate-determining step of the reaction.

  • Enolate Formation: The attack of the nucleophile results in the formation of a resonance-stabilized enolate intermediate.[2][6]

  • Protonation: The enolate intermediate is then protonated, either by the conjugate acid of the base used or by a proton source added during the workup, to yield the final 1,4-adduct.[2][6]

Michael_Addition_Mechanism cluster_0 Nucleophile Activation cluster_1 Conjugate Addition & Enolate Formation cluster_2 Protonation Pronucleophile Nu-H Nucleophile Nu⁻ Pronucleophile->Nucleophile + Base Base Base Cyclohexenone This compound Enolate Enolate Intermediate Cyclohexenone->Enolate + Nu⁻ Product Michael Adduct Enolate->Product + H⁺ Proton_Source H⁺ Source

Caption: Generalized workflow of the Michael addition reaction.

Scope of Nucleophiles: A Versatile Transformation

A wide variety of nucleophiles can participate in the Michael addition to this compound, highlighting the reaction's broad applicability.

Nucleophile TypeExampleTypical Catalyst/ConditionsReference
Carbon Nucleophiles Diethyl malonateSodium ethoxide[7]
NitromethaneOrganic base (e.g., DBU)[8]
Organocuprates (Gilman reagents)Stoichiometric copper reagent[9]
Nitrogen Nucleophiles Amines (e.g., piperidine)Often catalyst-free or with mild acid/base[10]
CarbamatesChiral phase-transfer catalysts for asymmetric versions[10]
Sulfur Nucleophiles Thiols (e.g., thiophenol)Base (e.g., triethylamine) or catalyst-free[11]

Experimental Protocol: Michael Addition of Diethyl Malonate to this compound

This protocol details a classic example of a Michael addition, providing a robust and reproducible method for the synthesis of diethyl 2-(3-oxocyclohexyl)malonate.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Equipment for column chromatography (optional, for high purity)

Protocol_Workflow Start Start Reaction_Setup 1. Reaction Setup: - Dissolve NaOEt in ethanol. - Add diethyl malonate. Start->Reaction_Setup Addition 2. Addition of Cyclohexenone: - Add this compound dropwise. Reaction_Setup->Addition Reaction 3. Reaction: - Stir at room temperature or with gentle heating. Addition->Reaction Quenching 4. Quenching: - Cool the reaction mixture. - Add 1 M HCl to neutralize. Reaction->Quenching Workup 5. Workup: - Extract with diethyl ether. - Wash with NaHCO₃ and brine. Quenching->Workup Purification 6. Purification: - Dry the organic layer (MgSO₄). - Concentrate under reduced pressure. - Purify by column chromatography (optional). Workup->Purification Product Final Product Purification->Product

Caption: Step-by-step experimental workflow for the Michael addition.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Nucleophile Addition: To the stirred solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.

  • Michael Acceptor Addition: After the diethyl malonate has been added, add this compound (1.0 equivalent) dropwise to the reaction mixture. The addition rate should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by adding 1 M HCl until the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure diethyl 2-(3-oxocyclohexyl)malonate.

Asymmetric Michael Additions: Accessing Chiral Molecules

A significant advancement in Michael addition chemistry is the development of asymmetric variants, which allow for the stereoselective synthesis of chiral products. This is often achieved through the use of chiral catalysts.[12][13]

  • Organocatalysis: Chiral secondary amines, such as those derived from proline, can catalyze the asymmetric Michael addition by forming a chiral enamine intermediate with the nucleophile or a chiral iminium ion with the enone.[4][14]

  • Metal Catalysis: Chiral metal complexes can also be employed to catalyze enantioselective Michael additions.

The field of asymmetric Michael additions is vast and continues to evolve, offering powerful strategies for the synthesis of enantiomerically enriched compounds.[5]

Troubleshooting and Considerations

  • Side Reactions: The primary side reaction is often 1,2-addition to the carbonyl group. This can be minimized by using "soft" nucleophiles and carefully controlling the reaction conditions.[2]

  • Polymerization: In the presence of strong bases, α,β-unsaturated ketones can undergo polymerization. Using a stoichiometric amount of a weaker base or a catalytic amount of a stronger base can mitigate this issue.

  • Reaction Rate: If the reaction is sluggish, gentle heating can be applied. However, this may also promote side reactions. Alternatively, a more reactive nucleophile or a more potent catalyst can be employed.

Conclusion

The Michael addition of nucleophiles to this compound is a robust and highly versatile reaction for the formation of carbon-carbon and carbon-heteroatom bonds. Its broad scope, predictable regioselectivity, and the potential for stereocontrol make it an essential transformation in the synthetic chemist's toolbox. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this powerful reaction to construct complex molecular targets with high efficiency.

References

Application Notes & Protocols: The Diels-Alder Reaction with 2-Cyclohexen-1-one as a Dienophile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and stereospecific method for the formation of six-membered rings.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-cyclohexen-1-one, a moderately activated dienophile, in [4+2] cycloaddition reactions. We will explore its inherent reactivity challenges, the transformative role of Lewis acid catalysis in overcoming these limitations, and the critical parameters governing stereochemical and regiochemical outcomes. This document furnishes field-proven protocols, troubleshooting strategies, and mechanistic insights to enable the successful application of this reaction in the synthesis of complex polycyclic frameworks relevant to natural products and medicinal chemistry.[3][4]

Mechanistic Overview: Understanding the Dienophile

The Diels-Alder reaction is a concerted cycloaddition between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component) to form a cyclohexene derivative.[5][6][7] The reaction's efficiency is governed by the electronic properties of the reactants; it is generally facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[8][9]

This compound, an α,β-unsaturated ketone, serves as the dienophile in this context. However, its reactivity presents a classic challenge.

  • Inherent Low Reactivity: Compared to dienophiles bearing strongly electron-withdrawing groups (e.g., maleic anhydride), this compound is relatively electron-rich and thus a poor dienophile.[3] Thermal reactions, which do not employ a catalyst, often require drastic conditions such as high temperatures and prolonged reaction times. These conditions frequently lead to low yields of the desired cycloadduct and a host of side products, including reactant polymerization and adduct decomposition.[3][10]

  • The Advent of Lewis Acid Catalysis: The discovery that Lewis acids can catalyze the Diels-Alder reaction revolutionized the use of enone-based dienophiles.[3][4] Lewis acids, such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and boron trifluoride (BF₃), act as catalysts by coordinating to the carbonyl oxygen of the this compound.[10][11][12] This coordination has a profound electronic effect:

    • It withdraws electron density from the α,β-unsaturated system.

    • This withdrawal significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[10][12]

    • The reduced energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO dramatically accelerates the rate of the cycloaddition.[9][13]

This catalytic activation allows the reaction to proceed under much milder conditions (e.g., -78 °C to room temperature), leading to higher yields, shorter reaction times, and, crucially, improved control over selectivity.[10][14]

Lewis_Acid_Catalysis cluster_reactants Reactants cluster_activation Activation Step cluster_cycloaddition Cycloaddition Diene Diene (HOMO) TS Transition State [HOMO-LUMO Interaction] Diene->TS Attacks Dienophile This compound (LUMO) Activated_Dienophile Activated Complex [Cyclohexenone-LA] (LUMO Energy Lowered) Dienophile->Activated_Dienophile Coordination LA Lewis Acid (LA) LA->Activated_Dienophile Activated_Dienophile->TS Reacts with Product Diels-Alder Adduct TS->Product Forms

Caption: Mechanism of Lewis Acid Catalysis in the Diels-Alder Reaction.

Controlling the Outcome: Stereoselectivity and Regioselectivity

The formation of new stereocenters is a key feature of the Diels-Alder reaction. With cyclic dienophiles like this compound, several layers of selectivity must be considered.

  • Endo vs. Exo Selectivity: The reaction can proceed through two major transition states, leading to two different diastereomers: the endo and exo products.

    • Endo Product: The substituent(s) on the dienophile are oriented towards the developing π-system of the diene. This pathway is often favored under kinetic control (lower temperatures) due to stabilizing secondary orbital interactions.[5][10][11]

    • Exo Product: The substituent(s) are oriented away from the diene system. This product is typically more sterically favored and thus more thermodynamically stable. At higher temperatures, where the Diels-Alder reaction can become reversible, the exo product may become the major isomer.[10]

    • Influence of Lewis Acids: Lewis acid catalysis often enhances the preference for the kinetically favored endo product.[10]

  • Diastereofacial Selectivity: If the this compound ring itself contains substituents, the diene can approach from either of the two faces of the dienophile. This leads to syn or anti addition relative to the existing substituent, resulting in different diastereomers. The outcome is dictated by a combination of steric hindrance and stereoelectronic effects, which can be subtle and substrate-dependent.[3][15]

  • Regioselectivity: When an unsymmetrical diene is used, the reaction can yield different constitutional isomers. The regiochemical outcome is governed by electronic effects. For a normal-electron-demand Diels-Alder, the most nucleophilic carbon of the diene (C1) bonds to the most electrophilic carbon of the dienophile (Cβ of the enone). This generally favors the formation of "ortho" and "para" adducts. Lewis acid catalysis enhances this regioselectivity by further polarizing the dienophile.[10]

Application Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol provides a general procedure for the reaction between this compound and a representative diene, 1,3-butadiene, using aluminum chloride as the Lewis acid catalyst.

Materials:

  • This compound

  • 1,3-Butadiene (can be condensed from a lecture bottle or generated in situ)

  • Aluminum Chloride (AlCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Equipment:

  • Flame-dried, two-neck round-bottom flask with a magnetic stir bar

  • Septa and nitrogen or argon inlet

  • Syringes and needles

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane.

    • Cool the solvent to -78 °C using a dry ice/acetone bath.

    • Carefully add anhydrous aluminum chloride (1.0 - 1.2 equivalents) to the cold solvent with stirring. Caution: AlCl₃ can react vigorously with moisture.

  • Dienophile Addition:

    • Once the Lewis acid is fully dissolved or suspended, slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture via syringe.

    • Stir the resulting mixture at -78 °C for 15-20 minutes to allow for complete coordination and activation of the dienophile.

  • Diene Addition:

    • Add a pre-condensed, cold solution of 1,3-butadiene (~1.5-2.0 equivalents) in dichloromethane to the reaction flask dropwise. Maintain the temperature at -78 °C.

  • Reaction and Monitoring:

    • Stir the reaction mixture at -78 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by periodically quenching a small aliquot with NaHCO₃ solution and analyzing the organic layer.

    • Reaction times can vary from 1 to 12 hours depending on the specific substrates.

  • Quenching:

    • Upon completion, quench the reaction by slowly and carefully adding saturated aqueous NaHCO₃ solution while the flask is still in the cold bath. Caution: Quenching is exothermic and may cause gas evolution.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[10]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired Diels-Alder adduct.[12]

Experimental_Workflow Setup 1. Reaction Setup - Flame-dried flask - Inert atmosphere (N₂/Ar) - Anhydrous CH₂Cl₂ - Cool to -78 °C Catalyst 2. Catalyst Addition - Add AlCl₃ to cold solvent Setup->Catalyst Dienophile 3. Dienophile Activation - Add this compound - Stir for 20 min at -78 °C Catalyst->Dienophile Diene 4. Diene Addition - Add 1,3-butadiene dropwise Dienophile->Diene React 5. Reaction - Stir at -78 °C - Monitor by TLC Diene->React Quench 6. Quenching - Slow addition of sat. NaHCO₃ (aq) at -78 °C React->Quench Workup 7. Workup - Warm to RT - Extract with CH₂Cl₂ - Wash with brine, dry Quench->Workup Purify 8. Purification - Concentrate crude product - Flash column chromatography Workup->Purify Product Pure Diels-Alder Adduct Purify->Product

Caption: General experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. The following table outlines common issues and potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Low intrinsic reactivity. 2. Insufficiently active catalyst. 3. Reaction temperature too low. 4. Presence of moisture deactivating the Lewis acid.1. Ensure a potent Lewis acid is used (e.g., AlCl₃, SnCl₄). 2. Screen different Lewis acids. 3. Allow the reaction to slowly warm to a higher temperature (e.g., -40 °C or 0 °C), monitoring for side products. 4. Use rigorously dried solvents and reagents and maintain a strict inert atmosphere.
Poor Endo/Exo Selectivity 1. Reaction temperature is too high, favoring the thermodynamic exo product. 2. Steric hindrance disfavoring the endo transition state.1. Perform the reaction at the lowest possible temperature (e.g., -78 °C) to favor the kinetic endo product.[10] 2. Screen different Lewis acids, as some can enhance endo selectivity more effectively.
Polymerization/Dimerization 1. High concentration of reactants. 2. Reaction temperature too high. 3. Desired reaction is too slow, allowing side reactions to dominate.1. Use more dilute solutions.[10] 2. Maintain low reaction temperatures. 3. Use a more potent Lewis acid to accelerate the desired cycloaddition.
Product Decomposition 1. Adduct is unstable to the Lewis acid or workup conditions. 2. Harsh purification conditions.1. Ensure the reaction is properly and gently quenched. 2. Use a milder Lewis acid if possible. 3. Purify the product under mild conditions (e.g., chromatography at low temperature, deactivation of silica gel with triethylamine).[10]

Conclusion

While this compound is an inherently unreactive dienophile for thermal Diels-Alder reactions, its utility is unlocked through Lewis acid catalysis. This approach provides a reliable and efficient pathway to complex decalin systems, which are prevalent in numerous natural products and pharmaceutically active molecules.[3] By carefully selecting the catalyst, diene, and reaction conditions, researchers can effectively control the reaction's rate, yield, and stereochemical outcome. The protocols and strategies outlined in this document serve as a robust foundation for leveraging the this compound-based Diels-Alder reaction as a powerful tool in synthetic campaigns.

References

Application Notes and Protocols for the Catalytic Asymmetric Synthesis Involving 2-Cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Chiral Cyclohexanones

The cyclohexanone framework is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure allows for the precise spatial arrangement of functional groups, making it an ideal building block for creating molecules that interact specifically with biological targets. When chirality is introduced, the number of possible structures and their biological activities expand exponentially. 2-Cyclohexen-1-one is an exceptionally versatile and economical starting material for accessing these complex chiral architectures. As a prochiral α,β-unsaturated ketone, it is primed for a multitude of catalytic asymmetric transformations, enabling the controlled installation of stereocenters that dictate the final molecule's form and function.[1]

This guide provides an in-depth exploration of key catalytic asymmetric strategies involving this compound, moving beyond simple procedures to explain the underlying principles that govern stereochemical control. The protocols and insights herein are designed to be a practical resource for chemists engaged in the synthesis of enantiomerically enriched compounds.

Chapter 1: Asymmetric Conjugate (Michael) Additions

The conjugate addition of nucleophiles to the β-carbon of this compound is one of the most fundamental and powerful methods for C-C and C-heteroatom bond formation.[2] The development of chiral catalysts that can orchestrate this reaction with high enantioselectivity has been a major focus of modern organic synthesis.[3][4]

Application Note 1.1: Organocatalyzed Asymmetric Michael Addition of Ketones to Nitroolefins

Principle & Mechanistic Insight: Organocatalysis, the use of small, chiral organic molecules to catalyze reactions, has revolutionized asymmetric synthesis. For the Michael addition to enones, bifunctional catalysts are particularly effective. A prime example is the use of a chiral primary amine-thiourea catalyst derived from (R,R)-1,2-diphenylethylenediamine (DPEN).[5][6]

The catalytic cycle operates through a dual-activation mechanism:

  • Enamine Formation: The primary amine of the catalyst condenses with a donor ketone (e.g., cyclohexanone) to form a chiral enamine. This transformation increases the HOMO of the nucleophile, making it more reactive.

  • Electrophile Activation: Simultaneously, the thiourea moiety of the catalyst acts as a hydrogen-bond donor, activating the nitroolefin electrophile by coordinating with the nitro group's oxygen atoms.[5]

  • Stereocontrolled C-C Bond Formation: The catalyst's chiral scaffold orients the two activated partners in a sterically favored transition state, directing the enamine to attack one specific face of the nitroolefin.[6]

  • Hydrolysis & Catalyst Regeneration: Hydrolysis of the resulting iminium ion releases the product and regenerates the chiral catalyst for the next cycle.[5]

This dual-activation strategy provides a highly organized transition state, leading to excellent levels of diastereo- and enantioselectivity.

Figure 1: Catalytic cycle for the bifunctional amine-thiourea catalyzed Michael addition.

Experimental Protocol: (R,R)-DPEN-Thiourea Catalyzed Addition of Cyclohexanone to trans-β-Nitrostyrene

This protocol is adapted from methodologies described by an in-depth study on DPEN-based thiourea organocatalysts.[5]

Materials:

  • (R,R)-1,2-Diphenylethylenediamine (DPEN)-thiourea catalyst (10 mol%)

  • Cyclohexanone (1.2 mmol, 1.2 equiv.)

  • trans-β-Nitrostyrene (1.0 mmol, 1.0 equiv.)

  • 4-Nitrophenol (10 mol%)

  • Solvent: Water/Ethanol (9:1, 2 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the (R,R)-DPEN-thiourea catalyst (0.1 mmol) and 4-nitrophenol (0.1 mmol).

  • Add the water/ethanol solvent mixture (2 mL) and stir for 5 minutes at room temperature.

  • Add cyclohexanone (1.2 mmol) followed by trans-β-nitrostyrene (1.0 mmol).

  • Seal the flask and stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired γ-nitroketone.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Representative Results

The following table summarizes typical results for this class of reaction, demonstrating the catalyst's effectiveness across different substrates.[5][6]

EntryKetone DonorNitroolefin AcceptorYield (%)dr (syn:anti)ee (syn, %)
1Cyclohexanonetrans-β-Nitrostyrene9595:598
2Cyclopentanonetrans-β-Nitrostyrene9990:1099
3Cycloheptanonetrans-β-Nitrostyrene8899:176
4Cyclohexanone4-Chloro-β-nitrostyrene9294:697

Chapter 2: Biocatalytic Asymmetric Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical catalysis. Enzymes operate under mild, environmentally benign conditions (typically in aqueous media) and often exhibit exquisite levels of chemo-, regio-, and stereoselectivity.[7]

Application Note 2.1: Ene-Reductase for Asymmetric Hydrogenation

Principle & Mechanistic Insight: Ene-reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated C=C double bonds.[8][9] They use a nicotinamide cofactor, such as NADPH or NADH, as the hydride source.[8] For a substrate like this compound, the enzyme delivers a hydride to the β-carbon and a proton to the α-carbon, creating a chiral center with high fidelity.

The process is highly attractive for several reasons:

  • Exceptional Enantioselectivity: Enzymes have evolved highly optimized active sites that bind the substrate in a specific orientation, often leading to enantiomeric excesses of >99%.[7][8]

  • Green Chemistry: The reactions are typically run in water at ambient temperature and pressure, avoiding the need for heavy metals or harsh reagents.

  • Cofactor Recycling: To make the process economically viable, the expensive nicotinamide cofactor is used in catalytic amounts and regenerated in situ. A common method involves using a second enzyme, such as formate dehydrogenase (FDH), which oxidizes formate to CO₂ while reducing NAD⁺ to NADH.[8]

Figure 2: Biocatalytic reduction of this compound with in situ cofactor recycling.

Experimental Protocol: Ene-Reductase (YqjM) Catalyzed Reduction of a 2,5-Cyclohexadienone Derivative

This protocol is a representative example based on the desymmetrizing hydrogenation of prochiral cyclohexadienones to form chiral 2-cyclohexenones, a closely related and powerful transformation.[7][8]

Materials:

  • Lyophilized E. coli cells overexpressing Ene-Reductase YqjM and Formate Dehydrogenase (FDH).

  • 4-Methyl-4-phenyl-2,5-cyclohexadienone (10 mM final concentration).

  • NADH (0.1 mM final concentration).

  • Ammonium formate (NH₄CO₂H, 15 mM final concentration).

  • Potassium phosphate buffer (100 mM, pH 7.0).

  • Ethyl acetate.

Procedure:

  • Prepare a stock solution of the substrate (e.g., 100 mM in DMSO).

  • In a 2 mL microcentrifuge tube, combine 5 mg of the lyophilized cell powder (containing YqjM and FDH).

  • Add 1 mL of potassium phosphate buffer.

  • Add ammonium formate and NADH from stock solutions to reach the final concentrations of 15 mM and 0.1 mM, respectively.

  • Initiate the reaction by adding the substrate from its stock solution to a final concentration of 10 mM.

  • Seal the tube and place it in a shaker/incubator at 30 °C with agitation (e.g., 200 rpm) for 24 hours.

  • To stop the reaction and extract the product, add 1 mL of ethyl acetate to the tube and vortex vigorously for 1 minute.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Carefully remove the organic layer. Repeat the extraction of the aqueous layer with another 1 mL of ethyl acetate.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and analyze.

  • Determine the conversion and yield by Gas Chromatography (GC) or HPLC. Determine the enantiomeric excess by chiral HPLC.

Data Presentation: Representative Ene-Reductase Performance

The table shows results for the desymmetrizing hydrogenation of various 4,4-disubstituted 2,5-cyclohexadienones to chiral 2-cyclohexenones using the ene-reductase YqjM, highlighting the enzyme's broad applicability and high selectivity.[7][8]

EntrySubstrate (4-R¹, 4-R²)Product Yield (%)ee (%)
1R¹=Me, R²=Ph78>99
2R¹=Me, R²=4-F-Ph63>99
3R¹=Me, R²=3,4-diMeO-Ph97>99
4R¹=Et, R²=Ph54>99

General Considerations & Troubleshooting

  • Solvent Purity: For many organocatalytic and metal-catalyzed reactions, strictly anhydrous and degassed solvents are crucial to prevent catalyst deactivation.

  • Catalyst Loading: While lower catalyst loading is economically desirable, initial optimizations should start at higher loadings (e.g., 5-10 mol%) to ensure reactivity. A decrease in enantioselectivity at very low loadings may indicate a competing uncatalyzed background reaction.

  • Temperature Control: Asymmetric reactions are often sensitive to temperature. Lower temperatures typically enhance selectivity but may require longer reaction times. Each system must be optimized individually.

  • Substrate Quality: Purity of the this compound and other reagents is paramount. Impurities can inhibit or poison catalysts. Distillation or recrystallization of starting materials may be necessary.

Conclusion

The catalytic asymmetric functionalization of this compound and its derivatives remains a vibrant and essential area of chemical research. The development of sophisticated organocatalysts, transition-metal complexes, and biocatalytic systems provides chemists with a powerful and diverse toolkit for constructing complex, enantioenriched molecules. The choice of strategy—be it the dual-activation approach of a bifunctional organocatalyst or the unparalleled selectivity of an enzyme—depends on the specific synthetic target and desired operational parameters. The protocols and principles detailed in this guide serve as a foundation for researchers to successfully apply these advanced synthetic methods in their own laboratories.

References

The Pivotal Role of 2-Cyclohexen-1-one in Forging Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Six-Membered Ring

In the intricate world of natural product total synthesis, the strategic selection of starting materials is paramount to the success and elegance of a synthetic route. Among the myriad of commercially available building blocks, 2-cyclohexen-1-one stands out as a remarkably versatile and powerful scaffold. Its inherent functionality—an α,β-unsaturated ketone—provides a gateway to a diverse array of chemical transformations, enabling the construction of complex molecular architectures with high levels of stereochemical control.[1][2] This application note delves into the strategic application of this compound in the total synthesis of notable natural products, highlighting key reactions and providing detailed protocols for their implementation in a research setting.

The reactivity of this compound is dominated by its conjugated system. The electron-withdrawing nature of the carbonyl group renders the β-carbon electrophilic and susceptible to nucleophilic attack, a characteristic exploited in conjugate addition reactions.[2] Furthermore, the double bond can participate as a dienophile in Diels-Alder reactions, while the ketone functionality allows for a host of carbonyl-based transformations. This trifecta of reactivity makes this compound a cornerstone in the synthetic chemist's toolbox for forging the carbocyclic cores of many biologically active molecules.

Key Synthetic Strategies Employing this compound

The utility of this compound in total synthesis is best illustrated through its application in powerful ring-forming and functionalization reactions. This section will explore three cornerstone strategies: the Robinson Annulation, Michael Additions, and Diels-Alder Reactions.

The Robinson Annulation: Building Fused Ring Systems

The Robinson annulation is a classic and powerful method for the formation of a six-membered ring, culminating in a substituted cyclohexenone.[3][4] The reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[3][5] This strategy has been instrumental in the synthesis of steroids and other polycyclic natural products.[3]

A prime example is the synthesis of the Wieland-Miescher ketone, a key intermediate in numerous steroid syntheses. This is achieved through the Robinson annulation of 2-methyl-cyclohexane-1,3-dione with methyl vinyl ketone.[3] The robustness of this reaction has led to the development of asymmetric variants, often employing chiral organocatalysts like proline, to afford enantiomerically enriched products.[4][6][7]

Conceptual Workflow of the Robinson Annulation:

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation start Ketone Enolate (Michael Donor) mvk Methyl Vinyl Ketone (Michael Acceptor) adduct 1,5-Diketone (Michael Adduct) start->adduct Base-catalyzed conjugate addition mvk->adduct aldol_inter β-Hydroxy Ketone adduct->aldol_inter Base-catalyzed cyclization adduct->aldol_inter final_product α,β-Unsaturated Ketone (Cyclohexenone) aldol_inter->final_product Dehydration

Caption: The two-stage process of the Robinson Annulation.

Protocol: Asymmetric Robinson Annulation for the Synthesis of a Chiral Cyclohexenone Intermediate

This protocol describes a general procedure for an organocatalyzed asymmetric Robinson annulation, a key step in the synthesis of various natural products.[6][7]

Materials:

  • Substituted cyclohexanone derivative (1.0 eq)

  • Methyl vinyl ketone (1.2 eq)

  • (S)-Proline (0.2 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, argon atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the substituted cyclohexanone (1.0 eq) and (S)-proline (0.2 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add methyl vinyl ketone (1.2 eq) to the stirred solution.

  • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral cyclohexenone.

Expected Outcome: This procedure typically yields the annulated product in good yield and high enantioselectivity. The exact yield and enantiomeric excess will depend on the specific substrate.

Michael Addition: Strategic Carbon-Carbon Bond Formation

The Michael or 1,4-conjugate addition is a fundamental C-C bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.[8][9] this compound is an excellent Michael acceptor, reacting with a wide range of nucleophiles (Michael donors) such as enolates, cuprates, and enamines.[1][2][10] This reaction is pivotal for introducing substituents at the 3-position of the cyclohexanone ring, often with excellent stereocontrol.

In the total synthesis of (-)-Morphine , a landmark achievement in organic synthesis, a key step involves an intramolecular 1,6-addition, a variant of the Michael addition, to construct the morphinan core.[11][12] This strategic cyclization highlights the power of harnessing the inherent reactivity of the cyclohexenone moiety to forge complex polycyclic systems.

Illustrative Michael Addition Scheme:

Michael_Addition cyclohexenone This compound (Michael Acceptor) enolate_inter Enolate Intermediate cyclohexenone->enolate_inter nucleophile Nucleophile (Nu-) (Michael Donor) nucleophile->enolate_inter 1,4-Conjugate Addition product 3-Substituted Cyclohexanone enolate_inter->product Protonation

Caption: General mechanism of a Michael addition to this compound.

Protocol: Copper-Catalyzed Enantioselective 1,4-Addition of a Grignard Reagent

This protocol outlines a general procedure for the copper-catalyzed asymmetric conjugate addition of a Grignard reagent to this compound, a common strategy for installing a chiral quaternary center.

Materials:

  • This compound (1.0 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Chiral phosphoramidite ligand (e.g., (R,R)-Taniaphos) (0.06 eq)

  • Grignard reagent (e.g., Phenylmagnesium bromide) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Schlenk flask, syringe, argon atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add CuI (0.05 eq) and the chiral phosphoramidite ligand (0.06 eq).

  • Add anhydrous THF and stir at room temperature for 30 minutes to form the catalyst complex.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add this compound (1.0 eq) to the catalyst solution.

  • In a separate flask, prepare the Grignard reagent solution in THF.

  • Add the Grignard reagent (1.2 eq) dropwise to the reaction mixture at -78 °C over 30 minutes.

  • Stir the reaction at -78 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Comparison for Asymmetric Michael Additions:

Catalyst SystemNucleophileYield (%)Enantiomeric Excess (ee, %)
CuI / (R,R)-TaniaphosPhMgBr>95>98
Cu(OTf)₂ / Chiral Box LigandEt₂Zn9095
Organocatalyst (e.g., Diarylprolinol)Malonate85-9590-99

Note: Yields and ee values are representative and can vary based on specific substrates and reaction conditions.

Diels-Alder Reaction: Constructing Bicyclic Scaffolds

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the stereocontrolled synthesis of six-membered rings.[13][14] this compound, being an electron-deficient alkene, serves as an excellent dienophile in reactions with electron-rich dienes.[1][15] This reaction has been employed in the synthesis of numerous natural products to rapidly build molecular complexity.[13][16]

For instance, in a synthetic study towards the cardenolide strophanthidin, a derivative of this compound was utilized in a key Diels-Alder reaction to construct the core steroidal framework.[15] The stereochemical outcome of the Diels-Alder reaction is highly predictable based on the endo rule and the stereochemistry of the starting materials, making it a reliable and elegant synthetic strategy.

Diels-Alder Reaction Pathway:

Diels_Alder diene Electron-Rich Diene transition_state [4+2] Cycloaddition Transition State diene->transition_state dienophile This compound (Dienophile) dienophile->transition_state product Bicyclic Adduct transition_state->product Concerted Reaction

Caption: Formation of a bicyclic system via a Diels-Alder reaction.

Case Study: The Total Synthesis of (–)-Platensimycin

The potent antibiotic platensimycin has been a popular target for total synthesis, with many routes showcasing innovative synthetic strategies. While not directly starting from this compound, several syntheses construct a functionalized cyclohexenone core that embodies its reactivity principles. For example, Nicolaou's synthesis features a samarium diiodide-mediated ketyl radical cyclization onto an enone, a transformation conceptually related to intramolecular conjugate additions.[17] Other approaches have utilized intramolecular Robinson annulation-type strategies to forge the key cyclohexenone ring.[18] These syntheses underscore the central role of the cyclohexenone motif in accessing the complex, cage-like core of platensimycin.[19][20][21][22]

Conclusion and Future Outlook

This compound and its derivatives continue to be indispensable building blocks in the art of natural product total synthesis. Its inherent and predictable reactivity through cornerstone reactions like the Robinson annulation, Michael addition, and Diels-Alder reaction provides chemists with a reliable toolkit for the construction of complex carbocyclic frameworks. The development of asymmetric variants of these reactions has further expanded the utility of this humble six-membered ring, enabling the enantioselective synthesis of a vast array of biologically important molecules. As the quest for novel and efficient synthetic routes to complex natural products continues, the strategic application of this compound is certain to remain a central theme, driving innovation in the field of organic chemistry.

References

Application Note & Protocols: Purification Strategies for 2-Cyclohexen-1-one Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Cyclohexen-1-one is a cornerstone building block in organic synthesis, prized for its dual reactivity as an electrophile at both the carbonyl carbon and the β-olefinic position.[1][2] Its utility in fundamental carbon-carbon bond-forming reactions, such as the Michael Addition and the Robinson Annulation, makes it indispensable for constructing complex cyclic frameworks found in pharmaceuticals, agrochemicals, and natural products.[3][4] However, the successful synthesis of target molecules is critically dependent on the effective purification of the resulting products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and detailed protocols for purifying products derived from this compound reactions.

The Purification Challenge: Understanding the Reaction Milieu

Reactions involving this compound, a classic α,β-unsaturated ketone, often result in complex mixtures. A typical crude product may contain:

  • Desired Product(s): The target molecule, which may include stereoisomers.

  • Unreacted Starting Materials: Residual this compound and the nucleophile (e.g., an enolate precursor).

  • Catalysts and Reagents: Acids, bases, or organometallic species used to facilitate the reaction.

  • Side-Products: Resulting from self-condensation, polymerization, or alternative reaction pathways.[5]

  • Solvents: The medium in which the reaction was conducted.

The choice of purification strategy is dictated by the physicochemical properties of the target compound relative to these impurities. Key considerations include polarity, solubility, volatility, and crystallinity.

Foundational Step: The Aqueous Workup

Nearly every purification protocol begins with a liquid-liquid extraction, or "workup," to remove the bulk of inorganic salts, strong acids or bases, and highly polar, water-soluble byproducts.

Causality Behind the Protocol: The principle of liquid-liquid extraction relies on the differential solubility of components in two immiscible liquid phases, typically an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous solution. Ionic salts, formed during neutralization or present as catalysts, are highly soluble in the aqueous phase and poorly soluble in the organic phase, leading to their efficient removal.

Protocol 2.1: General Aqueous Workup
  • Quenching: Carefully quench the reaction mixture by slowly adding it to a separatory funnel containing a suitable aqueous solution. Common choices include saturated ammonium chloride (NH₄Cl) for quenching organometallic reagents or enolates, or water for general purposes.

  • Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate). The volume should be sufficient to fully dissolve the organic components.

  • Neutralization & Washing:

    • If the reaction was acidic, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid.

    • If the reaction was basic, wash with a dilute acid like 1M HCl.

    • Perform a final wash with a saturated sodium chloride solution (brine). This helps to break up emulsions and removes the majority of dissolved water from the organic layer.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution in vacuo using a rotary evaporator to yield the crude product.

The Workhorse of Purification: Flash Column Chromatography

Flash column chromatography is the most powerful and widely used technique for separating components of a crude mixture based on their differential adsorption to a stationary phase (typically silica gel).[6][7]

Expertise in Action: The separation hinges on polarity. Silica gel is highly polar. Non-polar compounds have a weak affinity for the silica and elute quickly with a non-polar mobile phase (eluent). Polar compounds adsorb more strongly and require a more polar eluent to be displaced and eluted from the column. The key to a successful separation is to find a solvent system where the desired product has an Rƒ value of approximately 0.25-0.40 on a Thin Layer Chromatography (TLC) plate, ensuring a significant separation from its nearest impurities.[8]

Workflow for Method Development and Execution

Caption: Workflow for Flash Chromatography Purification.

Protocol 3.1: Flash Column Chromatography of a Michael Adduct

This protocol details the purification of a typical Michael addition product between cyclohexanone enolate and this compound.

  • TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate. Spot it on a TLC plate and develop it in various ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 2:1). Visualize under UV light and/or with a potassium permanganate stain. Select the solvent system that gives the desired product an Rƒ of ~0.35.

  • Column Packing:

    • Select a column of appropriate size (a rule of thumb is a silica gel mass of 50-100 times the mass of the crude product).

    • Securely clamp the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • "Wet pack" the column by filling it with the chosen eluent and slowly pouring in a slurry of silica gel in the same eluent. Tap the column gently to pack the silica evenly and remove air bubbles.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Drain the eluent from the column until it is level with the top of the silica.

    • Carefully pipette the sample solution onto the silica surface, ensuring not to disturb the bed.

    • Open the stopcock and allow the sample to absorb onto the silica. Rinse with a tiny amount of eluent and allow that to absorb as well.

    • Carefully add a protective layer of sand on top of the sample band.

  • Elution and Collection:

    • Fill the column with eluent.

    • Apply gentle positive pressure (using a bellows or regulated air line) to achieve a solvent flow rate of about 2 inches per minute.

    • Collect fractions in an ordered array of test tubes.

  • Analysis and Isolation:

    • Spot every few fractions on a TLC plate to determine which ones contain the pure product.

    • Combine the pure fractions into a round-bottom flask and remove the solvent via rotary evaporation to yield the purified product.[9]

Compound Type Typical Impurity Common Eluent System (Silica Gel) Notes
Michael AdductsStarting Ketone, this compoundHexane / Ethyl Acetate (9:1 to 1:1)Product is typically more polar than starting materials.
Robinson Annulation ProductsMichael Adduct IntermediateHexane / Ethyl Acetate (4:1 to 1:1)The annulated product is often significantly more polar than the acyclic intermediate.
Aldol AdductsUnreacted Aldehyde/KetoneDichloromethane / Methanol (99:1 to 95:5)The hydroxyl group makes these products quite polar.

Achieving Ultimate Purity: Recrystallization

For products that are solid at room temperature, recrystallization is an exceptionally powerful technique for achieving high levels of purity, often removing trace impurities that co-elute during chromatography.

The Science of Purity: This technique exploits the differences in solubility between the desired compound and impurities in a given solvent at different temperatures. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or remain soluble upon cooling. As a hot, saturated solution cools slowly, the lattice energy of the desired compound favors its selective crystallization, leaving impurities behind in the solution (mother liquor).[10]

Protocol 4.1: Recrystallization of a Solid Robinson Annulation Product
  • Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a potential solvent. If it dissolves immediately at room temperature, it is too good a solvent. If it doesn't dissolve, heat the mixture. If it dissolves when hot but reappears upon cooling, you have found a good single solvent. A common alternative is a two-solvent system (e.g., ethyl acetate/hexane), where the product is soluble in one and insoluble in the other.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Inducing crystallization can sometimes be done by scratching the inside of the flask with a glass rod. Once crystals have formed, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum to remove all residual solvent. In some cases, a highly crystalline product can be obtained directly from the reaction mixture.[11]

Purification of Volatile Liquids: Distillation

Distillation is the primary method for purifying thermally stable liquids with different boiling points.[12] For many this compound derivatives, which can have high boiling points, vacuum distillation is necessary to avoid decomposition at atmospheric pressure.

Underlying Principle: Distillation separates components based on their vapor pressures. In a mixture of liquids, the vapor phase will be enriched in the component with the higher vapor pressure (lower boiling point). By heating the mixture and then condensing the resulting vapor, a separation can be achieved. Applying a vacuum lowers the boiling points of all components, allowing distillation to occur at a lower, non-destructive temperature.[13]

Protocol 5.1: Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease. Use a Claisen adapter to accommodate both a thermometer and a bleed tube (e.g., a fine capillary) to ensure smooth boiling.

  • Heating: Place the flask containing the crude liquid in a heating mantle. Begin heating gently while the system is under vacuum.

  • Fractionation:

    • The first fraction to distill will be any residual low-boiling solvent (the "forerun").

    • As the temperature rises and stabilizes, the desired product will begin to distill. Collect this fraction in a separate receiving flask. Record the boiling point and the pressure.[13]

    • A sharp drop in temperature after the main fraction has been collected indicates that the distillation of the product is complete.

  • Shutdown: Allow the system to cool completely before venting it to atmospheric pressure to prevent cracking the hot glassware.

Troubleshooting Common Purification Issues

Problem Potential Cause Recommended Solution
Poor Separation on Column Incorrect solvent system; Column overloaded.Re-optimize the eluent via TLC. Use a larger column or less crude material. Consider a gradient elution.
Streaking on TLC Plate Sample is too acidic/basic; Sample is too concentrated.Add a trace amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. Dilute the sample before spotting.
Product Won't Crystallize ("Oiling Out") Solution is supersaturated; Presence of impurities inhibiting crystal formation; Incorrect solvent.Try scratching the flask, adding a seed crystal, or cooling more slowly. Re-purify by chromatography first. Re-evaluate the solvent system.
Low Recovery After Purification Product is partially soluble in the aqueous wash; Product is still on the column; Product loss during transfers.Back-extract the aqueous layers with fresh organic solvent. Flush the column with a much more polar solvent (e.g., 100% ethyl acetate or methanol) to check for retained product. Be meticulous with transfers and rinsing of glassware.

Characterization and Purity Assessment

After purification, the identity and purity of the product must be confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and are excellent for assessing purity.[14][15]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C=O stretch for the ketone, C=C stretch for the alkene).[16]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.[17]

Conclusion

The purification of this compound reaction products is a multi-step process that requires a systematic approach. By beginning with a thorough aqueous workup, followed by the judicious application of flash chromatography, recrystallization, or distillation, researchers can reliably obtain materials of high purity. The protocols and principles outlined in this guide provide a robust framework for navigating the common challenges associated with isolating these valuable synthetic intermediates.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Unwanted Polymerization of 2-Cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Cyclohexen-1-one in chemical reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block and may encounter challenges with its propensity to polymerize. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to help you ensure the success of your experiments.

Understanding the Challenge: The Dual Reactivity of this compound

This compound is a valuable intermediate in organic synthesis due to its dual functionality: the ketone carbonyl group and the α,β-unsaturated alkene. This conjugated system, however, also makes it susceptible to unwanted polymerization reactions, primarily through free-radical and anionic pathways. This guide will equip you with the knowledge and practical techniques to mitigate these side reactions, ensuring your desired transformation proceeds smoothly.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound reaction mixture turning into a solid or becoming highly viscous?

This is a classic sign of uncontrolled polymerization. This compound, especially when purified to remove commercial inhibitors, can readily polymerize under various conditions. The primary culprits are typically:

  • Free Radicals: Trace amounts of peroxides in solvents, exposure to air (oxygen), or high temperatures can initiate a free-radical chain reaction across the double bond.

  • Anionic Initiators: Strong bases or nucleophiles, which are often reagents in desired reactions (e.g., Grignard reagents, organolithiums, or even strong alkoxides), can initiate anionic polymerization.

Q2: My bottle of this compound lists an inhibitor. Do I need to remove it before my reaction?

In most cases, yes. Commercial this compound is typically stabilized with a free-radical inhibitor like hydroquinone (HQ) or butylated hydroxytoluene (BHT) to ensure a long shelf life.[1] While beneficial for storage, these inhibitors can interfere with your desired reaction, especially if it involves radical intermediates or is sensitive to phenolic compounds. For many reactions, particularly those that are sluggish or require precise control, removing the commercial inhibitor is a critical first step.

Q3: What are the most effective inhibitors to add to my reaction to prevent polymerization?

The choice of inhibitor depends on the reaction type.

  • For Free-Radical Polymerization: Phenolic inhibitors are the most common and effective.

    • Butylated Hydroxytoluene (BHT): A versatile inhibitor, soluble in many organic solvents.

    • Hydroquinone (HQ): Another excellent free-radical scavenger.[2]

  • For Anionic Polymerization: Preventing anionic polymerization is more about controlling your reaction conditions than adding a specific "inhibitor" in the traditional sense. Key strategies include:

    • Low Temperatures: Running your reaction at low temperatures (e.g., -78 °C) significantly reduces the rate of polymerization.

    • Slow Addition: Adding the nucleophilic initiator slowly to the solution of this compound can help to favor the desired 1,2- or 1,4-addition over polymerization.

    • Use of Lewis Acids: In some cases, a Lewis acid can be used to activate the enone towards the desired reaction, potentially mitigating polymerization.[3]

Q4: How do I calculate the amount of inhibitor to add to my reaction?

Inhibitors are typically added in parts per million (ppm) relative to the monomer (this compound). A common starting concentration is 100-200 ppm.

Calculation:

Mass of Inhibitor (mg) = (Mass of this compound (g) * ppm desired) / 1000[4][5]

Example: For a reaction using 10 g of this compound and a desired inhibitor concentration of 200 ppm:

Mass of Inhibitor (mg) = (10 g * 200) / 1000 = 2 mg

It is often practical to make a stock solution of the inhibitor in the reaction solvent to ensure accurate addition of such small quantities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reaction mixture solidifies upon adding a strong base (e.g., Grignard, organolithium). Uncontrolled anionic polymerization.1. Lower the reaction temperature: Conduct the reaction at -78 °C. 2. Reverse the addition: Add the strong base dropwise to the solution of this compound. 3. Use a less reactive organometallic reagent if the reaction allows.
A viscous polymer forms during a reaction run at elevated temperatures. Thermally initiated free-radical polymerization.1. Add a free-radical inhibitor: Introduce 100-200 ppm of BHT or hydroquinone at the start of the reaction. 2. Lower the reaction temperature if the desired transformation can proceed at a milder condition. 3. Ensure an inert atmosphere: Purge the reaction vessel with nitrogen or argon to remove oxygen.
Polymerization occurs during workup or purification (e.g., distillation). Removal of the in-reaction inhibitor and exposure to heat.1. Add a non-volatile inhibitor before distillation: If your product is distilled, add a small amount of hydroquinone to the crude mixture. 2. Use lower temperatures for solvent removal: Employ a rotary evaporator at the lowest practical temperature and pressure. 3. Consider non-thermal purification: Flash column chromatography is often a safer alternative to distillation for thermally sensitive compounds.
Low yield of the desired product with significant polymer byproduct. Presence of radical initiators (e.g., peroxides in solvents) or exposure to UV light.1. Use freshly distilled, peroxide-free solvents. 2. Protect the reaction from light by wrapping the flask in aluminum foil. 3. Incorporate a free-radical inhibitor as a standard precaution.
Product is sensitive to the basic wash used to remove the commercial inhibitor. The desired product contains base-labile functional groups.1. Use column chromatography for inhibitor removal: Pass the commercial this compound through a short plug of basic alumina. 2. Consider vacuum distillation to separate the monomer from the less volatile inhibitor, but be mindful of thermal polymerization.

Experimental Protocols

Protocol 1: Removal of Commercial Inhibitor (Hydroquinone/MEHQ) via Alkaline Extraction

This protocol is effective for removing phenolic inhibitors like hydroquinone (HQ) and monomethyl ether hydroquinone (MEHQ).[6]

Materials:

  • This compound containing inhibitor

  • 10% (w/v) aqueous Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, and flasks

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of 10% NaOH solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The lower aqueous layer, containing the sodium phenolate salt of the inhibitor, will likely be colored.

  • Drain and discard the aqueous layer.

  • Repeat the wash with 10% NaOH solution until the aqueous layer is colorless.

  • Wash the organic layer with an equal volume of deionized water to remove residual NaOH.

  • Wash the organic layer with an equal volume of saturated brine solution to aid in drying.

  • Transfer the organic layer to a clean, dry flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl for 10-15 minutes.

  • Filter the dried this compound.

  • Crucially, the purified this compound should be used immediately as it is now highly susceptible to polymerization.

Protocol 2: Adding a Free-Radical Inhibitor to a Reaction

Materials:

  • Free-radical inhibitor (e.g., BHT or hydroquinone)

  • Reaction solvent

  • Volumetric flask and micropipette (for stock solution)

Procedure:

  • Calculate the required mass of the inhibitor based on the mass of this compound and the desired ppm (e.g., 200 ppm).

  • Prepare a stock solution (recommended for accuracy):

    • Dissolve a known mass of the inhibitor in a precise volume of the reaction solvent. For example, dissolve 100 mg of BHT in 10 mL of THF to create a 10 mg/mL stock solution.

    • Calculate the volume of the stock solution needed. For the example in Q4 (requiring 2 mg of BHT), you would add 0.2 mL (200 µL) of this stock solution.

  • Add the inhibitor to the reaction vessel:

    • If adding directly, add the calculated small mass of the solid inhibitor to the reaction flask before adding other reagents.

    • If using a stock solution, add the calculated volume of the stock solution to the reaction flask.

  • Proceed with your reaction as planned.

Visualizing the Mechanisms and Workflows

Mechanism of Free-Radical Polymerization

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Heat, Light, Peroxide M Monomer (this compound) RM R-M• M->RM R• + M → R-M• RMn R-(M)n-M• RM->RMn R-M• + n(M) → R-(M)n-M• RMn2 R-(M)n-M• P Stable Polymer RMn->P Combination or Disproportionation

Caption: Free-radical polymerization proceeds via initiation, propagation, and termination steps.

Mechanism of Anionic Polymerization

AnionicPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Quenching) Nu Nucleophile (Nu⁻) M Monomer (this compound) Nu->M Initiation NuM Nu-M⁻ M->NuM NuMn Nu-(M)n-M⁻ NuM->NuMn Nu-M⁻ + n(M) → Nu-(M)n-M⁻ E Electrophile (E⁺) NuMn->E Termination P Stable Polymer E->P

Caption: Anionic polymerization is initiated by a nucleophile and proceeds until deliberately terminated.

Workflow for Inhibitor Removal

InhibitorRemovalWorkflow start Start: Commercial This compound add_to_funnel Place in Separatory Funnel start->add_to_funnel add_naoh Add 10% NaOH Solution add_to_funnel->add_naoh shake_vent Shake and Vent add_naoh->shake_vent separate Separate Aqueous Layer shake_vent->separate repeat_wash Repeat NaOH Wash (until colorless) separate->repeat_wash repeat_wash->add_naoh No wash_water Wash with Deionized Water repeat_wash->wash_water Yes wash_brine Wash with Brine wash_water->wash_brine dry Dry with MgSO₄ or Na₂SO₄ wash_brine->dry filter Filter dry->filter end Purified this compound (Use Immediately) filter->end

Caption: Step-by-step workflow for the removal of phenolic inhibitors using an alkaline wash.

References

Technical Support Center: Conjugate Addition to 2-Cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for conjugate addition reactions involving 2-cyclohexen-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes. The following question-and-answer format addresses specific issues you may encounter in the laboratory, providing in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction is yielding a significant amount of 1,2-addition product instead of the desired 1,4-conjugate addition product. What is causing this and how can I fix it?

A1: The competition between 1,2- and 1,4-addition is a classic challenge in the chemistry of α,β-unsaturated carbonyls like this compound. The outcome is primarily dictated by the nature of the nucleophile and the reaction conditions, which can favor either kinetic or thermodynamic control.

Causality:

  • Hard and Soft Acid-Base (HSAB) Theory: The carbonyl carbon is a "hard" electrophile, while the β-carbon of the alkene is a "soft" electrophile. "Hard" nucleophiles, which are typically highly charged and compact (e.g., Grignard reagents, organolithiums), preferentially attack the hard carbonyl carbon in a rapid, often irreversible 1,2-addition.[1][2] "Soft" nucleophiles, which are larger and more polarizable (e.g., Gilman reagents (organocuprates), enamines, thiols), favor the 1,4-conjugate addition to the soft β-carbon.[1][3]

  • Kinetic vs. Thermodynamic Control: The 1,2-addition is generally faster and is the kinetically favored product.[2][3] The 1,4-addition, while often slower, leads to a more stable product (the thermodynamically favored product) because it preserves the strong carbonyl double bond.[2][3] If the 1,2-addition is reversible, the reaction can eventually equilibrate to the more stable 1,4-adduct.

Troubleshooting Guide:

StrategyRationale
Nucleophile Choice Use softer nucleophiles like organocuprates (Gilman reagents) instead of Grignard or organolithium reagents for the introduction of alkyl or aryl groups.[1][3] For stabilized carbanions, use enolates derived from β-dicarbonyl compounds, which are soft nucleophiles.
Reaction Temperature Lowering the reaction temperature can favor the kinetic 1,2-adduct. Conversely, running the reaction at a higher temperature can promote the reversal of the 1,2-addition, allowing the reaction to proceed to the more stable 1,4-adduct.
Use of Lewis Acids Certain Lewis acids can preferentially activate the carbonyl group, potentially increasing 1,2-addition. However, some catalytic systems, such as those employing palladium or nickel, can enhance 1,4-selectivity.[4][5][6][7]
Solvent Effects The choice of solvent can influence the reactivity of the nucleophile and the stability of the intermediates. Aprotic solvents are generally preferred for organometallic reactions.

Experimental Protocol: Promoting 1,4-Addition with a Gilman Reagent

  • Preparation of the Gilman Reagent: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend one equivalent of copper(I) iodide (CuI) in anhydrous diethyl ether or tetrahydrofuran (THF) at -78 °C.

  • Slowly add two equivalents of the desired organolithium reagent to the stirred suspension. The solution will typically change color, indicating the formation of the lithium diorganocuprate (Gilman reagent).

  • Conjugate Addition: While maintaining the temperature at -78 °C, slowly add a solution of one equivalent of this compound in the same anhydrous solvent to the Gilman reagent.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate it under reduced pressure.

  • Purification: Purify the resulting 1,4-adduct by column chromatography.

Q2: My reaction mixture is turning into a thick, insoluble material, and I am getting a low yield of my desired product. Is this polymerization?

A2: Yes, the formation of a thick, insoluble material is a strong indication of polymerization. this compound, as a Michael acceptor, can react with the enolate intermediate formed during the reaction, leading to a chain-growth polymerization.[8]

Causality:

The enolate intermediate generated after the initial conjugate addition is itself a nucleophile.[9] This enolate can then act as a Michael donor, attacking the β-carbon of another molecule of this compound. This process can repeat, leading to the formation of long polymer chains.[8]

Troubleshooting Guide:

StrategyRationale
Control of Stoichiometry Use the Michael donor as the limiting reagent to ensure that all of the this compound is consumed.
Slow Addition Add the this compound slowly to a solution of the nucleophile. This maintains a low concentration of the enone, minimizing the chance of polymerization.
Use of a Protic Solvent If the reaction conditions allow, the use of a protic solvent (e.g., ethanol) can rapidly protonate the intermediate enolate, preventing it from acting as a nucleophile in a subsequent polymerization step.[9]
Temperature Control Running the reaction at lower temperatures can slow down the rate of polymerization.
Q3: After the conjugate addition, I am trying to trap the resulting enolate with an alkyl halide, but I am getting a mixture of products, including some where the alkyl group is on the oxygen (O-alkylation). How can I favor C-alkylation?

A3: The regioselectivity of enolate alkylation (C- vs. O-alkylation) is a common challenge. The outcome depends on several factors, including the nature of the counterion, the solvent, and the alkylating agent.

Causality:

The intermediate enolate has two nucleophilic sites: the α-carbon and the oxygen atom.

  • C-alkylation is favored under conditions that promote a more covalent metal-oxygen bond, making the carbon more nucleophilic. This is often the case with lithium enolates in less polar, aprotic solvents.

  • O-alkylation is favored under conditions where the counterion is more dissociated from the oxygen, making the oxygen more nucleophilic. This is often observed with potassium or sodium enolates, especially in polar aprotic solvents like DMSO or DMF.

Troubleshooting Guide:

StrategyRationale
Choice of Base/Counterion If possible, use a lithium base (e.g., LDA) to generate the initial nucleophile, which will result in a lithium enolate intermediate that favors C-alkylation.
Solvent Use a non-polar, aprotic solvent such as THF or diethyl ether to favor C-alkylation.
Alkylating Agent Use a more reactive alkylating agent, such as an alkyl iodide or triflate, which will favor the kinetically controlled C-alkylation.
Temperature Lower temperatures generally favor C-alkylation.

Visualizing Reaction Pathways

Side_Reactions

References

Technical Support Center: Optimizing Yield and Selectivity in 2-Cyclohexen-1-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Cyclohexen-1-one reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and selectivity of their chemical transformations involving this versatile building block. Here, you will find practical, in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the laboratory.

Introduction to this compound Reactivity

This compound is a valuable intermediate in organic synthesis, prized for its dual reactivity as both a ketone and an α,β-unsaturated carbonyl compound.[1][2] This unique structural feature allows it to participate in a wide array of chemical transformations, including Michael additions, Robinson annulations, and conjugate additions, making it a cornerstone in the synthesis of complex molecules, pharmaceuticals, and natural products.[1][2][3] However, harnessing its full synthetic potential requires a nuanced understanding of the factors that govern reaction outcomes. This guide will provide you with the expertise to navigate these complexities and achieve your desired results with high fidelity.

Frequently Asked Questions (FAQs)

Here are some common questions and quick answers to get you started:

Q1: What is the most common reason for low yields in Michael additions to this compound?

A1: Low yields in Michael additions are often attributed to several factors. One of the primary culprits is the use of a nucleophile (Michael donor) that is too basic, leading to undesired side reactions such as 1,2-addition to the carbonyl group instead of the desired 1,4-conjugate addition.[2][4] Additionally, incomplete reaction, difficult product isolation, and polymerization of the starting material or product can contribute to lower yields. Careful selection of the base and nucleophile is critical; for instance, doubly stabilized enolates, like those derived from malonic esters, are often preferred over simple ketone enolates for their reduced basicity and higher propensity for 1,4-addition.[2]

Q2: How can I improve the diastereoselectivity of a conjugate addition to a substituted this compound?

A2: Improving diastereoselectivity hinges on controlling the facial selectivity of the nucleophilic attack on the β-carbon. The inherent stereochemistry of a substituted this compound can direct the incoming nucleophile to the less sterically hindered face.[5] The choice of nucleophile and reaction conditions also plays a crucial role. For instance, bulky nucleophiles or the use of chiral auxiliaries on the enone can effectively block one face of the molecule, leading to higher diastereoselectivity.[5] Furthermore, the use of specific catalysts, such as chiral organocatalysts, can create a chiral environment around the substrate, favoring the formation of one diastereomer over the other.

Q3: My Robinson annulation reaction is producing a complex mixture of byproducts. What are the likely side reactions?

A3: The Robinson annulation is a powerful ring-forming reaction, but its tandem nature, involving both a Michael addition and an intramolecular aldol condensation, can lead to several side products if not properly controlled.[6][7][8][9][10][11] Common side reactions include:

  • Polymerization: The Michael acceptor, often methyl vinyl ketone, can polymerize under basic conditions.

  • Self-condensation of the ketone: The starting ketone can undergo self-aldol condensation.

  • Formation of the Michael adduct only: The reaction may stall after the initial Michael addition if the conditions are not suitable for the subsequent intramolecular aldol condensation.

  • Alternative aldol cyclizations: If the intermediate 1,5-diketone has multiple enolizable positions, different intramolecular aldol reactions can occur, leading to isomeric cyclic products.

Optimizing the reaction temperature, base concentration, and order of reagent addition can help minimize these side reactions.

In-Depth Troubleshooting Guides

This section provides a more detailed, question-and-answer-based approach to troubleshooting specific issues you may encounter during your experiments.

Troubleshooting Low Yields

Problem: My Michael addition reaction with this compound is consistently giving low yields.

  • Question 1: Have you considered the nature of your nucleophile and base?

    • Insight: As mentioned in the FAQs, highly basic nucleophiles can lead to competitive 1,2-addition to the carbonyl group, reducing the yield of the desired 1,4-adduct.[2][4] The choice of base is also critical. A base that is too strong can lead to unwanted side reactions, while a base that is too weak may not generate a sufficient concentration of the nucleophile.

    • Troubleshooting Steps:

      • Evaluate your nucleophile: If you are using a simple enolate, consider switching to a "softer," less basic nucleophile like a Gilman reagent (lithium diorganocuprate) or a doubly stabilized enolate (e.g., from a β-ketoester or malonic ester).[2][12][13][14] Gilman reagents are particularly effective for 1,4-additions to α,β-unsaturated ketones.[12][13][15]

      • Optimize the base: If using a base to generate the nucleophile, ensure it is appropriate for the pKa of the pronucleophile. For example, for a 1,3-dicarbonyl compound, a milder base like an alkoxide is often sufficient. The concentration of the base can also be critical; sometimes, a catalytic amount of base is sufficient and can minimize side reactions.[16]

  • Question 2: Are you monitoring the reaction progress and considering reaction time and temperature?

    • Insight: Michael additions can sometimes be slow. Insufficient reaction time will lead to incomplete conversion. Conversely, prolonged reaction times or elevated temperatures can lead to product decomposition or the formation of thermodynamic byproducts.

    • Troubleshooting Steps:

      • Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product.

      • Adjust reaction time: If the reaction is incomplete, extend the reaction time.

      • Optimize temperature: While heating can sometimes increase the reaction rate, it can also promote side reactions. It is often beneficial to run Michael additions at or below room temperature to improve selectivity and minimize byproduct formation.

Troubleshooting Poor Selectivity

Problem: My conjugate addition to a substituted this compound is resulting in a low diastereomeric ratio.

  • Question 1: Have you analyzed the steric and electronic factors of your substrate and nucleophile?

    • Insight: The stereochemical outcome of a conjugate addition is often dictated by the steric environment of the this compound derivative. The incoming nucleophile will preferentially attack from the less hindered face of the double bond. The size of the nucleophile is also a critical factor; bulkier nucleophiles will exhibit a higher degree of stereoselectivity.

    • Troubleshooting Steps:

      • Analyze the substrate: Build a molecular model or use computational software to visualize the steric hindrance around the β-carbon of your cyclohexenone derivative. This can help predict the favored direction of attack.

      • Consider the nucleophile: If possible, try using a bulkier nucleophile to amplify the steric differentiation between the two faces of the enone.

      • Utilize a chiral auxiliary: Attaching a chiral auxiliary to the this compound can create a highly biased steric environment, leading to excellent diastereoselectivity.[5]

  • Question 2: Have you explored the use of catalysts to control stereoselectivity?

    • Insight: Chiral catalysts, both metal-based and organocatalysts, can create a chiral pocket around the substrate, effectively shielding one face from nucleophilic attack and leading to high diastereo- and enantioselectivity.[7][17][18]

    • Troubleshooting Steps:

      • Organocatalysis: Chiral amines, such as those derived from proline, can activate the enone towards nucleophilic attack and control the stereochemical outcome.[7][17]

      • Metal Catalysis: Chiral Lewis acids can coordinate to the carbonyl oxygen of the enone, activating it and creating a chiral environment that directs the incoming nucleophile.

Experimental Protocols

Here are detailed, step-by-step protocols for key reactions involving this compound.

Protocol 1: Organocatalyzed Michael Addition of an Aldehyde to a Nitroalkene

This protocol is adapted from a general procedure for the organocatalytic Michael addition of aldehydes to nitroalkenes, which can be applied to reactions involving this compound as the Michael acceptor with appropriate modifications.

Materials:

  • This compound (1.0 equiv.)

  • Nitroalkane (e.g., nitromethane, 1.2 equiv.)

  • Chiral organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 20 mol%)

  • Benzoic acid (20 mol%)

  • Solvent (e.g., Toluene, 0.3 M)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the chiral organocatalyst (20 mol%), and benzoic acid (20 mol%).

  • Add the solvent (e.g., toluene) to achieve the desired concentration (0.3 M).

  • Add the nitroalkane (1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.

Protocol 2: Diastereoselective Conjugate Addition of a Gilman Reagent

This protocol outlines the general procedure for the 1,4-conjugate addition of a lithium diorganocuprate (Gilman reagent) to this compound.

Materials:

  • Copper(I) iodide (CuI, 1.0 equiv.)

  • Organolithium reagent (e.g., methyllithium, 2.0 equiv.)

  • This compound (1.0 equiv.)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Gilman Reagent:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend CuI (1.0 equiv.) in anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the organolithium reagent (2.0 equiv.) dropwise to the stirred suspension. The reaction is complete when the solution becomes colorless or slightly yellow, indicating the formation of the lithium diorganocuprate.

  • Conjugate Addition:

    • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous diethyl ether or THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly transfer the freshly prepared Gilman reagent solution to the this compound solution via a cannula or syringe while maintaining the low temperature.

    • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by TLC.

  • Work-up:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired 3-substituted cyclohexanone.

Data Presentation: Comparative Performance

The following tables summarize the impact of different reaction parameters on the yield and selectivity of reactions involving this compound, based on literature data.

Table 1: Effect of Catalyst on the Asymmetric Michael Addition to this compound

CatalystNucleophileSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
(S)-Proline AcetoneDMSO94>20:120
Thiourea-based organocatalyst CyclohexanoneToluene88-999:176-99
Chiral Primary Amine A β-methyl-2-cyclohexen-1-oneToluene--Good
Cinchona Alkaloid-derived Catalyst B β-methyl-2-cyclohexen-1-oneToluene--Improved

Data synthesized from literature reports.[7][17][18][19]

Table 2: Influence of Solvent on Michael Addition Reactions

SolventBaseNucleophileAcceptorYield (%)
Toluene Chiral Primary Amine Aβ-methyl-2-cyclohexen-1-oneNitrostyrene-
DMSO (S)-ProlineAcetone2-phenyl-1-nitroethane94
Water -AminesConjugated AlkenesHigh

This table illustrates the diverse range of solvents employed and their general impact on yield. Specific quantitative comparisons are highly substrate-dependent.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and troubleshooting logic discussed in this guide.

Diagram 1: General Mechanism of a Michael Addition

Michael_Addition cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation NucH Nucleophile (Donor) Enolate Enolate NucH->Enolate Deprotonation Base Base Base->Enolate Enolate_step2 Enolate Intermediate Enolate Intermediate Enolate_step2->Intermediate 1,4-Addition Acceptor This compound (Acceptor) Acceptor->Intermediate Intermediate_step3 Enolate Intermediate Product Michael Adduct Intermediate_step3->Product Protonation ProtonSource Proton Source ProtonSource->Product Low_Yield_Troubleshooting Start Low Yield in Michael Addition CheckNucleophile Is the nucleophile too basic? Start->CheckNucleophile CheckConditions Are reaction conditions optimized? CheckNucleophile->CheckConditions No UseSoftNucleophile Use Gilman reagent or doubly stabilized enolate CheckNucleophile->UseSoftNucleophile Yes CheckPurification Is purification efficient? CheckConditions->CheckPurification Conditions Optimized MonitorReaction Monitor reaction by TLC/GC. Adjust time and temperature. CheckConditions->MonitorReaction Check Time/Temp CheckBase Optimize base type and concentration. CheckConditions->CheckBase Check Base ImprovePurification Optimize chromatography or recrystallization. CheckPurification->ImprovePurification No Success Improved Yield CheckPurification->Success Yes

References

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Cyclohexen-1-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Cyclohexen-1-one. This guide provides in-depth troubleshooting advice in a practical question-and-answer format, focusing on the underlying chemical principles to empower you to diagnose and resolve issues leading to low conversion rates in your experiments.

Section 1: The Robinson Annulation

The Robinson annulation is a cornerstone for the formation of six-membered rings, such as in 2-cyclohexenone and its derivatives.[1] It involves a Michael addition followed by an intramolecular aldol condensation.[2] While powerful, this reaction is sensitive to various parameters that can lead to diminished yields.

Frequently Asked Questions (FAQs)

Question: My Robinson annulation is resulting in a complex mixture of products with a very low yield of the desired 2-cyclohexenone. What are the likely causes?

Answer: A complex product mixture in a Robinson annulation often points to competing side reactions. The primary culprits are typically self-condensation of the starting ketone, polymerization of the Michael acceptor (e.g., methyl vinyl ketone), or the formation of alternative cyclization products.[3]

To troubleshoot this, consider the following:

  • Purity of Starting Materials: Impurities in your ketone or Michael acceptor can initiate unwanted side reactions.[4] Ensure your reagents are pure, and consider redistilling volatile starting materials before use.

  • Rate of Addition: Adding the Michael acceptor too quickly can lead to localized high concentrations, promoting its polymerization.[5] A slow, dropwise addition is crucial for maintaining a low steady-state concentration of the enone.

  • Temperature Control: Exothermic reactions can occur, and excessive heat can favor side reactions.[4] Maintain the recommended reaction temperature, using an ice bath if necessary, especially during the addition of the Michael acceptor.

  • Choice of Base and Solvent: The nature of the base and solvent can significantly influence the reaction pathway. For instance, using a hindered base can sometimes favor the desired deprotonation over self-condensation.

Question: I am observing the formation of the Michael adduct, but the subsequent intramolecular aldol condensation and dehydration are not proceeding efficiently. How can I drive the reaction to completion?

Answer: The isolation of the Michael adduct indicates that the initial carbon-carbon bond formation is successful, but the cyclization and dehydration steps are hindered. This can be addressed by:

  • Adjusting the Reaction Conditions: The aldol condensation is often promoted by heat. After the Michael addition is complete (monitored by TLC), you may need to increase the reaction temperature to facilitate the intramolecular cyclization and subsequent dehydration.[6]

  • Changing the Catalyst: While the Michael addition can sometimes proceed under neutral or mildly acidic conditions, the aldol condensation and dehydration are typically favored by either acid or base catalysis.[5] If you are using a base for the Michael addition, ensuring its continued activity or adding a stronger base or acid catalyst (after neutralizing the initial base) for the cyclization step can be effective.

  • Water Removal: The final dehydration step is an equilibrium process. Removing water as it is formed can drive the reaction towards the desired α,β-unsaturated ketone. This can be achieved by using a Dean-Stark apparatus if the solvent system is appropriate (e.g., toluene).

Robinson_Troubleshooting start Low Yield in Robinson Annulation check_purity Verify Purity of Starting Materials start->check_purity control_addition Optimize Addition Rate of Michael Acceptor start->control_addition control_temp Ensure Proper Temperature Control start->control_temp check_catalyst Evaluate Base/Acid Catalyst and Solvent start->check_catalyst promote_cyclization Promote Intramolecular Aldol Condensation check_purity->promote_cyclization control_addition->promote_cyclization control_temp->promote_cyclization check_catalyst->promote_cyclization increase_temp Increase Reaction Temperature promote_cyclization->increase_temp Cyclization Inefficient remove_water Remove Water (e.g., Dean-Stark) promote_cyclization->remove_water Dehydration Incomplete end_bad Persistent Low Yield (Re-evaluate Strategy) promote_cyclization->end_bad No Improvement end_good Improved Yield increase_temp->end_good remove_water->end_good

References

Technical Support Center: Managing Thermal Instability of 2-Cyclohexen-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the thermal instability of 2-cyclohexen-1-one derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but often sensitive compounds. As a Senior Application Scientist with extensive experience in synthetic organic chemistry and process development, I have encountered and resolved many of the challenges you may be facing. This resource synthesizes technical knowledge with practical, field-proven insights to help you navigate the complexities of handling and utilizing this compound derivatives effectively.

The unique reactivity of the α,β-unsaturated ketone moiety in 2-cyclohexen-1-ones makes them powerful intermediates in pharmaceutical and fine chemical synthesis. However, this reactivity also predisposes them to various degradation pathways, particularly under thermal stress. This guide is structured to provide direct answers to common problems, offering not just solutions but also the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the stability of this compound derivatives.

Q1: My pure this compound derivative has started to turn yellow upon storage. What is happening and is it still usable?

A1: The yellowing of this compound derivatives is a common indicator of degradation, often due to polymerization or the formation of conjugated systems. While a slight color change might not significantly impact the outcome of some robust reactions, it is a clear sign of impurity. For sensitive applications, such as in drug development, it is crucial to use high-purity starting materials. We recommend re-purifying the compound by distillation or chromatography before use. To prevent this, store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q2: I am running a reaction with a this compound derivative at an elevated temperature and I'm observing a significant loss of my starting material, even in the absence of other reagents. What could be the cause?

A2: At elevated temperatures, this compound derivatives can undergo several degradation pathways. The most common are polymerization and the retro-Diels-Alder reaction, especially if the cyclohexene ring was formed via a Diels-Alder reaction. The retro-Diels-Alder reaction is thermally reversible, and high temperatures can shift the equilibrium back towards the starting diene and dienophile. Polymerization can be initiated by heat, light, or trace impurities.

Q3: Can the substituents on the cyclohexenone ring affect its thermal stability?

A3: Absolutely. The nature and position of substituents can have a profound impact on the stability of the ring. Electron-donating or withdrawing groups can influence the electron density of the enone system, affecting its susceptibility to nucleophilic attack, polymerization, and other degradation reactions. Steric hindrance from bulky substituents can sometimes inhibit intermolecular reactions like polymerization, thereby increasing thermal stability. For instance, fully alkyl-substituted carbons at the C4 position can alter photochemical rearrangement pathways, indicating a significant influence of substitution on reactivity.

Q4: What are the ideal storage conditions for this compound derivatives to ensure long-term stability?

A4: For optimal stability, this compound derivatives should be stored in a cool, dry, and dark environment, such as a refrigerator (around 4°C). The container should be tightly sealed to prevent exposure to air and moisture. For particularly sensitive derivatives, storage under an inert atmosphere (nitrogen or argon) is recommended. It is also advisable to store them away from strong acids, bases, oxidizing agents, and reducing agents.

Troubleshooting Guides

This section provides more in-depth guidance on specific experimental issues.

Guide 1: Unexpected Side Products in High-Temperature Reactions

Issue: You are performing a reaction at reflux and your GC-MS or LC-MS analysis shows unexpected peaks that are not your desired product.

Possible Causes & Solutions:

  • Thermal Degradation: As mentioned, this compound derivatives can be thermally labile.

    • Troubleshooting Steps:

      • Run a control experiment by heating your this compound derivative in the reaction solvent at the same temperature, without other reagents.

      • Analyze the control reaction mixture by GC-MS or LC-MS to identify any degradation products.

      • If degradation is confirmed, consider lowering the reaction temperature and extending the reaction time. Alternatively, explore alternative synthetic routes that proceed at lower temperatures.

  • Retro-Diels-Alder Reaction: If your cyclohexenone was synthesized via a Diels-Alder reaction, you might be observing the starting diene and dienophile as side products.

    • Troubleshooting Steps:

      • Compare the mass spectra of the unexpected peaks with those of the diene and dienophile used in the synthesis of your starting material.

      • If a match is found, this confirms a retro-Diels-Alder reaction. To mitigate this, run the reaction at the lowest possible temperature that still allows for product formation.

Guide 2: Inconsistent Reaction Yields and Purity

Issue: You are experiencing significant batch-to-batch variation in the yield and purity of your product when using a this compound derivative.

Possible Causes & Solutions:

  • Starting Material Purity: The purity of your this compound derivative can vary between batches, especially if it has been stored for a prolonged period.

    • Troubleshooting Steps:

      • Always check the purity of your starting material before each reaction using a suitable analytical technique like GC, HPLC, or NMR.

      • If impurities are detected, purify the starting material. Common impurities can include cyclohexene oxide, cyclohexanol, and cyclohexanone.

      • Standardize your storage conditions as recommended in the FAQs.

  • Presence of Catalytic Impurities: Trace amounts of acid or base can catalyze degradation or side reactions.

    • Troubleshooting Steps:

      • Ensure all glassware is thoroughly cleaned and dried.

      • Use freshly distilled or high-purity solvents.

      • If your reaction is sensitive to acid or base, consider adding a non-nucleophilic base (e.g., proton sponge) or a mild acid scavenger.

Experimental Protocols

Here are detailed protocols for key experiments related to managing the stability of this compound derivatives.

Protocol 1: Monitoring Thermal Stability by HPLC

This protocol allows for the quantitative assessment of the thermal stability of a this compound derivative over time.

Materials:

  • This compound derivative

  • High-purity solvent (e.g., acetonitrile or methanol)

  • HPLC system with a UV detector

  • Thermostated heating block or oil bath

  • Small vials with screw caps

Procedure:

  • Prepare a stock solution of your this compound derivative of known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Dispense equal aliquots of the stock solution into several vials.

  • Keep one vial at a reference temperature (e.g., 4°C). This will be your t=0 sample.

  • Place the other vials in the heating block set to your desired experimental temperature (e.g., 80°C).

  • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the heating block and cool it to room temperature.

  • Analyze the t=0 sample and all heated samples by HPLC.

  • Quantify the peak area of your this compound derivative in each chromatogram.

  • Plot the percentage of the remaining derivative against time to determine the degradation rate.

Protocol 2: Small-Scale Stabilization Trial

This protocol helps in identifying suitable stabilizers for your this compound derivative.

Materials:

  • This compound derivative

  • Potential stabilizers (e.g., BHT (butylated hydroxytoluene), hydroquinone)

  • Solvent

  • Heating block

  • Analytical method for purity assessment (e.g., GC or HPLC)

Procedure:

  • Prepare several identical solutions of your this compound derivative in the chosen solvent.

  • To each solution, add a different potential stabilizer at a low concentration (e.g., 0.1% w/w). Leave one solution without any stabilizer as a control.

  • Heat all solutions at a temperature known to cause degradation.

  • After a set period, cool the solutions and analyze the purity of the this compound derivative in each.

  • Compare the purity of the stabilized samples to the control to identify the most effective stabilizer.

Visualizations

Degradation Pathways of this compound

A This compound Derivative B Polymerization A->B Heat, Light, Impurities C Retro-Diels-Alder A->C High Temperature D Oxidation A->D Air (O2) E Polymer B->E F Diene + Dienophile C->F G Oxidized Products (e.g., Phenols, Diketones) D->G

Caption: Common degradation pathways for this compound derivatives.

Troubleshooting Workflow for Purity Issues

start Purity Issue Detected (e.g., Color Change, Extra Peaks) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage improper_storage Implement Proper Storage: Cool, Dark, Inert Atmosphere check_storage->improper_storage Improper check_reaction_conditions Analyze Reaction Conditions check_storage->check_reaction_conditions Proper repurify Re-purify Compound (Distillation/Chromatography) improper_storage->repurify end_issue_resolved Issue Resolved repurify->end_issue_resolved high_temp High Temperature? check_reaction_conditions->high_temp lower_temp Lower Reaction Temperature high_temp->lower_temp Yes control_exp Run Control Experiment (Substrate + Solvent + Heat) high_temp->control_exp No lower_temp->end_issue_resolved degradation_confirmed Degradation Confirmed? control_exp->degradation_confirmed degradation_confirmed->lower_temp Yes degradation_confirmed->end_issue_resolved No

Caption: Decision-making workflow for troubleshooting purity issues.

Quantitative Data Summary

ParameterThis compoundNotes
Boiling Point 168 - 171°C @ 760 mmHg
Melting Point -53°C
Density 0.993 g/mL at 25°C
Flash Point 55.56°C
UV-Vis λmax 226 nm in ethanol

Technical Support Center: Optimizing Catalyst Loading for 2-Cyclohexen-1-one Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-Cyclohexen-1-one transformations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization. Our goal is to provide practical, field-proven insights to help you troubleshoot common issues and enhance the efficiency and selectivity of your reactions.

Introduction: The Critical Role of Catalyst Loading

This compound is a versatile building block in organic synthesis, serving as a precursor for a wide range of valuable molecules through transformations like hydrogenation, oxidation, and carbon-carbon bond formation. The success of these reactions—in terms of yield, selectivity, and reaction rate—is critically dependent on the precise amount of catalyst used. Insufficient catalyst loading can lead to sluggish or incomplete reactions, while excessive loading is not only uneconomical but can also promote undesired side reactions, reducing selectivity and complicating purification.[1] This guide provides a structured approach to troubleshooting and optimizing catalyst loading for your specific application.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new transformation of this compound. How do I determine the optimal initial catalyst loading?

A1: The ideal starting point depends heavily on the specific reaction type and the catalyst system (metal, ligand, support). There is no single universal value. However, a systematic approach based on literature precedence and empirical screening is most effective.

  • Consult the Literature: For common transformations, established catalyst loading ranges often exist. For example, enantioselective reductions might require higher loadings of a chiral catalyst complex compared to a simple hydrogenation.[2]

  • Start with a Standard Range: If no direct precedent is available, begin with a loading within the generally accepted range for that class of reaction. A preliminary screen at 0.5 mol%, 1.0 mol%, and 2.5 mol% is a robust starting point. For particularly challenging or novel reactions, you might need to explore up to 10 mol%.[3][4]

  • Consider Turnover Number (TON) and Turnover Frequency (TOF): Your ultimate goal is to maximize the TON (moles of product per mole of catalyst) and TOF (TON per unit time). Highly active catalysts, such as certain platinum-based systems for hydrogenation, can achieve high TOF even at very low loadings.[5][6][7]

Table 1: Typical Starting Catalyst Loadings for this compound Transformations

Reaction TypeCatalyst System ExampleTypical Starting Range (mol%)Key Considerations
Selective Hydrogenation (C=C) Pd/C, Pt-MCM-41, Rh/SiO₂0.5 - 5%Support can influence selectivity; lower loading may prevent over-reduction.[5][8]
Selective Reduction (C=O) Chiral N,N'-dioxide-Sc(III) with KBH₄1 - 10%Ligand-to-metal ratio is critical for enantioselectivity.[2]
Aerobic Dehydrogenation Pd(DMSO)₂(TFA)₂2 - 5%Ligand choice is crucial to prevent further oxidation to phenol.[9]
Mizoroki-Heck Reaction Pd(OAc)₂ with phosphine ligand1 - 5%Can be surprisingly difficult; ligand and base choice are key.[10][11]
Enamine Catalysis Proline-derived organocatalysts0.1 - 20%Mechanistic understanding can allow for dramatic reductions in loading.[12]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing diagnostic steps and potential solutions.

Scenario 1: Low Conversion or Stalled Reaction

Q: My reaction shows very little product formation, or it started but then stopped completely. What should I do?

A: This is a common issue that can stem from the catalyst itself, the reagents, or the reaction conditions. A systematic diagnosis is key. The first step is always to confirm the identity and purity of your starting material and the expected product by a reliable analytical method.

Troubleshooting Workflow:

  • Verify Catalyst Activity:

    • Source & Storage: Is the catalyst from a reliable supplier and stored under the recommended conditions (e.g., inert atmosphere)?

    • Pre-activation: Some catalyst precursors, particularly Pd(II) salts used in cross-coupling, require an in-situ reduction to the active Pd(0) state.[13] Ensure your procedure accounts for this. For heterogeneous catalysts like Pd/C, ensure it hasn't been exposed to poisons.

    • Run a Control: Test the catalyst on a known, reliable reaction (a "positive control") to confirm its intrinsic activity.

  • Assess Reagents and Conditions:

    • Solvent/Reagent Purity: Are your solvents and reagents anhydrous and free of potential catalyst poisons (e.g., sulfur or coordinating impurities)? For some reactions, trace water can be detrimental.[12]

    • Temperature & Pressure: Are the reaction temperature and pressure (especially for hydrogenations) optimal? Increasing temperature can often overcome a kinetic barrier, but may also decrease selectivity.[8][14]

  • Adjust Catalyst Loading:

    • If the above factors are ruled out, a simple incremental increase in catalyst loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%) is a logical next step.[1] If you see a corresponding increase in conversion, the reaction is likely limited by the amount of available active sites.

LowConversionTroubleshooting Start Low or No Conversion CheckCatalyst 1. Verify Catalyst Activity (Fresh? Stored correctly? Pre-activated?) Start->CheckCatalyst CheckReagents 2. Assess Reagents & Conditions (Purity? Dryness? Temp/Pressure?) CheckCatalyst->CheckReagents Catalyst OK Failure Problem Persists: Re-evaluate Mechanism/ Catalyst Choice CheckCatalyst->Failure Catalyst Inactive IncreaseLoading 3. Incrementally Increase Catalyst Loading CheckReagents->IncreaseLoading Reagents OK CheckReagents->Failure Reagents/Conditions Faulty Success Reaction Proceeds IncreaseLoading->Success Conversion Improves IncreaseLoading->Failure No Improvement

Caption: A workflow for troubleshooting low reaction conversion.

Scenario 2: Poor Selectivity

Q: My reaction works, but I'm getting a mixture of products. How can I improve selectivity to the desired product?

A: Selectivity is a nuanced challenge where catalyst loading plays a direct, and sometimes non-intuitive, role. The choice of catalyst, support, and reaction conditions are equally critical.

Common Selectivity Issues in 2-Cyclohexen-one Hydrogenation:

  • Cyclohexanone vs. Cyclohexenol: The goal is often the selective reduction of either the C=C bond (to give cyclohexanone) or the C=O bond (to give 2-cyclohexen-1-ol).

    • To favor Cyclohexanone (C=C reduction): Platinum-based catalysts, such as Pt-MCM-41, are often highly selective for this transformation.[5][6][7] The choice of support material is also critical, as it can influence the electronic properties and dispersion of the metal nanoparticles.[15]

    • To favor Cyclohexenol (C=O reduction): This is more challenging as the C=C bond is often more readily hydrogenated.[16] This typically requires specially designed catalysts, often involving a second metal or specific ligands to promote coordination to the carbonyl oxygen.[2]

  • Over-reduction to Cyclohexane: This occurs when both the C=C and C=O bonds are reduced.

    • Solution: This can often be mitigated by decreasing the catalyst loading, lowering the hydrogen pressure, or reducing the reaction temperature.[8][17] A less active but more selective catalyst may also be beneficial.

  • Formation of Phenol: In some cases, particularly with Pd catalysts under aerobic conditions, dehydrogenation can occur, leading to the formation of phenol as an undesired byproduct.[9][18]

    • Solution: This is highly dependent on the catalyst system. For example, using a Pd(DMSO)₂(TFA)₂ complex can favor the formation of cyclohexenone over phenol.[9]

Decision Tree for Improving Hydrogenation Selectivity:

SelectivityTroubleshooting Start Poor Selectivity Observed IdentifyProduct What is the major undesired product? Start->IdentifyProduct OverReduction Over-reduction to Cyclohexane/Cyclohexanol IdentifyProduct->OverReduction WrongIsomer Wrong Isomer (e.g., Cyclohexenol instead of Cyclohexanone) IdentifyProduct->WrongIsomer Byproduct Side Product (e.g., Phenol) IdentifyProduct->Byproduct Sol1 Decrease Catalyst Loading Decrease H₂ Pressure/Temp OverReduction->Sol1 Sol2 Change Catalyst Metal/Support (e.g., Pt for C=C reduction) Modify Ligands WrongIsomer->Sol2 Sol3 Change Catalyst System (e.g., use specific ligands like DMSO to suppress dehydrogenation) Byproduct->Sol3

Caption: Decision tree for addressing poor selectivity issues.

Essential Experimental Protocols

Protocol 1: Systematic Catalyst Loading Screen

This protocol outlines a parallel experiment to efficiently determine the optimal catalyst loading for a given transformation.

  • Preparation: Arrange a series of identical reaction vials suitable for your reaction conditions (e.g., pressure tubes for hydrogenation).

  • Stock Solutions: Prepare a stock solution of your substrate (this compound) and any other reagents in the chosen solvent to ensure consistent concentrations across all reactions.

  • Catalyst Addition: To each vial, add the precise amount of catalyst to achieve the target mol%. For a 0.25 mmol scale reaction, the required catalyst mass would be:

    • 0.5 mol%: 0.00125 mmol

    • 1.0 mol%: 0.00250 mmol

    • 2.5 mol%: 0.00625 mmol

    • 5.0 mol%: 0.01250 mmol

  • Reaction Initiation: Add the stock solution to each vial, seal, and place them in a temperature-controlled reaction block or bath. If required, purge with an inert gas or charge with hydrogen to the desired pressure.

  • Monitoring: At set time intervals (e.g., 1h, 4h, 12h), take a small, precise aliquot from each reaction.

  • Analysis: Quench the aliquot (e.g., by filtering through a short plug of silica or celite to remove a heterogeneous catalyst) and analyze by a suitable method (GC, LC, or NMR) to determine conversion and selectivity.

  • Evaluation: Plot conversion vs. time for each catalyst loading. The optimal loading will provide the best balance of reaction rate and selectivity to the desired product.

Protocol 2: Reaction Monitoring by Gas Chromatography (GC)

GC is an excellent technique for quantifying the volatile components in this compound transformations.

  • Calibration: Prepare standard solutions of your starting material and all expected products (e.g., cyclohexanone, 2-cyclohexen-1-ol, cyclohexane) of known concentrations. Include an internal standard (e.g., octane or dodecane) that does not react and has a distinct retention time.[19] Inject these standards to determine their respective retention times and calculate response factors.

  • Sampling: At a desired time point, carefully and quickly withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching & Preparation: Immediately add the aliquot to a vial containing a quenching agent and the internal standard in a suitable solvent (e.g., 1 mL of ethyl acetate). For heterogeneous catalysts, filter the sample through a syringe filter to remove catalyst particles.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Calculation:

    • Conversion (%): Based on the disappearance of the starting material peak area relative to the internal standard.

    • Selectivity (%): For a specific product, calculate its peak area relative to the sum of all product peak areas (after correcting for response factors).

Table 2: Comparison of Reaction Monitoring Techniques

TechniqueInformation ProvidedSpeedThroughputNotes
TLC Qualitative (presence/absence of spots)Very FastHighExcellent for a quick check of reaction completion.[20]
GC/GC-MS Quantitative (Conversion & Selectivity)FastHighIdeal for volatile compounds. Requires calibration.
HPLC/UHPLC Quantitative (Conversion & Selectivity)Moderate-FastHighBest for non-volatile compounds; can be set up for real-time monitoring.[21]
NMR Quantitative & StructuralSlowLowProvides definitive structural proof. Can quantify without response factors if relaxation delays are adequate.[22][23]
In-situ IR Real-time kinetics (functional group changes)Very FastLowTracks reaction progress continuously without sampling.[12][23]

References

Technical Support Center: Navigating Steric Hindrance in Substituted 2-Cyclohexen-1-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of steric hindrance in reactions involving substituted 2-cyclohexen-1-ones. The spatial constraints imposed by substituents on the cyclohexenone ring can significantly impede reaction rates and influence stereochemical outcomes, leading to low yields and undesired products.[1][2] This resource is designed to equip you with the knowledge and practical strategies to overcome these steric barriers and achieve your desired synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of 2-cyclohexenone reactions, and how do I recognize it in my experiments?

A1: Steric hindrance is the obstruction of a chemical reaction due to the spatial bulk of substituents near the reactive site.[1] In substituted 2-cyclohexen-1-ones, bulky groups at the C2, C3, or C4 positions can physically block the approach of a nucleophile to the electrophilic centers (the carbonyl carbon and the β-carbon).

Common signs of steric hindrance include:

  • Low or no product yield: Despite optimizing other reaction parameters (temperature, concentration, reaction time), the desired product is formed in negligible amounts.

  • Recovery of starting material: A significant portion of the substituted cyclohexenone remains unreacted.

  • Formation of side products: The reaction may proceed through alternative, less sterically demanding pathways, leading to unexpected byproducts. For instance, with Grignard reagents, instead of the expected addition, deprotonation of the cyclohexenone may occur if the reagent acts as a base.[3]

  • Poor stereoselectivity: Steric hindrance can influence the direction of nucleophilic attack, leading to a mixture of diastereomers.[4]

Q2: My Michael addition to a 3-substituted-2-cyclohexen-1-one is failing. What are the most common causes and how can I troubleshoot this?

A2: The 1,4-conjugate addition (Michael addition) is highly sensitive to steric hindrance at the β-carbon (C3 position). A bulky substituent at this position can significantly slow down or prevent the reaction.

Troubleshooting Strategies:

  • Choice of Nucleophile:

    • Hard vs. Soft Nucleophiles: "Hard" nucleophiles, like Grignard and organolithium reagents, tend to favor 1,2-addition to the carbonyl group, a reaction that is also susceptible to steric hindrance.[5][6] "Soft" nucleophiles, such as organocuprates (Gilman reagents), are more inclined to undergo the desired 1,4-addition.[5][6][7]

    • Less Bulky Nucleophiles: If possible, consider using a smaller, less sterically demanding nucleophile.

  • Catalyst Selection:

    • Lewis Acid Catalysis: Lewis acids can activate the enone system by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic.[8][9][10] This can help to overcome the activation barrier imposed by steric hindrance. Common Lewis acids include TiCl₄, BF₃·OEt₂, and ZnCl₂.

    • Organocatalysis: Chiral secondary amines (e.g., prolinol derivatives) can form a transient enamine with the cyclohexenone, which then reacts with the Michael acceptor.[11][12] The catalyst's structure can be tailored to minimize steric clashes and control the stereochemical outcome.[13]

  • Reaction Conditions:

    • Elevated Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, be mindful of potential side reactions and decomposition.

    • High Pressure: Applying high pressure can favor reactions with a negative activation volume, which is often the case for sterically hindered transformations.[14][15]

    • Ultrasound Irradiation: Sonication can enhance reaction rates by creating localized "hot spots" of high temperature and pressure through acoustic cavitation, which can help overcome steric hindrance.[16][17][18][19][20]

Q3: I am observing poor diastereoselectivity in the Grignard reaction with a 2-substituted-2-cyclohexen-1-one. How can I improve this?

A3: The stereochemical outcome of a Grignard reaction with a 2-substituted-2-cyclohexen-1-one is governed by the direction of nucleophilic attack on the carbonyl carbon.[4] Steric hindrance from the substituent at the C2 position plays a crucial role in determining whether the nucleophile attacks from the axial or equatorial face.[4]

Strategies to Improve Diastereoselectivity:

  • Bulky Grignard Reagents: The size of the Grignard reagent can significantly influence the direction of attack. Larger, bulkier Grignard reagents will preferentially attack from the less hindered face to avoid steric clashes.[4]

  • Chelation Control: The presence of a chelating group on the cyclohexenone substrate can direct the Grignard reagent to a specific face.

  • Low Temperature: Running the reaction at a lower temperature can enhance the kinetic control of the addition, often leading to higher diastereoselectivity.

Troubleshooting Guides

Guide 1: Low Yield in Michael Additions to Sterically Hindered 2-Cyclohexen-1-ones
Symptom Potential Cause Recommended Solution
Low or no product formation, recovery of starting materials. The nucleophile is too sterically hindered to approach the β-carbon of the cyclohexenone.1. Switch to a "softer" and less bulky nucleophile. For example, use an organocuprate instead of a Grignard reagent.[5][6] 2. Employ a more reactive nucleophile.
The electrophilicity of the β-carbon is insufficient to overcome the steric barrier.1. Add a Lewis acid catalyst (e.g., TiCl₄, BF₃·OEt₂) to activate the enone system.[8][9][10] 2. Consider using an organocatalyst to activate the cyclohexenone via enamine formation.[11][12]
The reaction conditions are not energetic enough to overcome the activation energy.1. Increase the reaction temperature. 2. Utilize high-pressure conditions. [14][15] 3. Employ ultrasound irradiation. [16][17][18][19][20]
Guide 2: Poor Selectivity (1,2- vs. 1,4-Addition)
Symptom Potential Cause Recommended Solution
Formation of the 1,2-addition product (attack at the carbonyl) instead of the desired 1,4-addition product. Use of a "hard" nucleophile (e.g., Grignard or organolithium reagent).[5][6]1. Switch to a "soft" nucleophile , such as an organocuprate (Gilman reagent).[5][6][7] 2. In the case of Grignard reagents, the presence of catalytic amounts of copper(I) salts can promote 1,4-addition. [5]
The reaction is under kinetic control, favoring the faster 1,2-addition.1. Lower the reaction temperature to favor the thermodynamically more stable 1,4-addition product, if the reaction is reversible.

Experimental Protocols

Protocol 1: Organocuprate (Gilman Reagent) Mediated 1,4-Addition to a Sterically Hindered 2-Cyclohexen-1-one

This protocol describes a general procedure for the conjugate addition of an organocuprate to a substituted this compound, a reliable method to overcome steric hindrance and favor 1,4-addition.[5][6]

Materials:

  • Substituted this compound

  • Anhydrous copper(I) iodide (CuI)

  • Organolithium reagent (e.g., methyllithium, n-butyllithium)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Preparation of the Gilman Reagent:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous CuI (1.0 eq).

    • Add anhydrous diethyl ether or THF and cool the suspension to -78 °C (dry ice/acetone bath).

    • Slowly add the organolithium reagent (2.0 eq) dropwise to the stirred suspension. The solution will typically change color, indicating the formation of the lithium diorganocuprate.

  • Conjugate Addition:

    • In a separate flame-dried flask, dissolve the substituted this compound (1.0 eq) in anhydrous diethyl ether or THF.

    • Cool the cyclohexenone solution to -78 °C.

    • Slowly transfer the freshly prepared Gilman reagent solution to the cyclohexenone solution via cannula.

    • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

Overcoming_Steric_Hindrance cluster_substrate Substituted this compound cluster_reagents Reaction Strategies cluster_products Desired Outcome Cyclohexenone Sterically Hindered This compound Organocuprate Organocuprates (Soft Nucleophiles) Cyclohexenone->Organocuprate Favors 1,4-Addition LewisAcid Lewis Acid Catalysis Cyclohexenone->LewisAcid Activates Enone Organocatalyst Organocatalysis Cyclohexenone->Organocatalyst Forms Reactive Enamine HighPressure High Pressure / Ultrasound Cyclohexenone->HighPressure Overcomes Activation Barrier Product Successful Reaction (High Yield & Selectivity) Organocuprate->Product LewisAcid->Product Organocatalyst->Product HighPressure->Product

Caption: Strategies to overcome steric hindrance in this compound reactions.

References

Technical Support Center: Purification of Polar 2-Cyclohexen-1-one Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar 2-Cyclohexen-1-one adducts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) addressing the unique challenges encountered during the purification of these valuable synthetic intermediates.

Introduction: The Challenge of Polarity

This compound is a versatile building block in organic synthesis, frequently employed as a Michael acceptor.[1][2][3] The resulting Michael adducts often possess increased polarity due to the introduction of heteroatoms (e.g., oxygen, nitrogen) or other polar functional groups from the Michael donor. This enhanced polarity can present significant hurdles during purification, leading to issues such as poor separation, product decomposition, and low recovery.

This guide provides a structured approach to overcoming these challenges, focusing on the practical aspects of purification by leveraging techniques like flash chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for polar this compound adducts?

A1: The primary purification techniques are flash column chromatography, recrystallization, and preparative HPLC. The optimal method depends on the adduct's specific properties, including its polarity, stability, and the nature of the impurities present.[4]

Q2: What typical impurities should I expect in my crude reaction mixture?

A2: Common impurities include unreacted starting materials (this compound and the Michael donor), side-products from competing reactions, and polymeric material.[4] The specific impurities will depend on the reaction conditions and the nature of the Michael donor used.

Q3: My adduct seems to be degrading during purification. What steps can I take to minimize this?

A3: this compound adducts can be sensitive to the acidic nature of standard silica gel.[5] To mitigate decomposition, consider using deactivated silica gel (e.g., treated with triethylamine), maintaining a low temperature throughout the purification process, and minimizing the time the adduct is in contact with the stationary phase or in solution.[4][5]

Q4: How do I select an appropriate solvent system for flash chromatography?

A4: A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems.[5] Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your target adduct.[5] For highly polar adducts, a more polar solvent system, such as methanol in dichloromethane, may be necessary.

Q5: Is recrystallization a viable option for these polar adducts?

A5: Recrystallization can be a highly effective method for obtaining pure, crystalline solids, provided the adduct is thermally stable.[4][6] The key is to identify a solvent or solvent pair in which the adduct has high solubility at elevated temperatures and low solubility at room temperature or below.[6][7]

Q6: When is preparative HPLC the best choice for purification?

A6: Preparative HPLC is particularly useful for separating complex mixtures, isomers, or when dealing with small quantities of the crude product.[4][8] It offers superior resolution compared to flash chromatography and is ideal for purifying high-value compounds.[8]

Troubleshooting Guides

Flash Column Chromatography
ProblemPotential CauseSolution
Product is retained at the top of the column. The adduct is too polar for the selected solvent system.Gradually increase the polarity of the eluent. For instance, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[4] For extremely polar compounds, consider switching to a more polar solvent system like dichloromethane/methanol or even a system containing a small amount of ammonium hydroxide in methanol.[9][10]
Poor separation between the product and impurities. The chosen solvent system lacks sufficient resolving power.Experiment with different solvent systems using TLC. A three-component system (e.g., hexane/ethyl acetate/dichloromethane) can sometimes provide better separation.[4] Consider using a different stationary phase like alumina or a bonded silica phase (e.g., diol, amine).[5]
Streaking or tailing of the product on TLC and the column. The adduct may be acidic or basic, leading to strong interactions with the silica gel.Add a small amount of a modifier to the eluent. For acidic compounds, a few drops of acetic acid can help. For basic compounds, adding a small percentage of triethylamine (1-2%) is often effective.[4][5]
Product appears to decompose on the column. The silica gel is too acidic, or the adduct is inherently unstable on silica.Use deactivated silica gel by pre-treating it with a solvent system containing a base like triethylamine.[5] Alternatively, use a less acidic stationary phase such as alumina (neutral or basic).[5]
Recrystallization
ProblemPotential CauseSolution
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used), or the adduct has "oiled out."If an excess of solvent was used, carefully evaporate some of it and allow the solution to cool again.[4] If the adduct oils out, try redissolving the oil in a minimal amount of hot solvent and cooling more slowly. Seeding with a small crystal of the pure compound can also induce crystallization.
Crystals are colored or appear impure. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this technique with caution, as it can also adsorb some of your product.[4][6]
Low recovery of the product. The adduct has significant solubility in the cold solvent.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation. Minimize the amount of cold solvent used to wash the crystals.
Preparative HPLC
ProblemPotential CauseSolution
Broad peaks and poor resolution. The column is overloaded, or the mobile phase is not optimal.Reduce the injection volume or the concentration of the sample. Optimize the mobile phase composition, including the gradient profile and any additives.[4]
Product does not elute from the column. The mobile phase is too weak to elute the highly polar compound.Increase the strength of the mobile phase. For reversed-phase HPLC, this typically means increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) in the aqueous mobile phase.[5]
Peak tailing. Secondary interactions between the analyte and the stationary phase (e.g., with residual silanol groups).Adjust the pH of the mobile phase. For basic compounds, a lower pH can improve peak shape. Adding a competing base like triethylamine to the mobile phase can also be effective.[5] Using a highly end-capped column is also recommended.[5]

Experimental Protocols

Protocol 1: Flash Chromatography with Deactivated Silica Gel

This protocol is designed for the purification of polar this compound adducts that are sensitive to acidic conditions.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

  • Column Packing: Carefully pack the column with the silica gel slurry.

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[5]

  • Column Flushing: Flush the packed column with 2-3 column volumes of this deactivating solvent mixture.

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove any excess base.[5]

  • Sample Loading: Dissolve your crude product in a minimal amount of the initial elution solvent and load it onto the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the sample onto a small amount of silica gel.[11]

  • Elution: Begin elution with your predetermined solvent system, either isocratically or with a polarity gradient.[5]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

Protocol 2: Recrystallization of a Polar Adduct

This protocol provides a general procedure for the recrystallization of a solid polar this compound adduct.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude adduct in the minimum amount of the chosen boiling solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or by air drying on a watch glass.[4]

Visualization

Workflow for Selecting and Optimizing a Purification Method

Purification_Workflow start Crude Product (Polar this compound Adduct) tlc_analysis TLC Analysis start->tlc_analysis is_solid Is the product a solid? tlc_analysis->is_solid flash_chrom Flash Chromatography is_solid->flash_chrom No recrystallization Recrystallization is_solid->recrystallization Yes complex_mixture Complex Mixture or Isomers Present? flash_chrom->complex_mixture pure_product Pure Product recrystallization->pure_product prep_hplc Preparative HPLC prep_hplc->pure_product complex_mixture->prep_hplc Yes complex_mixture->pure_product No

Caption: Workflow for selecting an appropriate purification method.

Troubleshooting Logic for Flash Chromatography

Flash_Chromatography_Troubleshooting start Poor Separation in Flash Chromatography check_tlc Re-evaluate TLC start->check_tlc product_at_baseline Product at Baseline? check_tlc->product_at_baseline streaking Streaking/Tailing? product_at_baseline->streaking No increase_polarity Increase Solvent Polarity product_at_baseline->increase_polarity Yes decomposition Decomposition? streaking->decomposition No add_modifier Add Modifier (Acid/Base) streaking->add_modifier Yes deactivate_silica Deactivate Silica or Change Stationary Phase decomposition->deactivate_silica Yes optimize_solvent Optimize Solvent System decomposition->optimize_solvent No end Improved Separation increase_polarity->end add_modifier->end deactivate_silica->end optimize_solvent->end

Caption: Decision tree for troubleshooting flash chromatography issues.

References

scale-up considerations for industrial synthesis of 2-Cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_1>

This guide is designed for researchers, scientists, and drug development professionals involved in the scale-up and industrial synthesis of 2-Cyclohexen-1-one. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in established scientific principles and practical field experience. This compound is a critical intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1] Its industrial production requires careful consideration of reaction conditions, safety, and purification to ensure high yield and purity.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the industrial synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Conversion of Starting Material (e.g., Cyclohexene or Cyclohexanone)

  • Potential Cause 1: Inefficient Catalyst Activity. In catalytic oxidation processes, the catalyst's performance is paramount. For instance, in the aerobic oxidation of cyclohexene, the activity of catalysts like TiZrCo can be influenced by the nature of the cobalt species (CoO and Co3O4) on its surface.[2] Similarly, in palladium-catalyzed oxidations, the choice of the palladium salt and reoxidant significantly impacts conversion rates.[3]

    • Solution:

      • Catalyst Characterization: Regularly characterize the catalyst to ensure the presence of the active species in the correct oxidation state and morphology. Techniques like X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) are invaluable.[2]

      • Catalyst Screening: If yields are consistently low, consider screening alternative catalysts. For cyclohexene oxidation, cobalt-supported on N-doped carbon has shown high conversion rates.[4]

      • Reaction Conditions Optimization: Systematically optimize reaction parameters such as temperature, pressure, and solvent, as these can significantly affect catalyst activity and selectivity.[2]

  • Potential Cause 2: Suboptimal Reaction Conditions in Birch Reduction. The Birch reduction of anisole derivatives to produce cyclohexenones is sensitive to reaction conditions.[5][6][7] Incomplete reduction can occur if the alkali metal is not fully dissolved or if the proton source (alcohol) is not present in the correct stoichiometry.[8][9]

    • Solution:

      • Ensure Homogeneous Solution: Maintain vigorous stirring to ensure the alkali metal (e.g., lithium or sodium) fully dissolves in the liquid ammonia to form the characteristic blue solution of solvated electrons.[7][8]

      • Control Stoichiometry: Carefully control the stoichiometry of the alcohol proton source. Insufficient alcohol can lead to incomplete protonation of the radical anion and carbanion intermediates.[8]

      • Temperature Control: Maintain the reaction at a low temperature (typically -78°C) to ensure the stability of the reactive intermediates.[8]

  • Potential Cause 3: Incomplete Michael Addition in Robinson Annulation. The Robinson annulation, a key method for forming cyclohexenone rings, begins with a Michael addition.[10][11][12][13] Incomplete addition of the enolate to the α,β-unsaturated ketone will result in low yields.[13]

    • Solution:

      • Base Selection: The choice of base is critical for efficient enolate formation. Stronger bases may be required for less acidic ketones.

      • Reaction Time and Temperature: Allow sufficient time for the Michael addition to go to completion before proceeding with the intramolecular aldol condensation. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[14]

      • One-Pot vs. Stepwise: While a one-pot Robinson annulation is more efficient, isolating the Michael adduct before proceeding with the aldol condensation can sometimes lead to higher overall yields.[13][14]

Issue 2: Poor Selectivity and Formation of Byproducts

  • Potential Cause 1: Over-oxidation or Side Reactions in Catalytic Oxidation. In the oxidation of cyclohexene, over-oxidation can lead to the formation of cyclohexene oxide, 2-cyclohexen-1-ol, and other undesired products.[15][16] The reaction mechanism often involves a radical-chain process, which can be difficult to control.[15]

    • Solution:

      • Catalyst Design: Employ catalysts with high selectivity. For example, TiZrCo catalysts have been shown to produce this compound with high selectivity.[2]

      • Control of Reaction Parameters: Fine-tuning the reaction temperature, pressure, and solvent can help steer the reaction towards the desired product.

      • Use of Co-catalysts or Additives: In some systems, the addition of co-catalysts or inhibitors can suppress side reactions.

  • Potential Cause 2: Formation of Dimerization Products. During the synthesis of this compound from cyclohexanone, self-condensation can lead to the formation of 2-(1-cyclohexenyl)cyclohexanone.[17][18] This is particularly problematic when using strong acid catalysts like sulfuric acid.[17]

    • Solution:

      • Catalyst Selection: Utilize solid acid catalysts, which can offer better selectivity and reusability compared to mineral acids.[19]

      • Reaction Conditions: Optimize the reaction temperature and catalyst loading to minimize the self-condensation reaction.

  • Potential Cause 3: Isomerization to 3-Cyclohexen-1-one. The desired product, this compound, can sometimes isomerize to the thermodynamically less stable 3-cyclohexen-1-one.

    • Solution:

      • Purification Method: Careful fractional distillation under reduced pressure is typically effective in separating the two isomers.[5]

      • Reaction Work-up: The work-up procedure should be designed to minimize conditions that could promote isomerization, such as prolonged exposure to acid or base at elevated temperatures.

Issue 3: Difficulties in Product Purification

  • Potential Cause 1: Presence of Close-Boiling Impurities. The crude product may contain impurities with boiling points close to that of this compound, making separation by simple distillation challenging.[5]

    • Solution:

      • High-Efficiency Fractional Distillation: Employ a high-efficiency distillation column, such as a spinning-band column, to achieve better separation.[5]

      • Chromatographic Purification: For high-purity applications, column chromatography on silica gel can be an effective purification method.[20]

  • Potential Cause 2: Product Instability. this compound can be susceptible to polymerization or degradation, especially at elevated temperatures.

    • Solution:

      • Distillation under Reduced Pressure: Perform distillations under reduced pressure to lower the boiling point and minimize thermal stress on the product.[5]

      • Use of Inhibitors: Consider the addition of a polymerization inhibitor, such as hydroquinone, during distillation and storage.[21]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The main industrial routes include:

  • Oxidation of Cyclohexene: This can be achieved using various oxidizing agents and catalysts. Aerobic oxidation using heterogeneous catalysts is an attractive "green" approach.[2][4]

  • Birch Reduction of Anisole Derivatives: This classic method involves the reduction of an aromatic ether followed by hydrolysis to yield the cyclohexenone.[5][6][7]

  • Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation to construct the cyclohexenone ring.[10][11][12][13]

  • Dehydrohalogenation of Halogenated Cyclohexanones: This involves the elimination of a hydrogen halide from a 2-halocyclohexanone.[5]

Q2: What are the key safety considerations when working with this compound and its precursors on an industrial scale?

A2: Safety is paramount in any chemical synthesis. Key considerations include:

  • Flammability: Cyclohexanone, a common precursor, is a flammable liquid.[22][23][24] All handling and storage should be in well-ventilated areas, away from ignition sources.[23][24] Electrical equipment should be explosion-proof.[24]

  • Toxicity and Irritation: Cyclohexanone and this compound can cause skin, eye, and respiratory tract irritation.[23] Prolonged exposure to vapors can lead to headaches, dizziness, and nausea.[23][25]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and protective clothing, must be worn.[23][26]

  • Emergency Procedures: Emergency plans for spills, fires, and personnel exposure should be in place. This includes access to safety showers, eyewash stations, and appropriate fire extinguishing agents (dry chemical, CO2, water spray, or alcohol-resistant foam).[25]

Q3: How can the purity of this compound be reliably assayed?

A3: The purity of this compound can be determined by several analytical techniques:

  • Gas Chromatography (GC): GC is a highly effective method for quantifying the purity and identifying impurities.[5] A suitable column, such as one packed with di-(2-ethylhexyl) sebacate on a solid support, can be used.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the product and identify any isomeric impurities.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The α,β-unsaturated ketone chromophore of this compound has a characteristic UV absorption maximum, which can be used for quantification.[5]

Part 3: Experimental Protocols and Data

Protocol 1: Synthesis of this compound via Birch Reduction of 3-Ethoxy-2-cyclohexenone

This protocol is adapted from a well-established literature procedure.[5]

Step 1: Reaction Setup

  • In a dry 500-mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel (all protected from atmospheric moisture), place 6.0 g (0.16 mole) of lithium aluminum hydride and 200 mL of anhydrous ether.

  • Prepare a solution of 43 g (0.307 mole) of 3-ethoxy-2-cyclohexenone in 50 mL of anhydrous ether.

Step 2: Addition and Reflux

  • Add the 3-ethoxy-2-cyclohexenone solution dropwise to the stirred lithium aluminum hydride suspension at a rate that maintains a gentle reflux.

  • Once the addition is complete, continue to reflux the reaction mixture for an additional 30 minutes.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Extraction

  • Cautiously add 15 mL of water dropwise to the stirred reaction mixture to hydrolyze the complex and quench the excess lithium aluminum hydride. Be aware that this may cause foaming.[5]

  • Pour the resulting mixture into 500 mL of cold 10% aqueous sulfuric acid.

  • Separate the ether layer and extract the aqueous phase with three 300-mL portions of ether.

  • Combine the ether extracts and wash successively with 100 mL of water and 100 mL of saturated aqueous sodium bicarbonate solution.

  • Dry the ether solution over anhydrous magnesium sulfate.

Step 4: Purification

  • Remove the ether by distillation through a 50-cm Vigreux column.

  • Distill the residue under reduced pressure through a 40-cm spinning-band column to obtain pure this compound.[5]

ParameterValue
Boiling Point56–57.5°C at 10 mmHg
Refractive Index (nD27)1.4858
Typical Yield62–75%
Protocol 2: Catalytic Aerobic Oxidation of Cyclohexene

This is a representative protocol based on findings for TiZrCo catalysts.[2]

Step 1: Catalyst Preparation

  • Synthesize the TiZrCo catalyst according to a suitable method (e.g., co-precipitation or impregnation).

  • Calcine the catalyst at an appropriate temperature to obtain the active oxide species.

Step 2: Reaction

  • In a high-pressure reactor, charge the TiZrCo catalyst, cyclohexene (substrate), and a suitable solvent (e.g., acetonitrile).

  • Pressurize the reactor with air or oxygen to the desired pressure.

  • Heat the reaction mixture to the target temperature (e.g., 100-150°C) with vigorous stirring.

  • Maintain the reaction for the specified time, monitoring the conversion and selectivity by GC analysis of aliquots.

Step 3: Product Isolation

  • After cooling the reactor and releasing the pressure, filter the reaction mixture to recover the catalyst.

  • Remove the solvent from the filtrate by distillation.

  • Purify the crude product by fractional distillation under reduced pressure.

CatalystConversion (%)Selectivity to this compound (%)
TiZrCo92.257.6

Data from a specific study and may vary with reaction conditions.[2]

Part 4: Visualizations

Industrial_Synthesis_Workflow cluster_synthesis Synthesis Route Selection cluster_purification Downstream Processing Raw_Materials Raw Materials (e.g., Cyclohexene, Anisole, Cyclohexanone) Synthesis_Method Synthesis Method - Catalytic Oxidation - Birch Reduction - Robinson Annulation Raw_Materials->Synthesis_Method Crude_Product Crude this compound Synthesis_Method->Crude_Product Purification Purification - Fractional Distillation - Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product QC_Analysis Quality Control (GC, NMR, UV-Vis) Pure_Product->QC_Analysis Final_Product Final Product for Drug Development QC_Analysis->Final_Product Release

Caption: High-level workflow for the industrial synthesis of this compound.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield/ Conversion Start->Low_Yield Poor_Selectivity Poor Selectivity/ Byproducts Start->Poor_Selectivity Purification_Issues Purification Difficulties Start->Purification_Issues Cause_Catalyst Inactive Catalyst? Low_Yield->Cause_Catalyst Cause_Conditions Suboptimal Conditions? Low_Yield->Cause_Conditions Cause_Side_Reactions Side Reactions? Poor_Selectivity->Cause_Side_Reactions Cause_Impurities Close-boiling Impurities? Purification_Issues->Cause_Impurities Solution_Catalyst Characterize/Screen Catalyst Cause_Catalyst->Solution_Catalyst Solution_Conditions Optimize Temp/Pressure/Conc. Cause_Conditions->Solution_Conditions Solution_Selectivity Adjust Catalyst/Conditions Cause_Side_Reactions->Solution_Selectivity Solution_Purification Use High-Efficiency Distillation Cause_Impurities->Solution_Purification

Caption: A logical flow diagram for troubleshooting common synthesis issues.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the critical role of solvent selection in modulating the reactivity of 2-cyclohexen-1-one, a versatile building block in organic synthesis. Our goal is to move beyond simple protocol recitation and explain the underlying principles that govern reaction outcomes, enabling you to troubleshoot effectively and optimize your experimental designs.

Troubleshooting Guide & Common Issues

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.

Problem 1: Low Yield or No Reaction in Michael (Conjugate) Additions

Question: My Michael addition to this compound is giving a low yield. I've checked my reagents and stoichiometry. Could the solvent be the culprit?

Answer: Absolutely. The solvent plays a pivotal role in Michael additions by influencing both the nucleophile's reactivity and the stability of intermediates. The choice between a protic and an aprotic solvent is often the most critical factor.

  • Scientific Rationale: The mechanism of a Michael addition involves the 1,4-addition of a nucleophile to the α,β-unsaturated carbonyl system.[1] The solvent's ability to stabilize the charged intermediates formed during this process can significantly impact the reaction rate and overall yield.

    • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are excellent at solvating both the nucleophile and the electrophile. They can hydrogen-bond with the carbonyl oxygen of the enone, increasing its electrophilicity at the β-carbon. For many amine and thiol-based nucleophiles, polar protic solvents can facilitate the reaction without the need for an external catalyst.[2] For instance, the 1,4-addition of anilines proceeds efficiently in specific polar protic solvents without any promoter.[2]

    • Polar Aprotic Solvents (e.g., THF, DMF, Acetonitrile): These solvents are effective at solvating cations but less so for anions. This can "free up" an anionic nucleophile (like an enolate), making it more reactive. However, they are less effective at stabilizing the transition state through hydrogen bonding. For reactions involving organometallic reagents, such as Grignard reagents or organozincs, anhydrous aprotic solvents are essential to prevent quenching of the reagent.[3][4]

    • Solvent-Free Conditions: In some cases, particularly with catalysts like ionic liquids, running the reaction neat (solvent-free) can be highly effective for aza-Michael additions.[5]

  • Troubleshooting Steps:

    • Assess Nucleophile Strength: For "soft" and relatively weak nucleophiles like amines or thiols, consider switching to a polar protic solvent like ethanol or even water to promote the reaction.[2]

    • For Carbanion Nucleophiles (Enolates): If you are using a strong base to generate an enolate, a polar aprotic solvent like THF is typically the standard choice to ensure the base's reactivity and the enolate's nucleophilicity.

    • Ensure Anhydrous Conditions: If using moisture-sensitive reagents (e.g., Grignard, organolithium), ensure your solvent and glassware are rigorously dried.[3][6] The presence of water can destroy the reagent and lead to drastically low yields.[3]

Problem 2: Poor Stereoselectivity in Diels-Alder Reactions

Question: I'm performing a Diels-Alder reaction with this compound and cyclopentadiene, but I'm getting a poor endo/exo selectivity. How can the solvent help?

Answer: Solvent choice, often in conjunction with a Lewis acid catalyst, is a powerful tool for controlling stereoselectivity in Diels-Alder reactions.[7][8]

  • Scientific Rationale: The Diels-Alder reaction is a concerted [4+2] cycloaddition.[9] The preference for the endo product is often attributed to secondary orbital interactions in the transition state. Polar solvents can stabilize the more polar endo transition state over the exo transition state, thus enhancing the endo selectivity.

    • Lewis Acid Catalysis: Cycloenones are often poor dienophiles, and Lewis acids are used to enhance their reactivity.[7] The Lewis acid coordinates to the carbonyl oxygen, lowering the LUMO energy of the enone.[7][9] The choice of solvent is critical here, as it must be able to dissolve the Lewis acid-enone complex without competing for coordination. Dichloromethane and toluene are common choices.[10]

    • Sustainable Solvents: Interestingly, "green" solvents like water or deep eutectic solvents have been shown to enhance both the rate and selectivity of Diels-Alder reactions due to solvophobic effects and hydrogen bonding.[8]

  • Troubleshooting Steps:

    • Introduce a Lewis Acid: If not already using one, a Lewis acid like SnCl₄, AlCl₃, or NbCl₅ can dramatically improve both the rate and stereoselectivity.[7][10]

    • Solvent Screening with Lewis Acid: With a Lewis acid, screen solvents like dichloromethane, ethyl acetate, or toluene. Be aware that some solvent-Lewis acid combinations may be incompatible; for example, ethyl acetate was found to be ineffective for certain substituted cycloenones when using NbCl₅.[7]

    • Consider Polar or Aqueous Media: If your substrates are stable, exploring reactions in water or polyethylene glycol (PEG) could lead to improved selectivity.[8]

Problem 3: Extremely Slow Rate in Morita-Baylis-Hillman (MBH) Reaction

Question: My Morita-Baylis-Hillman reaction with this compound and an aldehyde is taking days to proceed. Can I accelerate it by changing the solvent?

Answer: Yes, the MBH reaction is notoriously sensitive to solvent effects, and changing the solvent is one of the most effective ways to increase the reaction rate.

  • Scientific Rationale: The rate-determining step in the MBH reaction is often the proton transfer step or the initial aldol addition involving the zwitterionic intermediate formed between the nucleophilic catalyst (e.g., DABCO) and the enone.[11][12][13]

    • Protic Solvents are Key: Polar protic solvents, such as methanol or water, are exceptionally effective at accelerating the MBH reaction.[11] They stabilize the zwitterionic intermediate through hydrogen bonding, lowering the activation energy of the subsequent steps.[11] Significant rate enhancements are often observed when using these solvents, either alone or as additives.[11]

    • Aprotic Solvents: While the reaction can proceed in aprotic solvents like THF or CH₂Cl₂, it is typically much slower.

  • Troubleshooting Steps:

    • Switch to a Protic Solvent: The first and most impactful change is to switch to methanol, or a mixture of an aprotic solvent with a protic additive (e.g., THF/water).

    • Increase Polarity: If a fully protic solvent is not compatible with your substrates, try a more polar aprotic solvent like DMF or DMSO. A study involving lipase-catalyzed MBH reactions used aqueous-DMSO co-solvent mixtures.[14]

    • Consider High Pressure or Microwave: While not a solvent effect, applying high pressure or using microwave irradiation can also dramatically shorten reaction times from days to minutes.[11]

Problem 4: Regioselectivity Issues in [2+2] Photocycloadditions

Question: In my intramolecular [2+2] photocycloaddition, I'm getting a mixture of "head-to-head" and "head-to-tail" regioisomers. How can the solvent control this outcome?

Answer: The regioselectivity of [2+2] photocycloadditions, especially intramolecular ones involving substrates with hydrogen-bonding capabilities, can be exquisitely controlled by solvent choice.[15]

  • Scientific Rationale: The reaction proceeds via an excited triplet state of the enone.[16] For substrates containing a hydroxyl group (e.g., in a tether connecting the enone and the alkene), the solvent's ability to form or disrupt an intramolecular hydrogen bond is key.

    • Aprotic Solvents (e.g., CH₂Cl₂, Benzene): In these solvents, an intramolecular hydrogen bond between a hydroxyl group and the enone carbonyl can form. This pre-organizes the molecule into a specific conformation, directing the photocycloaddition to favor one regioisomer (e.g., the "crossed" or head-to-tail product).[15]

    • Protic Solvents (e.g., Acetone/Water, Methanol): These solvents compete for hydrogen bonding with the hydroxyl group and the carbonyl. This disrupts the intramolecular hydrogen bond, allowing the molecule to adopt a different, more extended conformation. This often leads to the formation of the opposite regioisomer (e.g., the "straight" or head-to-head product).[15]

  • Troubleshooting Steps:

    • Analyze Your Substrate: Determine if your substrate has functional groups capable of intramolecular hydrogen bonding (e.g., -OH, -NH).

    • To Favor Intramolecular H-Bonding Conformation: Run the reaction in a non-coordinating, aprotic solvent like methylene chloride or benzene.

    • To Disrupt Intramolecular H-Bonding: Switch to a protic solvent like methanol or a mixture like acetone/water to favor the alternative regioisomer.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best "general-purpose" solvent for reactions with this compound?

There is no single "best" solvent. The optimal choice is entirely dependent on the reaction type. For Michael additions with weak nucleophiles, ethanol is a good starting point. For reactions involving organometallics, THF is standard. For Diels-Alder reactions, dichloromethane is common. A solvent screen is always the most rigorous approach.

Q2: How do I choose a solvent for a photochemical reaction like a [2+2] cycloaddition?

The solvent must be transparent at the irradiation wavelength (typically >300 nm for enones). Common choices include acetone (which can also act as a triplet sensitizer), acetonitrile, methylene chloride, and hexane.[17][18] As discussed in Problem 4, the solvent's polarity and hydrogen-bonding ability are critical for controlling selectivity.[15]

Q3: Can I use water as a solvent for reactions with this compound?

Yes, for certain reactions. Water can be an excellent solvent for some Michael additions and Diels-Alder reactions, often accelerating the rate and improving selectivity due to hydrophobic effects.[2][8] However, it is completely incompatible with water-sensitive reagents like organometallics or strong bases.

Data & Protocols

Table 1: Influence of Solvent on Michael Addition Yield

Reaction: this compound + Aniline. Conditions: Room Temperature, 24h.

EntrySolventDielectric Constant (ε)Yield (%)
1Hexane1.9< 5
2THF7.535
3CH₂Cl₂9.142
4Ethanol24.585
5Water80.192

Data is illustrative, based on principles described in the literature where polar protic solvents promote the aza-Michael addition.[2]

Experimental Protocol: Solvent Screening for Michael Addition
  • Setup: Arrange five clean, dry reaction vials, each with a magnetic stir bar.

  • Reagents: To each vial, add this compound (1.0 mmol, 96 mg).

  • Solvents: To each respective vial, add 2 mL of the solvent to be tested (e.g., THF, CH₂Cl₂, Ethanol, Water, Toluene).

  • Nucleophile Addition: Add the nucleophile (e.g., Aniline, 1.1 mmol, 102 mg) to each vial.

  • Reaction: Seal the vials and stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 2h, 6h, 24h).

  • Analysis: After 24 hours (or upon completion), quench the reactions appropriately, work up, and determine the relative conversion/yield in each solvent to identify the optimal conditions. Always ensure starting materials are pure and solvents are of appropriate grade.[3][6]

Visual Guides & Workflows

Diagram 1: Decision Workflow for Solvent Selection

Solvent_Selection start Identify Reaction Type michael Michael Addition start->michael diels Diels-Alder start->diels mbh Morita-Baylis-Hillman start->mbh photo [2+2] Photocycloaddition start->photo nucleophile Nature of Nucleophile? michael->nucleophile lewis_acid Lewis Acid Used? diels->lewis_acid protic_mbh Use Polar Protic (e.g., MeOH, H₂O) mbh->protic_mbh h_bond Intramolecular H-Bond Possible? photo->h_bond protic_michael Use Polar Protic (e.g., EtOH, H₂O) nucleophile->protic_michael Weak (Amine, Thiol) aprotic_michael Use Polar Aprotic (e.g., THF) nucleophile->aprotic_michael Strong (Enolate) non_coord Use Non-Coordinating (e.g., CH₂Cl₂, Toluene) lewis_acid->non_coord Yes polar_diels Consider Polar/Aqueous (e.g., H₂O, PEG) lewis_acid->polar_diels No protic_photo Use Protic to Disrupt (e.g., MeOH) h_bond->protic_photo No aprotic_photo Use Aprotic to Promote (e.g., CH₂Cl₂) h_bond->aprotic_photo Yes

Caption: Decision tree for initial solvent selection based on reaction type.

Diagram 2: Solvent Influence in Aza-Michael Addition

Michael_Mechanism cluster_aprotic Aprotic Solvent (e.g., THF) cluster_protic Protic Solvent (e.g., EtOH) Nu_aprotic R₂NH (Less Solvated Anion Character) TS_aprotic Higher Energy Transition State Nu_aprotic->TS_aprotic Product_aprotic Slower Reaction TS_aprotic->Product_aprotic Nu_protic R₂NH TS_protic Lower Energy Transition State (H-Bond Stabilized) Nu_protic->TS_protic Product_protic Faster Reaction TS_protic->Product_protic Enone This compound Enone->Nu_aprotic Enone->Nu_protic

Caption: Protic solvents stabilize the transition state, accelerating the reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Cyclohexen-1-one and Acyclic Enones

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

α,β-Unsaturated carbonyl compounds are fundamental building blocks in organic synthesis, prized for their dual electrophilic character at the carbonyl carbon and the β-olefinic carbon.[1] A critical distinction, however, exists between cyclic and acyclic enone systems, with 2-cyclohexen-1-one serving as the archetypal cyclic structure. This guide provides an in-depth comparison of the reactivity of this compound against its acyclic counterparts. We will demonstrate that the constrained conformational rigidity of the cyclic system imparts distinct reactivity profiles, particularly in conjugate additions and stereoselective reductions, when compared to the more flexible acyclic enones. This analysis is supported by quantitative experimental data to inform synthetic strategy and reaction design.

Introduction: The Structural Dichotomy of Enones

α,β-Unsaturated ketones, or enones, are characterized by a conjugated system comprising a C=C double bond and a C=O double bond.[2][3] This conjugation results in electron delocalization, rendering both the carbonyl carbon (C2) and the β-carbon (C4) electrophilic and susceptible to nucleophilic attack.[2][4] This dual reactivity allows for either a 1,2-addition to the carbonyl or a 1,4-conjugate addition (Michael addition) to the β-carbon.[5][6]

The primary structural difference between this compound and acyclic enones lies in conformational freedom.

  • This compound: The six-membered ring forces the enone system into a relatively rigid, non-planar half-chair conformation.[7][8] Critically, the dihedral angle of the C=C-C=O moiety is locked in an s-cis conformation. This pre-organized geometry has profound implications for its interaction with other reactants.

  • Acyclic Enones: Compounds like mesityl oxide or chalcone possess rotational freedom around the central C-C single bond. They exist in equilibrium between lower-energy s-trans and higher-energy s-cis conformations. Many key reactions, including the Diels-Alder reaction, require the s-cis conformation, introducing an energetic barrier not present for this compound.[9]

This fundamental difference in conformational dynamics is the primary driver for the divergent reactivity patterns explored below.

Comparative Reactivity Analysis

Michael (1,4-Conjugate) Addition: A Question of Electrophilicity

The Michael addition is arguably the most important reaction of enones, enabling the formation of C-C bonds at the β-position.[5] The reaction's facility is governed by the electrophilicity of the β-carbon. A recent quantitative study by Mayr et al. characterized the electrophilicity of various Michael acceptors.[10][11]

Key Finding: Contrary to what might be assumed from its rigid structure, cyclization slightly reduces the electrophilicity of enones.[10][11] Acyclic enones are generally more potent Michael acceptors.

Michael AcceptorStructureMayr Electrophilicity Parameter (E)
This compound Cyclic Enone-27.5
(E)-3-Methyl-3-penten-2-one Acyclic β-substituted enone-25.5
Chalcone Acyclic β-substituted enone-23.7

Data sourced from Chemical Science, 2021, 12, 4850-4865.[10]

Causality Explained: The slightly lower electrophilicity of this compound compared to analogous acyclic systems can be attributed to subtle differences in the planarity and orbital overlap within the conjugated system imposed by the ring structure. While the difference is modest (2-3 E units), it can be significant when employing soft, less reactive nucleophiles, potentially requiring harsher conditions or stronger activation for the cyclic substrate.[10]

Diagram 1: General Mechanism of Michael Addition This diagram illustrates the key steps in the base-catalyzed Michael addition of a nucleophile to an enone system.

Caption: The three-step mechanism of the Michael reaction.

Reduction Reactions: Conformational Control over Selectivity

The reduction of enones presents a challenge of chemoselectivity: will the C=C double bond or the C=O carbonyl group be reduced? Here, the conformational rigidity of this compound provides a distinct advantage over acyclic systems, particularly in hydrogen transfer reductions.

A comparative study on the gas-phase hydrogen transfer reduction (HTR) of 2-cyclohexenone and the acyclic mesityl oxide using 2-propanol over an MgO catalyst revealed stark differences in selectivity.

Key Finding: this compound is less reactive but significantly more selective towards the formation of the unsaturated alcohol (1,2-reduction product). Acyclic mesityl oxide undergoes simultaneous reduction of both the C=C and C=O bonds.

SubstrateMax. Yield of Unsaturated AlcoholSelectivity for Unsaturated AlcoholMajor Byproducts
This compound ~85%~91%Saturated ketone (minor)
Mesityl Oxide ~45%~47%Saturated alcohol

Data sourced from Applied Catalysis A: General, 2011, 398(1-2), 70-77.

Causality Explained: The rigid s-trans conformation enforced by the cyclic structure of 2-cyclohexenone is cited as the key factor favoring the selective reduction of the C=O bond, leading to the high yield of 2-cyclohexen-1-ol. In contrast, the less rigid structure of acyclic mesityl oxide allows for conformations that facilitate the reduction of both unsaturated bonds, resulting in a mixture of products and lower selectivity for the desired unsaturated alcohol.

Diagram 2: Factors Influencing Enone Reactivity This diagram shows the relationship between structural properties and resulting chemical reactivity.

Reactivity_Factors Structure Enone Structure Cyclic Cyclic (this compound) Structure->Cyclic Acyclic Acyclic (e.g., Mesityl Oxide) Structure->Acyclic Conformation Conformational Dynamics Cyclic->Conformation Rigid s-cis Acyclic->Conformation Flexible s-cis/s-trans Sterics Steric Hindrance Conformation->Sterics Influences transition state Reactivity Reactivity Profile Conformation->Reactivity Sterics->Reactivity Michael Michael Addition Reactivity->Michael Slightly lower electrophilicity Reduction Chemoselective Reduction Reactivity->Reduction High 1,2-selectivity DielsAlder Diels-Alder Reaction Reactivity->DielsAlder Pre-organized for cycloaddition

Caption: Key structural factors dictating enone reactivity pathways.

Diels-Alder Reaction: The Advantage of Pre-organization

In the Diels-Alder reaction, an enone can act as the dienophile (the 2π-electron component).[12][13] For the reaction to proceed via a concerted mechanism, the dienophile's activating group (the C=O) must be able to achieve orbital overlap with the diene, a state best achieved from an s-cis like conformation.

Key Finding: this compound is an effective dienophile because its s-cis conformation is locked by the ring structure.[8][14] Acyclic enones must first overcome an energetic penalty to rotate from their more stable s-trans ground state into the reactive s-cis conformation, which can lower reaction rates.[9]

Causality Explained: The Diels-Alder reaction is a pericyclic process highly sensitive to the geometry of the reactants.[12] The pre-organized nature of this compound means it is always "ready" to react, making it a reliable and predictable dienophile for constructing polycyclic systems.[8][15] This contrasts with acyclic enones where the equilibrium between s-cis and s-trans conformers can be influenced by substitution patterns, potentially hindering their participation in cycloadditions.

Experimental Protocols

Protocol 1: Comparative Reduction of this compound

This protocol describes a representative procedure for the selective reduction of the carbonyl group in this compound using sodium borohydride, a common laboratory reagent.

Objective: To synthesize 2-cyclohexen-1-ol via 1,2-reduction.

Materials:

  • This compound (97%)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 52 mmol) in 50 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with gentle stirring.

  • Reagent Addition: While maintaining the temperature at 0 °C, add sodium borohydride (0.50 g, 13 mmol) portion-wise over 15 minutes. Causality Note: The slow, portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent over-reduction or side reactions.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system until the starting enone is consumed.

  • Quenching: Slowly and carefully add 20 mL of saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Safety Note: Quenching is exothermic and produces hydrogen gas.

  • Extraction: Remove the methanol under reduced pressure. Extract the remaining aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-cyclohexen-1-ol.

  • Purification: Purify the product by flash column chromatography if necessary.

Diagram 3: Experimental Workflow for Reduction This diagram outlines the sequential steps for the laboratory synthesis and purification of 2-cyclohexen-1-ol.

Reduction_Workflow A 1. Dissolve Cyclohexenone in Methanol B 2. Cool Reaction to 0 °C A->B C 3. Add NaBH₄ Portion-wise B->C D 4. Stir at 0 °C (Monitor by TLC) C->D E 5. Quench with sat. aq. NH₄Cl D->E F 6. Extract with Dichloromethane E->F G 7. Dry & Concentrate Organic Phase F->G H 8. Purify Product (Chromatography) G->H I Pure 2-Cyclohexen-1-ol H->I

References

A Comparative Guide to the Validation of 2-Cyclohexen-1-one Purity: A Deep Dive into GC-MS and NMR Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a reactive α,β-unsaturated ketone like 2-Cyclohexen-1-one, a versatile building block in organic synthesis, rigorous purity assessment is paramount.[1] Its propensity for polymerization and oxidation necessitates analytical methods that are not only precise and accurate but also capable of identifying and quantifying a spectrum of potential impurities.[2]

This guide provides an in-depth, objective comparison of two powerful analytical techniques for the validation of this compound purity: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond a superficial listing of pros and cons to explore the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and adherence to international validation standards.[3][4]

The Analytical Challenge: Understanding this compound and Its Impurities

This compound is a colorless to pale yellow liquid with a characteristic sweet, ketone-like odor.[2][5][6] Its synthesis and storage can introduce a variety of impurities. Common synthetic routes, such as the oxidation of cyclohexene, can lead to the presence of cyclohexene oxide, cyclohexanol, and cyclohexanone as byproducts.[2] Degradation can also occur, particularly in the presence of light, heat, or acidic/basic conditions, potentially leading to oligomers or other related substances. The choice of analytical technique must therefore be capable of separating and detecting these structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compound Analysis

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[7][8] Its high chromatographic resolution and the specificity of mass spectrometric detection make it a powerful tool for both qualitative and quantitative analysis of this compound.

The Rationale Behind GC-MS for this compound Purity

The volatility and thermal stability of this compound make it an ideal candidate for GC analysis.[9] The mass spectrometer provides unambiguous identification of the analyte and its impurities by comparing their mass spectra to established libraries (e.g., NIST).[7] This is particularly advantageous for identifying unexpected impurities that may not be commercially available as reference standards.

Experimental Workflow for GC-MS Analysis

The GC-MS workflow for this compound purity assessment involves several critical steps, each with a specific purpose in ensuring data quality and reliability.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Purity Calculation A Accurate Weighing of Sample B Dilution in a Suitable Solvent (e.g., Dichloromethane) A->B C Addition of Internal Standard (e.g., Dodecane) B->C D Injection into GC C->D Sample Injection E Chromatographic Separation D->E F Elution and Ionization (EI) E->F G Mass Analysis (Scan or SIM mode) F->G H Peak Integration G->H Data Acquisition I Impurity Identification via Spectral Library H->I J Purity Calculation (Area Percent Normalization) I->J K Final Purity Report J->K

Caption: GC-MS workflow for this compound purity analysis.

Detailed Experimental Protocol for GC-MS
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate.

    • For quantitative analysis, add a known concentration of an internal standard (e.g., dodecane) that does not co-elute with the analyte or any expected impurities.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Calculate the purity using the area percent normalization method, assuming all components have a similar response factor. For higher accuracy, determine the relative response factors of known impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful, non-destructive technique for the purity assessment of organic compounds.[10][11][12] It is considered a primary ratio method because the signal intensity is directly proportional to the number of nuclei, eliminating the need for identical reference standards for each analyte.[13]

The Rationale Behind qNMR for this compound Purity

The unique chemical structure of this compound provides distinct and well-resolved signals in the ¹H NMR spectrum, making it highly suitable for qNMR analysis.[5][14] The technique allows for the simultaneous quantification of the main component and any proton-containing impurities against a certified internal standard.[15] This approach provides a direct measure of purity as a mass fraction, which is often required for regulatory submissions.[16]

Experimental Workflow for qNMR Analysis

The qNMR workflow is meticulous, with a strong emphasis on accurate sample preparation and precise data acquisition parameters to ensure the validity of the quantitative results.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Purity Calculation A Accurate Weighing of Sample & Internal Standard B Dissolution in Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D Instrument Shimming C->D Sample Insertion E Setting Quantitative Parameters (e.g., long relaxation delay) D->E F Data Acquisition (¹H NMR) E->F G Fourier Transform & Phasing F->G Data Acquisition H Baseline Correction & Integration G->H I Purity Calculation using qNMR Equation H->I J Final Purity Report I->J

Caption: qNMR workflow for this compound purity analysis.

Detailed Experimental Protocol for qNMR
  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The internal standard should have a known purity, be stable, and have signals that do not overlap with the analyte.[15]

    • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrumentation and Parameters:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds) to ensure full relaxation of all protons.

    • Number of Scans: 8 to 16, depending on the concentration.

    • Acquisition Time: Sufficient to resolve all signals of interest.

  • Data Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate a well-resolved signal for this compound (e.g., the vinylic proton at δ ~7.0 ppm) and a signal for the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Comparative Performance: GC-MS vs. qNMR

The choice between GC-MS and qNMR often depends on the specific requirements of the analysis, including the need for qualitative information, desired accuracy, and available instrumentation.

ParameterGC-MSqNMRRationale & Insights
Specificity High (Chromatographic separation + Mass spectral identification)High (Chemical shift specific)GC-MS offers excellent separation of isomers and closely related compounds, with mass spectra providing definitive identification. qNMR's specificity relies on the unique chemical shifts of protons, which are highly reproducible.
Sensitivity Excellent (sub-ppm levels)Good (typically low mg/mL)GC-MS is generally more sensitive, making it suitable for trace impurity analysis.[17][18][19] qNMR requires a higher sample concentration for accurate quantification.[20]
Accuracy & Precision Good to Excellent (dependent on calibration)Excellent (often considered a primary method)qNMR can provide higher accuracy and precision as it is less susceptible to variations in instrument response and does not require a calibration curve for the analyte.[17][18]
Quantification Principle Relative (Area % or Internal/External Standard Calibration)Absolute (Direct comparison to a certified internal standard)GC-MS quantification relies on the assumption of equal response factors (for area %) or requires calibration with standards. qNMR provides a direct, absolute measure of purity.[13]
Impurity Identification Excellent (via spectral library matching)Limited (requires isolation or known standards for confirmation)GC-MS is superior for identifying unknown impurities. While qNMR can detect the presence of impurities, their structural elucidation often requires further analytical work.
Sample Throughput Moderate to HighModerateGC run times can be tailored for faster analysis, while the long relaxation delays required for accurate qNMR can increase analysis time per sample.
Method Development More complex (requires optimization of GC parameters)Simpler (primarily involves selecting a suitable solvent and internal standard)Developing a robust GC-MS method can be more time-consuming than setting up a qNMR experiment.[12]

Conclusion: An Orthogonal Approach for Comprehensive Purity Validation

Both GC-MS and qNMR are powerful and reliable techniques for assessing the purity of this compound. The choice of method should be guided by the specific analytical objective.

  • GC-MS is the preferred method for screening for unknown impurities and for achieving very low detection limits . Its ability to separate complex mixtures and provide structural information on unknowns is invaluable in early-stage development and troubleshooting.

  • qNMR excels in providing a highly accurate and precise, absolute measure of purity . It is an ideal technique for the certification of reference materials and for final product release testing where a definitive purity value is required.

In a comprehensive quality control strategy, GC-MS and qNMR should be viewed not as competing techniques, but as orthogonal methods . Employing both provides a more complete and trustworthy assessment of this compound purity, ensuring the quality and consistency of this critical chemical intermediate. This dual-pronged approach aligns with the principles of robust analytical method validation as outlined by the International Council for Harmonisation (ICH).[3][21][22]

References

A Comparative Guide to Catalysts for the Selective Hydrogenation of 2-Cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

The selective hydrogenation of α,β-unsaturated ketones is a cornerstone transformation in organic synthesis, providing access to valuable saturated ketones and alcohols that are pivotal intermediates in the manufacturing of pharmaceuticals, fragrances, and fine chemicals. Among these, the hydrogenation of 2-cyclohexen-1-one serves as a critical benchmark reaction. The primary challenge lies in achieving high chemoselectivity, directing the reaction towards either the saturated ketone (cyclohexanone) via C=C bond reduction or the unsaturated alcohol (2-cyclohexen-1-ol) through C=O bond reduction, before proceeding to the fully saturated product, cyclohexanol.

This guide offers a comparative analysis of various heterogeneous catalysts for the hydrogenation of this compound. We will delve into the performance of noble metal and non-precious metal catalysts, explore the profound impact of the reaction environment, and provide detailed experimental protocols, grounding our discussion in mechanistic principles to explain the observed differences in catalytic activity and selectivity.

The Hydrogenation Network: Pathways and Products

The hydrogenation of this compound can proceed through two main initial pathways, as illustrated below. The desired product is often cyclohexanone, which requires the selective hydrogenation of the carbon-carbon double bond while leaving the carbonyl group intact. Subsequent hydrogenation of cyclohexanone yields cyclohexanol.

G cluster_products Possible Products Cyclohexanone Cyclohexanone Cyclohexanol Cyclohexanol Cyclohexanone->Cyclohexanol + H₂ (C=O reduction) 2-Cyclohexen-1-ol 2-Cyclohexen-1-ol 2-Cyclohexen-1-ol->Cyclohexanol + H₂ (C=C reduction) This compound This compound This compound->Cyclohexanone + H₂ (C=C reduction) This compound->2-Cyclohexen-1-ol + H₂ (C=O reduction)

Caption: Reaction pathways in this compound hydrogenation.

Comparative Analysis of Heterogeneous Catalysts

The choice of catalyst—both the metal and its support—is the most critical factor governing the reaction's outcome. We will compare the performance of commonly employed metal catalysts.

Platinum (Pt) Based Catalysts

Platinum has emerged as a highly effective catalyst, particularly when selectivity towards cyclohexanone is the primary objective. The performance, however, is strongly dependent on the support and reaction conditions.

  • Expertise & Experience: Pt catalysts, especially when dispersed on high-surface-area supports, offer a unique balance of activity for C=C bond hydrogenation while showing lower propensity for C=O bond reduction under specific conditions. A study utilizing a Pt-MCM-41 catalyst (a mesoporous silica material) in supercritical carbon dioxide (scCO₂) demonstrated exceptionally high activity and 100% selectivity for cyclohexanone.[1][2] In contrast, conventional 5 wt% Pt on carbon (Pt/C) showed a lower selectivity of 85% under similar conditions.[1][3] This highlights the crucial role of the catalyst support in modulating selectivity. The ordered mesoporous structure of MCM-41 likely enhances mass transfer and provides a unique geometric environment for the Pt nanoparticles, favoring the desired reaction pathway.

Palladium (Pd) Based Catalysts

Palladium is arguably the most common catalyst for the hydrogenation of carbon-carbon multiple bonds.[4] However, for α,β-unsaturated ketones, its performance can be less selective compared to platinum.

  • Expertise & Experience: In the hydrogenation of this compound, standard palladium on carbon (Pd/C) catalysts often lead to a mixture of products. For instance, under the same scCO₂ conditions where Pt/C gave 85% selectivity to cyclohexanone, 5 wt% Pd/C yielded only 51.2% selectivity, with significant over-hydrogenation to cyclohexanol.[1][3] This suggests that on the Pd surface, the activation barrier for the hydrogenation of the carbonyl group in cyclohexanone is lower than on Pt, leading to rapid subsequent reduction. Interestingly, under different conditions (e.g., higher temperatures, in the presence of a base), Pd/C can also catalyze the reverse reaction: the dehydrogenation of cyclohexanones to phenols.[5]

Rhodium (Rh) and Ruthenium (Ru) Based Catalysts

Rhodium and Ruthenium are also active hydrogenation catalysts, but their application to this specific transformation has yielded mixed results.

  • Expertise & Experience: Commercial Rh/C and Ru/C catalysts have shown unsatisfactory conversion rates for this compound hydrogenation in scCO₂.[1][3] Liquid-phase hydrogenation using Rh/SiO₂ has been reported, but the reaction is generally slow.[3][6] This lower activity might be attributed to stronger adsorption of the carbonyl group onto the metal surface, which can inhibit the catalytic cycle.[6] However, specialized homogeneous Rhodium complexes have demonstrated high efficiency, particularly for transfer hydrogenation reactions or the selective hydrogenation of aromatic rings, indicating the potential for ligand modification to tune their activity for this substrate.[7][8]

Nickel (Ni) Based Catalysts

As a non-precious metal alternative, Nickel is an economically attractive catalyst. Raney Nickel and supported Ni catalysts are widely used for hydrogenation.

  • Expertise & Experience: Nickel catalysts are effective for hydrogenation but often require more forcing conditions (higher temperature and pressure) than platinum group metals.[9][10] For this compound, controlling selectivity can be challenging, with a tendency towards over-hydrogenation to cyclohexanol. Recent research has focused on enhancing selectivity by using novel supports, such as ionic liquids (Ni/ILs), which can provide a stabilizing and modifying environment for the Ni nanoparticles, leading to improved chemoselectivity.[11]

Performance Summary Table
CatalystSupportReaction MediumConversion (%)Selectivity to Cyclohexanone (%)Key Observations
1 wt% Pt MCM-41Supercritical CO₂~100100 Exceptionally high rate and selectivity.[1][2]
5 wt% Pt CarbonSupercritical CO₂High85Good selectivity, but lower than Pt-MCM-41.[1][3]
5 wt% Pd CarbonSupercritical CO₂High51.2Low selectivity, significant over-hydrogenation.[1][3]
5 wt% Rh CarbonSupercritical CO₂Low-Unsatisfactory conversion under these conditions.[1][3]
5 wt% Ru CarbonSupercritical CO₂Low-Unsatisfactory conversion under these conditions.[1][3]
Ni NPs Ionic LiquidIsopropanolHigh~90 (Variable)Good selectivity in transfer hydrogenation.[11]

The Critical Role of the Reaction Environment: Supercritical CO₂

The choice of solvent or reaction medium is a frequently underestimated variable. The use of supercritical carbon dioxide (scCO₂) has been shown to dramatically improve both the rate and selectivity of this compound hydrogenation.[1][3]

  • Causality: Why is scCO₂ so effective? The reason lies in its unique physical properties. As a supercritical fluid, it exhibits properties of both a liquid and a gas. Crucially, hydrogen (H₂) is completely miscible in scCO₂, eliminating the gas-liquid mass transfer limitations that often plague conventional slurry-phase hydrogenations.[3] This ensures a consistently high concentration of hydrogen at the catalyst surface, which accelerates the reaction rate. This rapid, efficient delivery of hydrogen appears to favor the kinetically faster C=C bond hydrogenation over the C=O reduction, thereby enhancing selectivity for cyclohexanone.[3]

Experimental Protocols

A self-validating protocol must be detailed and reproducible. Below is a representative methodology for the highly selective hydrogenation using Pt-MCM-41 in supercritical CO₂.

Protocol: Selective Hydrogenation in Supercritical CO₂
  • Catalyst Preparation: The Pt-MCM-41 catalyst (1 wt% Pt) is synthesized via an in-situ method where a platinum salt precursor is added to the surfactant-silica gel mixture before hydrothermal treatment and subsequent calcination.[6]

  • Reactor Setup: A high-pressure batch reactor (e.g., 50 mL volume) equipped with a magnetic stirrer, temperature controller, and pressure transducer is used.

  • Reaction Loading: The reactor is charged with the substrate, this compound (2 g), and the Pt-MCM-41 catalyst (0.05 g).[3]

  • System Purging: The reactor is sealed and purged several times with low-pressure CO₂ followed by H₂ to remove any air.

  • Pressurization and Heating: The reactor is heated to the desired temperature (e.g., 40 °C). Liquid CO₂ is then pumped into the reactor to reach the target pressure (e.g., 10-12 MPa), followed by the introduction of H₂ gas to the desired partial pressure (e.g., 2 MPa).[3]

  • Reaction Execution: The reaction mixture is stirred vigorously for the specified duration (e.g., 10 minutes). The high miscibility of H₂ in scCO₂ ensures a homogeneous reaction phase.

  • Depressurization and Product Analysis: After the reaction, the reactor is cooled, and the CO₂ is slowly vented. The liquid product is collected and analyzed by Gas Chromatography (GC) to determine conversion and product selectivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Charge Reactor: Substrate + Catalyst B Seal & Purge System (CO₂, then H₂) A->B C Heat to 40°C B->C D Pressurize: 1. CO₂ (to 12 MPa) 2. H₂ (to 2 MPa) C->D E Stir for 10 min D->E F Cool & Vent CO₂ E->F G Collect Liquid Product F->G H Analyze by GC G->H

Caption: Experimental workflow for hydrogenation in supercritical CO₂.

Mechanistic Insights and Selectivity Control

The selectivity in heterogeneous hydrogenation is determined by the competitive adsorption of the C=C and C=O functional groups onto the catalyst surface and the subsequent hydrogen addition.

  • Mechanism: The reaction follows a general Langmuir-Hinshelwood mechanism where both hydrogen and the unsaturated substrate are adsorbed onto the metal surface.[12] Molecular hydrogen dissociates into atomic hydrogen on the metal. The adsorbed substrate then undergoes stepwise addition of these hydrogen atoms.[13]

  • Controlling Selectivity: The higher selectivity for C=C hydrogenation is often attributed to the weaker adsorption and higher reactivity of the alkene functionality compared to the carbonyl group on metals like Platinum. The carbonyl group can act as an "anchor," increasing the residence time of the molecule on the surface, but the electronic properties of the C=C bond make it more susceptible to attack by the surface hydrides.[6] As seen with Pd, if the catalyst is too active or conditions are too harsh, the initially formed cyclohexanone remains adsorbed and is quickly reduced to cyclohexanol. The success of the Pt-MCM-41/scCO₂ system lies in creating conditions where the rate of cyclohexanone formation and its subsequent desorption from the catalyst surface is much faster than the rate of its further hydrogenation.

G cluster_surface Catalyst Surface H2 H₂ (gas) Adsorption_H 1. H₂ Dissociative Adsorption H2->Adsorption_H Enone Enone (liquid) Adsorption_E 2. Enone Adsorption (via C=C bond) Enone->Adsorption_E H_H H   H Adsorption_H->H_H Enone_ads Adsorbed Enone Adsorption_E->Enone_ads Step1 3. H atom addition H_H->Step1 Step2 4. H atom addition H_H->Step2 Enone_ads->Step1 Intermediate Adsorbed Intermediate Step1->Intermediate Intermediate->Step2 Ketone_ads Adsorbed Ketone Step2->Ketone_ads Desorption 5. Desorption Ketone_ads->Desorption Ketone_prod Cyclohexanone (product) Desorption->Ketone_prod

References

A Comparative Guide to the Cytotoxicity of 2-Cyclohexen-1-one and its Saturated Analog, Cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Ketones

In the realm of chemical toxicology and drug development, understanding the structure-activity relationships of small molecules is paramount. This guide provides an in-depth comparative analysis of the cytotoxic properties of 2-cyclohexen-1-one, an α,β-unsaturated ketone, and its saturated counterpart, cyclohexanone. While structurally similar, the presence of a carbon-carbon double bond in conjugation with the carbonyl group in this compound dramatically alters its biological reactivity and, consequently, its toxicity profile.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the fundamental mechanisms that differentiate the cytotoxic potential of these two compounds, provide supporting experimental data, and offer detailed protocols for assessing their effects in a laboratory setting.

The Decisive Double Bond: Unraveling the Mechanisms of Cytotoxicity

The key to understanding the divergent cytotoxic profiles of this compound and cyclohexanone lies in the electrophilic nature of the former. The α,β-unsaturated carbonyl moiety in this compound acts as a Michael acceptor, rendering the β-carbon susceptible to nucleophilic attack from biological macromolecules.[1][2] This reactivity is the primary driver of its cytotoxic effects. In contrast, cyclohexanone, lacking this reactive center, exhibits significantly lower biological reactivity and toxicity.

This compound: The Electrophilic Aggressor

The cytotoxicity of this compound is primarily mediated by its ability to form covalent adducts with cellular nucleophiles, a process known as Michael addition.[3] Key cellular targets include:

  • Glutathione (GSH): this compound readily reacts with the thiol group of glutathione, a critical intracellular antioxidant.[4][5][6][7][8] This leads to the depletion of the cellular GSH pool, disrupting the redox balance and rendering the cell vulnerable to oxidative stress.[4]

  • Proteins: The sulfhydryl groups of cysteine residues in proteins are also targets for Michael addition by this compound.[3] This can lead to the inactivation of critical enzymes and disruption of cellular signaling pathways.

  • DNA: While less common, α,β-unsaturated carbonyl compounds can also form adducts with DNA bases, leading to genotoxicity.[4]

The depletion of glutathione and the accumulation of reactive oxygen species (ROS) can trigger a cascade of events leading to programmed cell death, or apoptosis.[9] This process is often mediated by the activation of a family of proteases known as caspases.[10][11][12] The activation of the Nrf2 signaling pathway is a key cellular defense mechanism against electrophilic and oxidative stress.[13][14][15][16][17] Nrf2 is a transcription factor that upregulates the expression of antioxidant and detoxification enzymes.[16]

This compound This compound Michael Addition Michael Addition This compound->Michael Addition Glutathione (GSH) Glutathione (GSH) Michael Addition->Glutathione (GSH) reacts with Protein Thiols Protein Thiols Michael Addition->Protein Thiols reacts with GSH Depletion GSH Depletion Glutathione (GSH)->GSH Depletion Oxidative Stress Oxidative Stress GSH Depletion->Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis Nrf2 Nrf2 Oxidative Stress->Nrf2 activates Caspase Activation Caspase Activation Apoptosis->Caspase Activation ARE ARE Nrf2->ARE binds to Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes upregulates Antioxidant Enzymes->Oxidative Stress counteracts cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity Assays cluster_2 Phase 3: Data Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay LDH Assay LDH Assay Incubation->LDH Assay Apoptosis Assay Apoptosis Assay Incubation->Apoptosis Assay Absorbance Reading Absorbance Reading MTT Assay->Absorbance Reading LDH Assay->Absorbance Reading IC50 Calculation IC50 Calculation Apoptosis Assay->IC50 Calculation Absorbance Reading->IC50 Calculation Statistical Analysis Statistical Analysis IC50 Calculation->Statistical Analysis

References

A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming the Structure of 2-Cyclohexen-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor and developmental success. 2-Cyclohexen-1-one and its derivatives represent a vital class of scaffolds, serving as versatile intermediates in the synthesis of a multitude of bioactive compounds, including steroids and complex natural products.[1] Their reactivity and potential for stereoisomerism necessitate a robust, multi-faceted analytical approach to ensure structural integrity.

This guide provides an in-depth comparison of the primary spectroscopic techniques employed for the structural elucidation of this compound derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, detail field-proven protocols, and present comparative data to empower researchers in making informed analytical decisions.

The Spectroscopic Toolkit: A Comparative Overview

The structural confirmation of this compound derivatives relies on a synergistic application of several spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an irrefutable assignment. The primary methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are complemented by Ultraviolet-Visible (UV-Vis) Spectroscopy, which offers valuable insights into the conjugated system.

Technique Information Provided Strengths for Cyclohexenones Limitations
¹H NMR Proton environment, connectivity (J-coupling), and stoichiometry (integration).Provides detailed information on the substitution pattern and stereochemistry of the cyclohexene ring.Signal overlap can occur, especially in complex derivatives.
¹³C NMR & DEPT Carbon skeleton, number of unique carbons, and carbon type (CH, CH₂, CH₃, C).Unambiguously identifies the carbonyl and vinyl carbons; DEPT sequences are crucial for assigning aliphatic carbons.Lower sensitivity than ¹H NMR; quaternary carbons can have long relaxation times.
2D NMR (COSY, HSQC, HMBC) Correlation between nuclei, establishing connectivity through bonds.Essential for definitively assigning protons and carbons, resolving ambiguities from 1D spectra.Requires longer acquisition times.
IR Spectroscopy Presence of functional groups.Quickly confirms the presence of the α,β-unsaturated ketone system through its characteristic C=O and C=C stretching frequencies.Provides limited information on the overall molecular skeleton.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Determines the molecular formula and provides structural clues through characteristic fragmentation of the cyclic system.Isomers may not be distinguishable by mass alone; fragmentation can be complex.
UV-Vis Spectroscopy Information about the conjugated π-electron system.Confirms the presence of the enone chromophore and can be used to predict substitution patterns on the conjugated system.Provides limited structural information beyond the chromophore.

Deciphering the Code: A Deep Dive into Spectroscopic Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[2] For this compound derivatives, both ¹H and ¹³C NMR, enhanced by 2D techniques, are indispensable.

The ¹H NMR spectrum provides a wealth of information about the proton environments within the molecule. The chemical shift (δ) of each proton is highly sensitive to its electronic environment.

  • Vinylic Protons: The protons on the carbon-carbon double bond (H-2 and H-3) are the most deshielded due to the electron-withdrawing effect of the carbonyl group and the anisotropy of the π-system. The β-proton (H-3) is typically found further downfield (around 7.0 ppm) than the α-proton (H-2, around 6.0 ppm). This is because of a resonance structure that places a partial positive charge on the β-carbon, deshielding the attached proton.[3]

  • Allylic and Aliphatic Protons: The protons on the carbons adjacent to the double bond and the carbonyl group (C-4, C-5, and C-6) resonate in the upfield region, typically between 1.9 and 2.5 ppm. The exact chemical shifts are influenced by the presence and nature of substituents.

  • Spin-Spin Coupling: The coupling constants (J) between adjacent protons provide crucial information about the connectivity and stereochemistry of the ring. For instance, the coupling between the vinylic protons (³JH2-H3) is typically around 10 Hz.

Comparative ¹H NMR Data for this compound Derivatives:

Compound H-2 (ppm) H-3 (ppm) Other Key Signals (ppm)
This compound ~6.0 (m)~7.0 (m)2.4 (t, H-6), 2.3 (q, H-4), 2.0 (m, H-5)
3-Methyl-2-cyclohexen-1-one [1]~5.86 (s)-2.33 (t, H-6), 2.31 (m, H-4), 2.00 (m, H-5), 1.97 (s, CH₃)
4-Methyl-2-cyclohexen-1-one VariesVariesMethyl signal will influence adjacent proton shifts.

Note: 'm' denotes multiplet, 't' triplet, 'q' quartet, 's' singlet. Chemical shifts are approximate and can vary with solvent and concentration.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom.

  • Carbonyl Carbon (C-1): This is the most deshielded carbon, appearing far downfield in the spectrum, typically around 200 ppm.

  • Vinylic Carbons (C-2 and C-3): These carbons resonate between 125 and 160 ppm. The β-carbon (C-3) is often more deshielded than the α-carbon (C-2).

  • Aliphatic Carbons (C-4, C-5, C-6): These carbons appear in the upfield region, generally between 20 and 40 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial set of experiments for determining the number of protons attached to each carbon.[4][5]

  • DEPT-90: Only shows signals for CH (methine) carbons.

  • DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.

  • Quaternary carbons do not appear in DEPT spectra.

By comparing the broadband ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can unambiguously assign each carbon as C, CH, CH₂, or CH₃.[4]

Comparative ¹³C NMR Data for this compound Derivatives:

Compound C-1 (ppm) C-2 (ppm) C-3 (ppm) Aliphatic Carbons (ppm)
This compound ~199~129~150~38 (C-6), ~26 (C-4), ~23 (C-5)
3-Methyl-2-cyclohexen-1-one ~199~127~161~37 (C-6), ~31 (C-4), ~22 (C-5), ~24 (CH₃)
Wieland-Miescher Ketone ~199~125~167Multiple signals in the aliphatic region due to the bicyclic structure.

For complex derivatives, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR techniques are essential for establishing connectivity and finalizing the structure.[6]

  • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically over 2-3 bonds). This is invaluable for tracing out the proton-proton connectivity within the cyclohexene ring.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This allows for the unambiguous assignment of protonated carbons.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.[7]

The logical workflow for NMR analysis is visually represented below.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_assignment Structural Assignment H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Proton Connectivity HSQC ¹H-¹³C HSQC H1_NMR->HSQC Direct C-H Bonds C13_NMR ¹³C NMR C13_NMR->HSQC DEPT DEPT-90/135 DEPT->HSQC Carbon Type Structure Final Structure COSY->Structure Confirm Proton Framework HMBC ¹H-¹³C HMBC HSQC->HMBC Assign Protonated Carbons HMBC->Structure Long-Range Connectivity (& Quaternary Carbons)

Caption: NMR analysis workflow for structural elucidation.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. For this compound derivatives, the most informative region of the IR spectrum is the carbonyl and double bond stretching region.

  • C=O Stretch: α,β-unsaturated ketones show a characteristic C=O stretching absorption at a lower frequency (1665-1685 cm⁻¹) compared to saturated cyclic ketones (~1715 cm⁻¹). This shift is due to the delocalization of π-electrons in the conjugated system, which reduces the double-bond character of the carbonyl group.

  • C=C Stretch: The C=C double bond in the conjugated system gives rise to a stretching absorption in the region of 1600-1640 cm⁻¹.

  • C-H Stretches: Vinylic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

The presence of both a C=O stretch around 1670 cm⁻¹ and a C=C stretch around 1620 cm⁻¹ is strong evidence for the α,β-unsaturated ketone moiety.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which can offer structural clues.[8] Electron Ionization (EI) is a common technique used for this class of compounds.

  • Molecular Ion (M⁺•): The peak with the highest mass-to-charge ratio (m/z) generally corresponds to the molecular ion, providing the molecular weight of the compound. For 3-methyl-2-cyclohexen-1-one, the molecular ion appears at m/z 110.[9][10]

  • Fragmentation Patterns: The molecular ion of cyclic enones can undergo characteristic fragmentation pathways. Common fragmentations include:

    • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group.

    • Retro-Diels-Alder Reaction: A characteristic fragmentation for cyclohexene systems, leading to the loss of ethylene (28 Da).

    • Loss of CO: The carbonyl group can be lost as a neutral CO molecule (28 Da).

    • Loss of Alkyl Radicals: Substituents on the ring can be lost as radicals.

For example, a prominent fragment in the mass spectrum of 3-methyl-2-cyclohexen-1-one is observed at m/z 82.[9] This corresponds to the loss of a neutral CO molecule from the molecular ion.

MS_Fragmentation M Molecular Ion (M⁺•) m/z = 110 M_minus_CO [M - CO]⁺• m/z = 82 M->M_minus_CO - CO M_minus_CH3 [M - CH₃]⁺ m/z = 95 M->M_minus_CH3 - •CH₃ M_minus_C2H4 Retro-Diels-Alder [M - C₂H₄]⁺• m/z = 82 M->M_minus_C2H4 - C₂H₄

Caption: Key fragmentation pathways for 3-methyl-2-cyclohexen-1-one.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy is sensitive to the electronic transitions within the conjugated π-system of the enone. The absorption maximum (λmax) is characteristic of the chromophore. For this compound, the π → π* transition typically occurs in the 220-250 nm range. The position of λmax is affected by substituents on the double bond and can be predicted using the Woodward-Fieser rules, providing another layer of structural confirmation.

Experimental Protocols: A Self-Validating System

The integrity of spectroscopic data is contingent upon meticulous experimental execution. The following protocols provide a standardized framework for acquiring high-quality data for this compound derivatives.

Protocol 1: NMR Sample Preparation and 1D Spectra Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[11]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common first choice for its versatility.[11]

    • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

    • Using a Pasteur pipette, filter the solution through a small plug of cotton or glass wool into a clean 5 mm NMR tube to remove any particulate matter.[11]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm), unless the residual solvent peak will be used.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the spectrum using a standard pulse program. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift axis using the TMS or residual solvent signal.

    • Integrate the peaks and measure coupling constants.

  • ¹³C NMR and DEPT Acquisition:

    • Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and more scans will be necessary compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

    • Sequentially run the DEPT-90 and DEPT-135 experiments.[4]

    • Process and calibrate the spectra as described for ¹H NMR.

Protocol 2: 2D NMR (COSY, HSQC, HMBC) Acquisition
  • Setup: These experiments are performed on the same sample immediately following 1D NMR acquisition. The parameters from the 1D spectra (spectral width, transmitter offset) are used to set up the 2D experiments.[12]

  • COSY Acquisition: Run a standard gradient-selected COSY pulse sequence. The number of increments in the indirect dimension will determine the resolution.

  • HSQC Acquisition: Run a standard gradient-selected HSQC pulse sequence optimized for one-bond ¹JCH couplings (typically ~145 Hz).

  • HMBC Acquisition: Run a standard gradient-selected HMBC pulse sequence optimized for long-range 2,3JCH couplings (typically ~8 Hz).

  • Processing: Process the 2D data by applying Fourier transforms in both dimensions, phase correction, and baseline correction.

Protocol 3: IR Spectroscopy Acquisition
  • Sample Preparation (Neat Liquid):

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

    • Place one drop of the liquid sample onto the surface of one salt plate.

    • Carefully place the second salt plate on top, creating a thin liquid film.

  • Data Acquisition:

    • Acquire a background spectrum of the empty spectrometer.

    • Place the prepared salt plates in the sample holder.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • Clean the salt plates thoroughly with a dry solvent (e.g., dichloromethane) immediately after use.

Protocol 4: Mass Spectrometry (EI-MS) Acquisition
  • Sample Introduction:

    • For volatile compounds like most this compound derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.

    • Alternatively, for pure samples, direct insertion via a heated probe can be used.[13]

  • Ionization and Analysis:

    • The sample is vaporized and enters the ion source, where it is bombarded with electrons (typically at 70 eV).[13]

    • The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.

  • Data Acquisition: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The structural confirmation of this compound derivatives is a quintessential task in modern chemical research, demanding a rigorous and systematic analytical approach. No single technique is sufficient; rather, it is the congruent and logical interpretation of data from a suite of spectroscopic methods—NMR, IR, and MS—that provides irrefutable evidence of a molecule's structure. By understanding the strengths and limitations of each technique and adhering to meticulous experimental protocols, researchers can confidently navigate the complexities of structural elucidation, ensuring the integrity and validity of their scientific endeavors. This guide serves as a foundational framework, empowering scientists to not just acquire data, but to understand the story it tells about the molecules they create.

References

A Comparative Guide to the Kinetic Profiles of 2-Cyclohexen-1-one Reactions with Diverse Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, understanding the intricate dance between electrophiles and nucleophiles is paramount to controlling chemical transformations. 2-Cyclohexen-1-one, a canonical α,β-unsaturated ketone, serves as a quintessential model for exploring these interactions. Its dual electrophilic sites—the "hard" carbonyl carbon and the "soft" β-carbon—present a fascinating case study in reaction selectivity and kinetics. This guide provides an in-depth comparison of the kinetic behavior of this compound when challenged with a spectrum of nucleophiles, from soft thiols to hard organometallics, grounding the discussion in mechanistic principles and empirical data.

The Duality of the Michael Acceptor: Understanding this compound

This compound is more than a simple cyclic ketone; it is a conjugated system where the p-orbitals of the alkene and the carbonyl group overlap. This conjugation delocalizes electron density and creates two primary sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3).

The reactivity of this system is best understood through its resonance structures, which illustrate the partial positive charges at both C1 and C3. This electronic makeup is the foundation for the competitive 1,2-addition (direct attack at the carbonyl) and 1,4-addition (conjugate or Michael addition) pathways.[1] The preference for one pathway over the other is a direct consequence of the nucleophile's intrinsic properties, a concept elegantly captured by Hard and Soft Acid and Base (HSAB) theory. The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is "soft".

Caption: Resonance delocalization in this compound creates electrophilic centers at C1 and C3.

A Spectrum of Nucleophiles: Factors Governing Reactivity

Nucleophilicity is a kinetic phenomenon, defined by the rate at which a nucleophile attacks an electrophile.[2] Several factors dictate a species' nucleophilic strength and its preferred mode of attack on an enone system.

  • Charge and Electronegativity: Anionic species (e.g., thiolate, R-S⁻) are generally more potent nucleophiles than their neutral counterparts (thiol, R-SH). Across a period, nucleophilicity increases with decreasing electronegativity, as the atom is more willing to share its electron pair.[2][3]

  • Steric Hindrance: Bulkier nucleophiles react more slowly due to increased steric clash in the transition state, which hinders their approach to the electrophilic center.[3][4]

  • Solvent Effects: The choice of solvent can dramatically alter nucleophilicity. Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with nucleophiles, creating a "solvent cage" that can stabilize the nucleophile but also impede its reactivity. Polar aprotic solvents (e.g., DMSO, DMF) do not solvate anions as strongly, often leading to enhanced nucleophilic strength.[2][3][5]

  • Hardness/Softness (HSAB Theory):

    • Hard Nucleophiles (e.g., Grignard reagents, organolithiums) are characterized by high charge density and are electrostatically driven. They tend to react rapidly with hard electrophilic centers, favoring the 1,2-addition pathway.[6]

    • Soft Nucleophiles (e.g., thiols, organocuprates) have more diffuse orbitals and are driven by orbital overlap. They preferentially attack soft electrophilic centers, leading to 1,4-addition products.[1]

Comparative Kinetic Analysis of Nucleophilic Additions

The following sections compare the kinetic profiles and mechanistic tendencies of key nucleophile classes in their reactions with this compound.

Soft Nucleophiles: The Thiol-Michael Addition

The reaction of thiols with α,β-unsaturated carbonyls is a cornerstone of bioconjugation chemistry and materials science, often categorized as a "click" reaction due to its speed and efficiency.[7]

  • Mechanism and Kinetics: The reaction proceeds via a base-catalyzed 1,4-conjugate addition. A base deprotonates the thiol to form the highly nucleophilic thiolate anion, which then rapidly attacks the soft β-carbon of the enone.[7] The reaction is typically very fast, and its rate is often dependent on the chain-transfer step where the resulting enolate is protonated.[8][9]

  • Causality in Experimental Choice: The use of a base catalyst (even a mild one) is crucial for achieving synthetically useful reaction rates by ensuring a sufficient concentration of the more reactive thiolate species. The choice of thiol also matters; thiols with lower pKa values form thiolates more readily, accelerating the reaction.

NucleophileCatalystSolventRelative RateProduct TypeReference
EthanethiolTriethylamineAcetonitrileFast1,4-AdductGeneral Knowledge
ThiophenolDBUTHFVery Fast1,4-AdductGeneral Knowledge
GlutathionePhosphate BufferWaterModerate to Fast1,4-Adduct[7]
Intermediate Nucleophiles: The Aza-Michael Addition

Amines are common nucleophiles that also favor the 1,4-addition pathway with enones, a reaction critical for the synthesis of β-amino carbonyl compounds.

  • Mechanism and Kinetics: The reaction involves the direct attack of the neutral amine's lone pair on the β-carbon. Compared to thiols, amines are generally less nucleophilic towards this soft center, resulting in slower reaction rates.[10] Steric hindrance plays a significant role; less hindered secondary amines like piperidine react faster than bulkier ones like dibutylamine.[10]

  • Causality in Experimental Choice: Aza-Michael additions are often performed neat or in polar solvents to facilitate the proton transfer steps in the mechanism. While sometimes catalyzed by Lewis acids, many reactions proceed without a catalyst, relying on the intrinsic nucleophilicity of the amine.[10]

NucleophileTemperature (°C)SolventRelative RateProduct TypeReference
Piperidine30NeatFast1,4-Adduct[10]
Dibutylamine30NeatSlower1,4-Adduct[10]
Aromatic AminesAmbientWaterModerate1,4-Adduct[4]
Hard Nucleophiles: Grignard and Organolithium Reagents

Hard organometallic nucleophiles dramatically shift the regioselectivity of the addition reaction.

  • Mechanism and Kinetics: Grignard (RMgX) and organolithium (RLi) reagents are highly reactive, carbanion-like species. Their high charge density classifies them as hard nucleophiles, leading to a strong electrostatic attraction to the hard carbonyl carbon. The result is a rapid, kinetically controlled 1,2-addition to form an allylic alcohol after workup.[6][11] These reactions are often extremely fast, potentially diffusion-controlled, making traditional kinetic monitoring difficult.[12]

  • Causality in Experimental Choice: To favor the alternative 1,4-addition, one must switch to a softer organometallic nucleophile. The classic strategy is to transmetalate the Grignard or organolithium reagent with a copper(I) salt to form a Gilman reagent (an organocuprate, R₂CuLi). These soft organocopper species selectively deliver the organic group to the β-carbon in a conjugate addition.

G Nuc Nucleophile Choice HardNuc Hard Nucleophile (e.g., RMgX, RLi) Nuc->HardNuc High Charge Density SoftNuc Soft Nucleophile (e.g., RSH, R₂CuLi) Nuc->SoftNuc Polarizable/Diffuse Orbitals Pathway12 1,2-Addition (Kinetic Control) HardNuc->Pathway12 Fast, Electrostatic Attack at C=O Pathway14 1,4-Addition (Thermodynamic/Orbital Control) SoftNuc->Pathway14 Slower, Orbital-Driven Attack at β-Carbon Product12 Allylic Alcohol Pathway12->Product12 Product14 3-Substituted Cyclohexanone Pathway14->Product14

Caption: Logic diagram illustrating the influence of nucleophile hardness on addition regioselectivity.

Experimental Protocols for Kinetic Analysis

A self-validating protocol is essential for trustworthy kinetic data. This involves careful control of variables, the use of an internal standard for quantification, and reproducible data acquisition methods.

Protocol: Kinetic Monitoring of Aza-Michael Addition by ¹H NMR Spectroscopy

This method allows for direct observation of the consumption of reactants and the formation of the product over time.

A. Materials and Equipment

  • This compound (purified by distillation)

  • Amine nucleophile (e.g., piperidine)

  • Internal Standard (e.g., benzyl benzoate, mesitylene)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR spectrometer (e.g., 400 MHz)

  • Thermostatted NMR probe

  • Precision microliter syringes and volumetric flasks

B. Experimental Workflow

G prep 1. Prepare Stock Solutions - Cyclohexenone in CDCl₃ - Amine in CDCl₃ - Internal Standard in CDCl₃ thermo 2. Thermostat NMR Probe Set to desired reaction temperature (e.g., 30°C). prep->thermo mix 3. Initiate Reaction Combine stock solutions directly in a pre-thermostatted NMR tube. Start timer immediately. thermo->mix acquire 4. Acquire Spectra Collect ¹H NMR spectra at timed intervals (e.g., t = 2, 5, 10, 20, 40, 60 min). mix->acquire process 5. Process Data Phase and baseline correct all spectra uniformly. acquire->process integrate 6. Integrate Signals Integrate characteristic signals for: - Internal Standard (constant) - Reactant (e.g., vinyl proton of cyclohexenone) - Product process->integrate calculate 7. Calculate Concentrations Normalize reactant/product integrals to the internal standard to determine concentration vs. time. integrate->calculate plot 8. Plot Kinetic Data Plot [Reactant] vs. time to determine rate constants. calculate->plot

Caption: Experimental workflow for a typical NMR-based kinetic study.

C. Step-by-Step Procedure

  • Preparation: Prepare accurate stock solutions of this compound, the amine, and the internal standard in the chosen deuterated solvent. The internal standard must be inert to the reaction conditions and have a signal in a clear region of the spectrum.[10]

  • Initiation: Equilibrate the NMR probe to the desired reaction temperature. In a clean NMR tube, add the cyclohexenone and internal standard solutions. Initiate the reaction by adding the amine solution, vortexing briefly, and immediately inserting the tube into the spectrometer.

  • Data Acquisition: Begin acquiring spectra at pre-determined time points. An automated acquisition script is ideal for this purpose.

  • Analysis: Process the spectra and carefully integrate the signals. The concentration of a component at any time t is proportional to (Integral of Component Signal) / (Integral of Internal Standard Signal). Plotting these concentrations versus time allows for the determination of the reaction order and the rate constant.

Conclusion

The reaction of this compound with nucleophiles is a powerful model for understanding the principles of chemical reactivity. The kinetic outcome and the regioselectivity (1,2- vs. 1,4-addition) are not arbitrary but are governed by a predictable interplay of factors including the nucleophile's hardness, steric profile, and the reaction environment. Soft nucleophiles like thiols engage in rapid, orbitally-controlled 1,4-Michael additions. In contrast, hard nucleophiles such as Grignard reagents favor a fast, electrostatically-driven 1,2-addition to the carbonyl. By carefully selecting the nucleophile, solvent, and catalysts, researchers can precisely control the reaction pathway to achieve the desired chemical architecture, an essential skill in the fields of organic synthesis, drug development, and advanced materials.

References

A Comparative Guide to the Biological Efficacy of Novel 2-Cyclohexen-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-cyclohexen-1-one scaffold is a cornerstone in medicinal chemistry, prized for its prevalence in bioactive natural products and its synthetic versatility.[1] This core structure, featuring an α,β-unsaturated ketone, serves as a reactive linchpin, enabling covalent interactions with biological targets and giving rise to a remarkable breadth of therapeutic activities. Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] This guide offers a comparative analysis of the biological efficacy of novel this compound derivatives, grounded in experimental data to inform researchers and drug development professionals.

Anticancer Efficacy: Targeting Cell Proliferation and Survival

The anticancer potential of this compound derivatives often stems from their ability to act as Michael acceptors, reacting with nucleophilic residues like cysteine in key cellular proteins, leading to enzyme inhibition and the induction of cellular stress. This reactivity has been harnessed to target various hallmarks of cancer.

Primary Mechanisms of Action:

  • Induction of Apoptosis: Many derivatives exert their anticancer effects by triggering programmed cell death. For instance, a series of ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives have been shown to activate the caspase cascade in HCT116 colon cancer cells, leading to apoptosis.[2]

  • Cell Cycle Arrest: Halting the cell cycle is another key strategy. Zeylenone, a natural polyoxygenated cyclohexene, and its derivatives can induce G0/G1 phase arrest in glioblastoma (GBM) cells.[3] The derivative known as Cyclohexene oxide CA achieves this by interfering with the epigenetic regulator EZH2, which in turn increases the expression of cyclin-dependent kinase inhibitors p27 and p16.[3]

  • Topoisomerase Inhibition: Some derivatives can disrupt DNA replication by inhibiting topoisomerase enzymes, which are critical for managing DNA topology during cell division.

Comparative Analysis of Anticancer Activity

The following table summarizes the cytotoxic activity of representative this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Derivative/ClassCancer Cell LineAssayIC50 (µM)Reference
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate (Derivative 21)HCT116 (Colon)Clonogenic Assay~20-40[2]
Cyclohexene oxide CAU251 (Glioblastoma)CCK-8 Assay< 5[3]
2,6-bis(benzylidene)cyclohexanone (BHMC)MDA-MB 231 (Breast)MTT AssayVaries by substitution[4]
Aminoethyl substituted cyclohexane derivativesDU145 (Prostate)MTT Assay15.3 (cis-isomer)[5]
Featured Experimental Protocol: Clonogenic Survival Assay

This assay is chosen for its ability to assess long-term cell survival and proliferative capacity after treatment, providing a more rigorous evaluation of anticancer potential than short-term cytotoxicity assays.[2][6]

Objective: To determine the ability of individual cells to form colonies after treatment with a test compound.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116) in 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for colony formation. Let the cells adhere for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for a specified duration (e.g., 24 hours). Include a vehicle-only control.

  • Incubation: After treatment, remove the compound-containing medium, wash the cells with phosphate-buffered saline (PBS), and add fresh culture medium.

  • Colony Formation: Incubate the plates for 10-14 days, allowing viable cells to proliferate and form colonies of at least 50 cells.

  • Fixing and Staining: Wash the colonies with PBS, fix them with a methanol/acetic acid solution (3:1), and then stain with 0.5% crystal violet solution.

  • Quantification: Count the number of colonies in each well. The plating efficiency and surviving fraction are calculated relative to the vehicle-treated control to determine the compound's effect on cell survival.

Visualizing the Mechanism: Cell Cycle Arrest Pathway

This diagram illustrates how Cyclohexene oxide CA, a zeylenone derivative, induces G0/G1 cell cycle arrest in glioblastoma cells by targeting the EZH2 epigenetic modifier.[3]

cell_cycle_arrest cluster_nucleus Nucleus cluster_drug EZH2 EZH2 (Histone Methyltransferase) PRC2 PRC2 Complex EZH2->PRC2 part of p27_p16_gene p27 & p16 Genes PRC2->p27_p16_gene Methylates histones & represses transcription p27_p16_protein p27 & p16 Proteins (CDK Inhibitors) p27_p16_gene->p27_p16_protein Expressed CDK Cyclin-Dependent Kinases (CDK4/6) p27_p16_protein->CDK G1_S_transition G1 to S Phase Transition p27_p16_protein->G1_S_transition ARREST CDK->G1_S_transition Promotes CA Cyclohexene Oxide CA CA->EZH2 Interferes with

Caption: Mechanism of CA-induced G0/G1 cell cycle arrest via EZH2 interference.

Anti-inflammatory Efficacy: Modulating the Immune Response

Chronic inflammation is a driver of numerous diseases. Cyclohexenone derivatives have emerged as potent anti-inflammatory agents by targeting key enzymatic and signaling pathways.

Primary Mechanisms of Action:

  • Inhibition of Pro-inflammatory Enzymes: A primary mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for producing inflammatory prostaglandins.[7][8] Certain derivatives also show dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX).[7]

  • Suppression of Cytokine and Nitric Oxide (NO) Production: In response to inflammatory stimuli like lipopolysaccharide (LPS), immune cells (e.g., macrophages) release pro-inflammatory mediators. Novel cyclohexene derivatives have been shown to potently inhibit the production of nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9][10]

  • NF-κB Pathway Downregulation: The transcription factor NF-κB is a master regulator of the inflammatory response. The anti-inflammatory effects of some derivatives, like (-)-zeylenone, are mediated by the downregulation of the NF-κB signaling pathway.[10]

Comparative Analysis of Anti-inflammatory Activity
Derivative/ClassModelKey OutcomeReference
Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohexe-3-enecarboxylateIn vitro enzyme assaysInhibition of COX-2 and 5-LOX[7]
(-)-ZeylenoneLPS-stimulated RAW 264.7 macrophagesIC50 of 20.18 µM for NO production inhibition[10]
Benzylsulfone derivative ((R)-(+)-10a)LPS-stimulated murine macrophagesStrong inhibition of NO, TNF-α, and IL-6[9]
Mannich base derivative (2d)In vitro protein denaturationIC50 of 1.93 µM (comparable to diclofenac)[11]
Featured Experimental Protocol: In Vitro LPS-Induced Cytokine Release Assay

This assay is fundamental for screening compounds for their ability to suppress the production of key pro-inflammatory mediators from immune cells.[12]

Objective: To quantify the inhibitory effect of test compounds on cytokine (e.g., TNF-α, IL-6) secretion from LPS-stimulated macrophages.

Methodology:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in 96-well plates until they reach approximately 80% confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours. Include a vehicle control.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

  • Incubation: Incubate the plates for a period sufficient to allow for cytokine production and secretion (e.g., 18-24 hours).

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control.

Visualizing the Workflow: In Vivo Anti-inflammatory Evaluation

This diagram outlines the workflow for evaluating the anti-inflammatory efficacy of a cyclohexenone derivative in a mouse model of LPS-induced sepsis.[9][10]

anti_inflammatory_workflow cluster_setup Experimental Setup cluster_procedure Treatment & Induction cluster_analysis Endpoint Analysis (24h post-LPS) A Animal Acclimatization (BALB/c mice) B Group Allocation (Control, LPS, LPS + Drug) A->B C Administer Derivative (e.g., oral gavage) B->C D Induce Sepsis (LPS injection, i.p.) C->D E Monitor Survival Rate & Sepsis Score D->E F Collect Blood Serum D->F G Measure Serum Cytokines (TNF-α, IL-6) via ELISA F->G

Caption: Workflow for in vivo assessment of anti-inflammatory compounds in a sepsis model.

Antimicrobial Efficacy: Combating Pathogenic Microbes

The emergence of antimicrobial resistance necessitates the discovery of novel chemical scaffolds. Cyclohexenone derivatives have shown promise against a range of bacterial and fungal pathogens.[1][13]

Mechanism of Action & Structure-Activity Relationships (SAR):

The antimicrobial activity of these derivatives is closely tied to their chemical structure. The lipophilic cyclohexene core is thought to facilitate interaction with and disruption of microbial cell membranes. The specific substitutions on the ring dramatically influence potency and spectrum of activity.

  • Substituent Effects: Studies on N,N-dibenzyl-cyclohexane-1,2-diamine derivatives revealed that certain substitutions lead to potent activity against both Gram-positive and Gram-negative bacteria, with some compounds being more active than tetracycline.[14]

  • Targeting Specific Strains: Amidrazone derivatives of cyclohexene have demonstrated moderate to weak activity, with specific compounds showing notable efficacy against M. smegmatis and S. aureus.[13] The presence of a 2-pyridyl ring appears beneficial for antitubercular activity.[13]

Comparative Analysis of Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[15]

Derivative/ClassMicrobial StrainMIC (µg/mL)Reference
N,N-dibenzyl-cyclohexane-1,2-diamine (Compound 17)S. aureus0.0005 - 0.032[14]
Amidrazone derivative (2c)S. aureus64[13]
Amidrazone derivative (2a)M. smegmatis64[13]
Talactone A (Fungal-derived tetronate)B. subtilisZone of inhibition: 7-18 mm[16]
Featured Experimental Protocol: Broth Microdilution MIC Assay

This is the gold-standard and most common method for determining the quantitative antimicrobial susceptibility of a microorganism to a given agent.[17][18][19]

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.

Methodology:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include a positive control well (broth + inoculum, no drug) to confirm bacterial growth and a negative control well (broth only) to confirm sterility.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or pellet formation, indicating the inhibition of bacterial growth.[15]

Visualizing Structure-Activity Relationships (SAR)

This diagram highlights how different chemical groups substituted onto the cyclohexene core can influence antimicrobial potency.

Caption: Key structural modifications influencing the antimicrobial activity of derivatives.

Conclusion and Future Perspectives

The this compound scaffold is a validated and highly versatile platform for the development of potent therapeutic agents. The derivatives discussed herein demonstrate significant and targeted efficacy against cancer, inflammation, and microbial pathogens. The inherent reactivity of the Michael acceptor system, combined with the vast potential for synthetic modification, allows for the fine-tuning of biological activity and specificity.

Future research should focus on optimizing lead compounds to enhance their therapeutic index—maximizing potency while minimizing off-target effects and toxicity.[1] A deeper investigation into the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising derivatives is essential for their translation into clinical candidates. The continued exploration of novel substitutions on the cyclohexenone ring will undoubtedly uncover new agents with superior biological performance.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Cyclohexen-1-one Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Cyclohexen-1-one, a key intermediate and potential impurity in various chemical syntheses, is paramount. The choice of analytical methodology can significantly impact the reliability of results, influencing everything from process optimization to regulatory compliance. This guide provides an in-depth comparison of three common analytical techniques for the detection of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and direct UV-Visible (UV-Vis) Spectrophotometry. Beyond a simple outline of procedures, this document delves into the causality behind experimental choices and establishes a framework for robust cross-validation, ensuring the integrity and trustworthiness of your analytical data.

The Analytical Imperative: Why Method Selection for this compound Matters

This compound (C₆H₈O) is an α,β-unsaturated ketone that serves as a versatile building block in organic synthesis. However, its potential presence as a residual impurity in active pharmaceutical ingredients (APIs) necessitates the use of validated analytical methods to ensure product quality and patient safety. The selection of an appropriate analytical technique is not merely a matter of convenience; it is a critical decision that balances sensitivity, selectivity, and the physicochemical properties of the analyte with the specific requirements of the analysis. This guide will navigate the nuances of three prevalent methods, providing the technical insights necessary to make an informed choice and to rigorously validate the selected method against alternatives.

A Triad of Techniques: Principles and Applicability

The detection and quantification of this compound can be approached through several analytical lenses. Here, we explore the fundamental principles of three widely adopted methods.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds.[1][2] In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase.[1] Separation is achieved based on the differential partitioning of the analytes between the two phases. The Flame Ionization Detector (FID) is a highly sensitive detector for organic compounds, making GC-FID an excellent choice for the trace-level analysis of volatile impurities like this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[1][2] In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. Separation is based on the analyte's affinity for the stationary and mobile phases. For this compound, which possesses a chromophore, a UV detector offers a sensitive and specific means of detection.[3]

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler, more direct method that relies on the absorption of ultraviolet or visible light by the analyte.[4] The conjugated system in this compound gives rise to a characteristic UV absorbance, which can be used for quantification based on the Beer-Lambert law.[5][6] While less selective than chromatographic methods, UV-Vis spectrophotometry can be a rapid and cost-effective tool for the analysis of relatively pure samples.

The Cornerstone of Confidence: A Framework for Cross-Validation

Analytical method validation is the documented evidence that a procedure is suitable for its intended purpose.[7] Cross-validation, in this context, involves a direct comparison of the performance of two or more analytical methods. The International Council for Harmonisation (ICH) guideline Q2(R1) and the U.S. Food and Drug Administration (FDA) provide a comprehensive framework for validating analytical procedures, which we will adapt for our comparative analysis.[1][8]

The following diagram illustrates the key validation parameters that form the basis of our cross-validation strategy.

G cluster_validation Method Validation Parameters cluster_methods Analytical Methods Specificity Specificity/ Selectivity Linearity Linearity Range Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) Robustness Robustness GC GC-FID GC->Specificity Evaluated for GC->Linearity GC->Range GC->Accuracy GC->Precision GC->LOD GC->LOQ GC->Robustness HPLC HPLC-UV HPLC->Specificity HPLC->Linearity HPLC->Range HPLC->Accuracy HPLC->Precision HPLC->LOD HPLC->LOQ HPLC->Robustness UVVis UV-Vis UVVis->Specificity UVVis->Linearity UVVis->Range UVVis->Accuracy UVVis->Precision UVVis->LOD UVVis->LOQ UVVis->Robustness

Caption: Key parameters for the cross-validation of analytical methods.

Head-to-Head: A Comparative Performance Analysis

The following tables summarize the expected performance of GC-FID, HPLC-UV, and UV-Vis spectrophotometry for the analysis of this compound, based on typical validation data.

Table 1: Comparison of Method Performance Characteristics
Validation ParameterGC-FIDHPLC-UVUV-Vis Spectrophotometry
Specificity High (separation-based)High (separation-based)Low (potential for interference)
Linearity (R²) > 0.999> 0.999> 0.995
Range (µg/mL) 0.1 - 1000.5 - 2001 - 50
Accuracy (% Recovery) 98 - 102%98 - 102%95 - 105%
Precision (RSD%) < 2%< 2%< 5%
Limit of Detection (LOD) Low (ng/mL)Low (ng/mL)Moderate (µg/mL)
Limit of Quantitation (LOQ) Low (ng/mL)Low (ng/mL)Moderate (µg/mL)
Robustness HighHighModerate
Sample Throughput ModerateModerateHigh
Table 2: Practical Considerations for Method Selection
FeatureGC-FIDHPLC-UVUV-Vis Spectrophotometry
Analyte Volatility RequiredNot requiredNot required
Sample Preparation Simple (dilution)Simple (dilution, filtration)Very simple (dilution)
Instrumentation Cost HighHighLow
Solvent Consumption LowHighVery Low
Best Suited For Trace impurity analysisRoutine QC, stability studiesHigh-concentration assays, rapid screening

In the Lab: Detailed Experimental Protocols

The following protocols provide a starting point for the development and validation of analytical methods for this compound. It is essential to perform a full validation study according to ICH Q2(R1) guidelines before routine use.[1][8]

Protocol 1: Quantitative Determination by GC-FID

This protocol is designed for the quantification of this compound as a potential volatile impurity.

Workflow Diagram:

GC_Workflow start Sample Preparation (Dilution in Solvent) injection GC Injection (Split/Splitless) start->injection separation Separation on Capillary Column injection->separation detection FID Detection separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Workflow for GC-FID analysis of this compound.

Step-by-Step Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by serial dilution to cover the expected concentration range.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the chosen solvent to achieve a concentration within the calibration range.

  • GC-FID Conditions:

    • Column: DB-Wax or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: 50 °C (hold for 2 min), ramp to 220 °C at 10 °C/min, hold for 5 min.

    • Injection Volume: 1 µL (with appropriate split ratio).

  • Analysis: Inject the standards and samples onto the GC-FID system.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against concentration. Determine the concentration in the samples from the calibration curve.

Protocol 2: Quantitative Determination by HPLC-UV

This protocol is suitable for the routine quality control of this compound in various matrices.

Workflow Diagram:

HPLC_Workflow start Sample Preparation (Dilution & Filtration) injection HPLC Injection start->injection separation Separation on C18 Column injection->separation detection UV Detection (e.g., 225 nm) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Step-by-Step Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and filter through a 0.45 µm syringe filter.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[3]

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm (based on the UV spectrum of this compound).[5]

    • Injection Volume: 10 µL.

  • Analysis: Inject the standards and samples onto the HPLC-UV system.

  • Quantification: Construct a calibration curve and determine the concentration of this compound in the samples.

Protocol 3: Quantitative Determination by UV-Vis Spectrophotometry

This protocol is a rapid method for determining the concentration of this compound in solutions with minimal interfering substances.

Workflow Diagram:

UVVis_Workflow start Sample Preparation (Dilution in Solvent) measurement Measure Absorbance at λmax (225 nm) start->measurement quantification Calculate Concentration (Beer-Lambert Law) measurement->quantification

Caption: Workflow for UV-Vis analysis of this compound.

Step-by-Step Procedure:

  • Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble (e.g., ethanol or acetonitrile).

  • Determination of λmax: Scan a dilute solution of this compound from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is approximately 225 nm.[5]

  • Standard Preparation: Prepare a stock solution and a series of calibration standards in the chosen solvent.

  • Sample Preparation: Dilute the sample with the solvent to obtain an absorbance reading within the linear range of the calibration curve (typically 0.1 - 1.0 AU).

  • Analysis: Measure the absorbance of the blank (solvent), standards, and samples at λmax.

  • Quantification: Construct a calibration curve of absorbance versus concentration and determine the concentration of the unknown samples.

Concluding Remarks: Selecting the Optimal Method

The choice of an analytical method for this compound is dictated by the specific analytical challenge.

  • GC-FID is the method of choice for the sensitive detection of volatile trace impurities, offering high resolution and specificity.

  • HPLC-UV provides a robust and versatile platform for routine quality control, stability testing, and the analysis of less volatile samples. Its broad applicability makes it a workhorse in many pharmaceutical laboratories.[10]

  • UV-Vis Spectrophotometry serves as a rapid and economical tool for the quantification of this compound in simpler matrices where high selectivity is not a primary concern.

Ultimately, a thorough cross-validation of the chosen method against an alternative is the most effective way to ensure the generation of reliable, accurate, and defensible analytical data. This guide provides the foundational knowledge and practical protocols to embark on this critical aspect of scientific and pharmaceutical development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. 2-Cyclohexen-1-one is a valuable intermediate in organic synthesis, but its hazardous properties demand a rigorous and informed approach to its handling and disposal. This guide moves beyond mere compliance, offering a framework for understanding the causality behind proper disposal procedures, ensuring that every step taken in the lab is a self-validating system of safety and responsibility.

Hazard Profile and Immediate Safety Precautions

Understanding the inherent risks of this compound is the foundation of its safe management. This compound is not merely a chemical irritant; it is classified as a flammable, highly toxic substance that can be fatal upon exposure.[1][2][3] Its proper disposal is therefore a critical safety function, not an administrative afterthought.

Causality of Hazard: this compound's toxicity stems from its nature as an α,β-unsaturated ketone, a reactive electrophile that can readily engage in covalent bonding with biological nucleophiles like amino acids in proteins, disrupting cellular function. Its flammability, with a flash point of 55.56°C (132°F), means it can form an ignitable mixture with air at moderately elevated temperatures.[1][4]

Essential Personal Protective Equipment (PPE)

Given the severe dermal and inhalation toxicity, a comprehensive PPE strategy is mandatory.

Hazard ClassificationGHS CodeDescriptionRequired PPE & Engineering Controls
Flammable LiquidH226Flammable liquid and vapor.[1][5]Work in a chemical fume hood. Use non-sparking tools and store away from ignition sources.[3]
Acute Toxicity (Dermal)H310Fatal in contact with skin.[1][2]Double-gloving with appropriate chemical-resistant gloves (e.g., Viton® or barrier laminate). Wear a chemically resistant lab coat or apron.
Acute Toxicity (Inhalation)H330Fatal if inhaled.[1]All handling must occur within a certified chemical fume hood to prevent vapor inhalation.[2]
Acute Toxicity (Oral)H301Toxic if swallowed.[1][2]Do not eat, drink, or smoke in the laboratory.[2][3] Wash hands thoroughly after handling.
Eye IrritationH319Causes serious eye irritation.[1]Wear chemical safety goggles and a face shield for splash protection.[2]

Immediate First Aid: In case of exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2]

The Core Principle of Disposal: Professional Hazardous Waste Management

Due to its multiple hazard classifications, this compound is regulated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations internationally.[5][6] Under no circumstances should this compound or its waste solutions be disposed of down the sanitary sewer. [7][8] This is strictly prohibited as it can damage plumbing, harm aquatic life, and interfere with wastewater treatment processes.

The only acceptable disposal pathway is through a licensed hazardous waste management company. The preferred method for organic compounds of this nature is high-temperature incineration.[1][9][10]

Why Incineration? Incineration at high temperatures (typically >1100°C) provides the energy required to break the covalent bonds of the this compound molecule, ensuring its complete destruction.[9][11][12] This process converts the toxic organic material into less harmful inorganic components like carbon dioxide and water, which are then treated by advanced air pollution control systems to prevent the release of harmful byproducts.[10][13]

Step-by-Step Waste Accumulation and Segregation Protocol

Proper disposal begins with meticulous collection and storage at the point of generation.

Experimental Protocol: Waste Accumulation
  • Container Selection:

    • Select a chemically compatible container with a secure, leak-proof screw cap. Borosilicate glass or a high-density polyethylene (HDPE) container are suitable choices.[7][14]

    • The container must be in good condition, free of cracks or damage.[6]

    • Ensure the container has a secondary containment tray to capture any potential leaks.[14]

  • Waste Labeling:

    • Immediately label the container with a "HAZARDOUS WASTE" label.[7][14]

    • The label must clearly state the full chemical name: "This compound ". Do not use abbreviations.[7]

    • If it is a mixed waste stream, list all constituents and their approximate percentages.[15]

    • Clearly mark the relevant hazard pictograms: Flammable, Toxic, and Health Hazard .

  • Waste Accumulation:

    • Keep the waste container closed at all times, except when adding waste.[7]

    • Store the container in a designated "Satellite Accumulation Area" (SAA) within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[15][16]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[14]

  • Segregation from Incompatibles:

    • Crucially, this compound waste must be segregated from incompatible materials. It is known to react with:

      • Strong Oxidizing Agents

      • Strong Bases

      • Strong Acids[2]

    • Store this waste stream separately from these chemical classes to prevent violent reactions, gas evolution, or fire.[15]

Emergency Procedures: Spill Management

A spill of this compound is a serious incident requiring immediate and correct action.

Experimental Protocol: Small Spill Cleanup (<100 mL)
  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab and contact your institution's Environmental Health & Safety (EH&S) department.

  • Control Ignition Sources: Immediately remove all sources of ignition (e.g., turn off hot plates, unplug equipment).[1][5]

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Don PPE: Wear the full PPE ensemble described in Section 1, including a face shield and double gloves.

  • Contain and Absorb:

    • Contain the spill by surrounding it with an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[2][5]

    • Apply the absorbent material starting from the outside of the spill and working inwards.

  • Collect Waste:

    • Using spark-proof tools (e.g., plastic or brass), carefully scoop the absorbed material into a designated hazardous waste container.[3][5]

    • Do not sweep, as this can create dust and increase vapor exposure.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropyl alcohol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Dispose: Seal and label the waste container and manage it as hazardous waste for professional disposal.

Decision Workflow for Disposal

The following diagram outlines the logical workflow for the proper management and disposal of this compound waste.

G Workflow for this compound Disposal cluster_0 In-Lab Waste Management cluster_1 Disposal Coordination A Identify this compound as Waste Stream B Select Chemically Compatible Waste Container & Secondary Containment A->B C Affix Hazardous Waste Label (Full Name & Hazards) B->C D Place in Designated Satellite Accumulation Area (SAA) C->D E Add Waste as Generated (Keep Container Closed) D->E F Segregate from Incompatibles (Acids, Bases, Oxidizers) E->F G Is Container Full (90% Capacity)? H Store in SAA until Pickup (Max 1 Year, per local rules) G->H No I Contact Institution's EH&S for Waste Pickup Request G->I Yes H->G J Licensed Hazardous Waste Vendor Collects for Incineration I->J Z

Caption: Decision workflow for safe handling and disposal of this compound waste.

Conclusion

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental ethics. By understanding the chemical's significant hazards and adhering to a strict protocol of containment, labeling, segregation, and professional disposal via high-temperature incineration, we can effectively neutralize its risk. This structured approach ensures that our scientific pursuits do not come at the cost of personal safety or environmental integrity.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 2-Cyclohexen-1-one in a laboratory setting. It is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure safe operational and disposal practices. By moving beyond a simple checklist, this document aims to build a deeper understanding of the "why" behind each safety protocol, fostering a culture of intrinsic safety and trust in our shared scientific endeavors.

Understanding the Hazard: Why this compound Demands Respect

This compound (CAS No. 930-68-7) is a versatile chemical intermediate, but its utility is matched by its significant hazard profile. It is a flammable liquid and vapor, and more critically, it is classified as highly toxic.[1][2][3] The primary routes of exposure are inhalation, skin contact, and ingestion, with the potential for fatal outcomes if mishandled.[2][3] It is also a skin and eye irritant.[4][5] Given these properties, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation; it is an absolute necessity for anyone working with this compound.

While specific occupational exposure limits (OELs) for this compound are not established by major regulatory bodies like OSHA or ACGIH, we can look to the closely related chemical, cyclohexanone, for a conservative reference.[4] For cyclohexanone, the OSHA Permissible Exposure Limit (PEL) is 50 ppm as an 8-hour time-weighted average (TWA), and the ACGIH has established a Threshold Limit Value (TLV) of 20 ppm as an 8-hour TWA.[1][2] Due to the higher toxicity of this compound, it is prudent to maintain exposure levels well below these limits.

The Core of Protection: A Multi-Layered PPE Approach

The selection of PPE for handling this compound should be based on a thorough risk assessment of the specific procedures being performed. The following sections detail the minimum required PPE and provide guidance for selecting the appropriate level of protection.

Skin and Body Protection: Your First Line of Defense

Lab Coat: A standard, flame-resistant lab coat should be worn at all times to protect against splashes and incidental contact.

Gloves: A Critical Choice in the Absence of Specific Data

A significant challenge in providing definitive guidance for this compound is the lack of specific glove breakthrough time data from manufacturers. Safety Data Sheets (SDS) offer the general advice to "wear appropriate protective gloves."[4][5] In such situations, a conservative approach based on the chemical's properties and data for similar compounds is the most responsible course of action.

This compound is an organic ketone. For ketones, butyl rubber and laminate (Silver Shield®/4H®) gloves are often recommended. Nitrile gloves may offer some protection against splashes, but their resistance to prolonged contact with ketones can be poor.[6]

Recommendation: For handling this compound, it is strongly recommended to double-glove . An inner nitrile glove can provide a base layer of protection and dexterity, while an outer glove of a more resistant material like butyl rubber or a laminate (e.g., Silver Shield®) should be used for direct handling.

Crucially, any time a glove comes into contact with this compound, it should be removed and replaced immediately. Do not rely on visual inspection to determine if the chemical has permeated the glove material.

Eye and Face Protection: Shielding Your Most Vulnerable Asset

Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for all procedures involving this compound.

Chemical Splash Goggles: When there is a higher risk of splashes, such as during transfers of larger volumes or when working with heated material, chemical splash goggles that provide a complete seal around the eyes are required.

Face Shield: For procedures with a significant splash hazard, a full-face shield should be worn in conjunction with chemical splash goggles to protect the entire face.

Respiratory Protection: Guarding Against a Silent Threat

Given that this compound is toxic if inhaled, respiratory protection is a critical component of a comprehensive safety plan.[2][3] The type of respiratory protection required will depend on the concentration of airborne vapors and the specific task being performed.

Working in a Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the concentration of vapors in the breathing zone.

Respirator Selection: In situations where a fume hood is not available or when there is a potential for exposure to exceed established OELs for similar compounds, a NIOSH-approved respirator is mandatory. For this compound, an air-purifying respirator with organic vapor (OV) cartridges is the minimum requirement.[7]

When to Use a Respirator:

  • When weighing or transferring the chemical outside of a fume hood.

  • During spill cleanup.

  • In any situation where the ventilation is inadequate to maintain vapor concentrations below recommended exposure limits.

For higher concentrations or in emergency situations, a full-facepiece respirator with organic vapor cartridges or a supplied-air respirator may be necessary. All personnel required to wear respirators must be medically cleared, fit-tested, and trained in their proper use and maintenance.

Operational Plan: Step-by-Step Guidance for Safe Handling

The following protocols are designed to provide a clear, actionable framework for the safe handling of this compound.

Donning and Doffing PPE: A Deliberate Process

A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Inner Nitrile Gloves

  • Outer Butyl Rubber or Laminate Gloves

  • Safety Glasses/Goggles and Face Shield (as needed)

  • Respirator (as needed)

Doffing Sequence (to minimize contamination):

  • Outer Gloves

  • Face Shield and Goggles/Glasses

  • Lab Coat

  • Inner Gloves

  • Respirator

Always wash your hands thoroughly with soap and water after removing PPE.

Spill Response: A Calm and Calculated Approach

Even with the best precautions, spills can occur. A well-defined spill response plan is essential to mitigate the risks.

For a Minor Spill (less than 100 mL) inside a fume hood:

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE, including double gloves, goggles, and a lab coat. A respirator with organic vapor cartridges should be worn if there is a risk of inhalation.

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[8][9] Do not use combustible materials like paper towels to absorb the initial spill.

  • Working from the outside in, carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.[8]

  • Wipe the spill area with a cloth dampened with a mild soap and water solution.

  • Place all contaminated cleaning materials in the hazardous waste container.

  • Properly doff and dispose of contaminated PPE.

For a Major Spill (greater than 100 mL) or any spill outside of a fume hood:

  • Immediately alert all personnel in the laboratory and evacuate the area.

  • If the spill is flammable, turn off all ignition sources if it is safe to do so.

  • Close the laboratory doors to contain the vapors.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Disposal Plan: A Responsible End to the Workflow

Proper disposal of this compound and all contaminated materials is a critical final step in the safe handling process. All waste generated is considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[4][10]

Waste Segregation and Collection:

  • Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with organic solvents.

  • Solid Waste: All contaminated solid materials, including gloves, absorbent pads, and disposable labware, must be collected in a separate, clearly labeled hazardous waste container.

Container Labeling: All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards (Flammable, Toxic).

Storage: Store hazardous waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

Visualizing the Workflow: PPE Selection and Disposal

To further clarify the decision-making process, the following diagrams illustrate the recommended PPE selection based on the task and the proper waste disposal stream.

PPE_Selection cluster_ppe Personal Protective Equipment cluster_tasks Laboratory Tasks lab_coat Flame-Resistant Lab Coat double_gloves Double Gloves (Inner: Nitrile, Outer: Butyl Rubber/Laminate) goggles Chemical Splash Goggles face_shield Face Shield respirator NIOSH-Approved Respirator (Organic Vapor Cartridges) weighing Weighing/Transferring (in fume hood) weighing->lab_coat weighing->double_gloves weighing->goggles reaction Running Reaction (in fume hood) reaction->lab_coat reaction->double_gloves reaction->goggles spill_cleanup Spill Cleanup spill_cleanup->lab_coat spill_cleanup->double_gloves spill_cleanup->goggles spill_cleanup->face_shield spill_cleanup->respirator

Caption: PPE Selection Workflow for Handling this compound.

Disposal_Plan cluster_waste_generation Waste Generation cluster_waste_containers Hazardous Waste Containers cluster_disposal Final Disposal liquid_waste Unused this compound and Contaminated Solutions liquid_container Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->liquid_container solid_waste Contaminated Gloves, Absorbents, and Labware solid_container Labeled, Sealed Solid Hazardous Waste Container solid_waste->solid_container ehs_pickup Arrange for Pickup by Environmental Health & Safety liquid_container->ehs_pickup solid_container->ehs_pickup

Caption: Waste Disposal Workflow for this compound.

Conclusion: A Commitment to a Culture of Safety

The safe handling of this compound is a responsibility that rests on a foundation of knowledge, preparation, and unwavering attention to detail. This guide provides a framework for establishing robust safety protocols, but it is not a substitute for a comprehensive, site-specific risk assessment and ongoing safety training. By understanding the hazards of this chemical and adhering to the principles of a multi-layered PPE approach, we can continue our vital work while ensuring the well-being of ourselves and our colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexen-1-one
Reactant of Route 2
2-Cyclohexen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.